HIV-1 inhibitor-6
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H10N4O4S |
|---|---|
Molecular Weight |
330.32 g/mol |
IUPAC Name |
1-methyl-N-(5-nitro-1,2-benzothiazol-3-yl)-4-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C14H10N4O4S/c1-17-5-4-11(19)10(7-17)14(20)15-13-9-6-8(18(21)22)2-3-12(9)23-16-13/h2-7H,1H3,(H,15,16,20) |
InChI Key |
CPKUAABJFWRBSN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=O)C(=C1)C(=O)NC2=NSC3=C2C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
"HIV-1 inhibitor-6" mechanism of action
An In-depth Technical Guide on the Mechanism of Action of HIV-1 Inhibitor-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also identified as compound 9 and 1C8, is a novel diheteroarylamide-based compound demonstrating potent anti-HIV-1 activity. This small molecule acts as a modulator of pre-mRNA splicing, a critical step in the HIV-1 replication cycle. Unlike many antiretroviral agents that target viral enzymes, this compound targets a host cellular factor, Serine/Arginine-Rich Splicing Factor 10 (SRSF10), thereby altering the landscape of viral mRNA production. This document provides a comprehensive overview of the mechanism of action of this compound, including quantitative data on its antiviral efficacy, detailed experimental protocols for its characterization, and visualizations of its molecular pathway and experimental workflows.
Quantitative Data Summary
The antiviral activity of this compound (1C8) has been quantified against various strains of HIV-1, including those with resistance to existing antiretroviral drugs. The half-maximal effective concentration (EC50) values are summarized in the table below.
| HIV-1 Strain/Variant | Tropism | EC50 (µM) | Notes |
| HIV-1IIIB | X4-tropic (Subtype B) | 0.6 | Wild-type laboratory strain. |
| HIV-197USSN54 | R5-tropic (Subtype A) | 0.9 | Wild-type clinical isolate. |
| Drug-Resistant Strains | Various | 0.9 - 1.5 | Strains resistant to reverse transcriptase, protease, integrase, and CCR5 inhibitors. |
Mechanism of Action
This compound exerts its antiviral effect by modulating the function of the host splicing factor SRSF10. The binding of this inhibitor to SRSF10 leads to its dephosphorylation, which in turn alters its regulatory activity on HIV-1 pre-mRNA splicing. This disruption leads to an imbalance in the production of viral mRNAs, ultimately suppressing the expression of key viral proteins required for replication, such as Tat, Gag, and Env.[1][2][3]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for the mechanism of action of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Antiviral Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is used to determine the EC50 of this compound against HIV-1 in primary human cells.
-
Cell Culture and Stimulation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Culture PBMCs in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Stimulate the cells with 2 µg/mL phytohemagglutinin (PHA) for 72 hours.
-
After stimulation, wash the cells and maintain them in RPMI 1640 complete medium containing 20 U/mL of interleukin-2 (IL-2).
-
-
Virus Infection and Drug Treatment:
-
Infect the stimulated PBMCs with the desired HIV-1 strain (e.g., HIV-1BaL) at a low multiplicity of infection (MOI < 0.01).
-
Immediately after infection, add serial dilutions of this compound (1C8) or control compounds (e.g., AZT) to the cell cultures. A DMSO control is run in parallel.
-
Incubate the infected and treated cells at 37°C in a 5% CO2 incubator.
-
On day 4 post-infection, perform a half-medium change and re-apply the respective concentrations of the inhibitor.
-
-
Quantification of Viral Replication (Gag-p24 ELISA):
-
On day 8 post-infection, collect the cell culture supernatants.
-
Clarify the supernatants by centrifugation to remove cellular debris.
-
Quantify the amount of HIV-1 p24 capsid protein in the supernatants using a commercial p24 antigen ELISA kit, following the manufacturer's instructions.
-
Determine the EC50 value by plotting the percentage of p24 inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.
-
Analysis of HIV-1 mRNA Splicing by RT-PCR
This protocol assesses the effect of this compound on the alternative splicing of viral pre-mRNA.
-
Cell Culture and Treatment:
-
Use a cell line that contains an integrated HIV-1 provirus under the control of an inducible promoter (e.g., HeLa-HIV cells).
-
Treat the cells with various concentrations of this compound or DMSO for 4 hours.
-
Induce the expression of the HIV-1 provirus by adding doxycycline to the culture medium.
-
Incubate the cells for an additional 24 hours.
-
-
RNA Extraction and Reverse Transcription:
-
Harvest the cells and extract total RNA using a commercial RNA purification kit.
-
Treat the RNA samples with DNase I to remove any contaminating DNA.
-
Synthesize cDNA from the total RNA using a reverse transcriptase enzyme and random hexamer primers.
-
-
PCR Amplification and Analysis:
-
Perform PCR using primers that flank the alternatively spliced regions of the HIV-1 genome to amplify different mRNA isoforms (e.g., Tat, Rev, Nef).
-
Separate the PCR products by agarose gel electrophoresis.
-
Visualize and quantify the different spliced products using a gel documentation system.
-
Calculate the ratio of different spliced isoforms to assess the impact of the inhibitor on splice site selection.
-
Western Blot Analysis of Viral Protein Expression
This protocol is used to measure the effect of this compound on the steady-state levels of viral proteins.
-
Cell Lysis and Protein Quantification:
-
Following treatment and induction as described in the RT-PCR protocol, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for HIV-1 proteins (e.g., anti-Tat, anti-gp41 for Env) and a loading control (e.g., anti-actin).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of viral protein expression.
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for determining the antiviral efficacy (EC50) of this compound.
References
HIV-1 Protease-IN-6: A Technical Guide to its Discovery, Synthesis, and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides an in-depth overview of the discovery, synthesis, and biological evaluation of HIV-1 protease-IN-6, a potent novel inhibitor of the HIV-1 protease. HIV-1 protease-IN-6, also identified as compound 17d in the primary literature, has demonstrated picomolar-level inhibition of the wild-type enzyme and, critically, exhibits potent activity against darunavir (DRV)-resistant HIV-1 variants. This document consolidates the available quantitative data, outlines detailed experimental protocols for its synthesis and evaluation, and presents visual representations of key biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field of antiretroviral drug discovery.
Introduction: The Role of HIV-1 Protease in the Viral Lifecycle
The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral replication cycle. It functions as an aspartyl protease, cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself. This maturation step is essential for the production of infectious virions. Inhibition of HIV-1 protease prevents the formation of mature viral particles, rendering them non-infectious. Consequently, HIV-1 protease has been a primary target for the development of antiretroviral drugs.
The emergence of drug-resistant strains of HIV-1, however, presents a continuous challenge to the efficacy of existing protease inhibitors. This has driven the search for next-generation inhibitors with improved resistance profiles. HIV-1 protease-IN-6 has emerged from these efforts as a promising candidate.
Discovery and Rationale
HIV-1 protease-IN-6 (compound 17d) was discovered as part of a research initiative to design and synthesize a new class of HIV-1 protease inhibitors with potent activity against drug-resistant viral strains, particularly those resistant to the widely used inhibitor darunavir. The design strategy focused on incorporating phenol-derived P2 ligands to maximize hydrogen-bonding interactions within the S2 subsite of the protease active site, a region where mutations can confer resistance. The rationale was that by forming more extensive interactions with the backbone atoms of the protease, the inhibitor would be less susceptible to resistance mutations that often involve changes in the side chains of the amino acid residues.
Quantitative Biological Data
HIV-1 protease-IN-6 has demonstrated exceptional potency in a variety of in vitro assays. The key quantitative data are summarized in the tables below.
Table 1: Enzymatic Inhibition Data
| Compound | Target | IC50 (pM) | Ki (pM) |
| HIV-1 protease-IN-6 | Wild-Type HIV-1 Protease | 21[1] | 4.7[1] |
Table 2: Antiviral Activity
| Compound | Virus Strain | Cell Line | EC50 (µM) |
| HIV-1 protease-IN-6 | HIV-1NL4-3 (Wild-Type) | SUP-T1 | 0.74[1] |
| HIV-1 protease-IN-6 | DRV-Resistant Variant | SUP-T1 | 0.61[1] |
Table 3: Cellular Assay Data
| Compound | Concentration (µM) | Incubation Time (h) | Assay | Result |
| HIV-1 protease-IN-6 | 10 | 48 | Inhibition of late-stage HIV-1 replication | Full inhibition[1] |
| HIV-1 protease-IN-6 | 10 | 48 | Inhibition of early-stage HIV-1 replication | 2.6% inhibition[1] |
Experimental Protocols
The following sections detail the methodologies for the synthesis and evaluation of HIV-1 protease-IN-6. These protocols are based on established procedures for the synthesis of related compounds and the specific assays mentioned in the literature.
Synthesis of HIV-1 Protease-IN-6 (Compound 17d)
The synthesis of HIV-1 protease-IN-6 is a multi-step process that involves the preparation of key intermediates. A representative synthetic scheme is outlined below, based on the synthesis of structurally similar protease inhibitors like darunavir.
Step 1: Synthesis of the Core Amine Intermediate
The synthesis begins with the preparation of the central amine core, 4-amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide. This is a known intermediate in the synthesis of darunavir and can be prepared from commercially available starting materials. The process typically involves the reaction of a protected (2S,3S)-1,2-epoxy-3-amino-4-phenylbutane with isobutylamine, followed by reaction with p-nitrobenzenesulfonyl chloride and subsequent reduction of the nitro group.
Step 2: Coupling with the P2 Ligand Precursor
The core amine intermediate is then coupled with an activated form of the P2 ligand precursor, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. The hydroxyl group of this precursor is typically activated, for example, by reaction with 4-nitrophenyl chloroformate, to facilitate the coupling reaction.
Step 3: Final Acylation
The final step involves the acylation of the secondary amine with 3,5-dihydroxybenzoyl chloride to introduce the phenol-containing moiety.
Detailed Representative Protocol:
-
Activation of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: To a solution of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol in an aprotic solvent such as dichloromethane, add an activating agent like 4-nitrophenyl chloroformate and a non-nucleophilic base (e.g., triethylamine) at 0°C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Coupling Reaction: In a separate flask, dissolve the core amine intermediate (4-amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide) in a suitable solvent (e.g., N-methyl-2-pyrrolidinone). Add the activated P2 ligand precursor solution dropwise at a reduced temperature (-5 to 0°C). Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Final Acylation: Dissolve the purified product from the previous step in dichloromethane. Add 3,5-dihydroxybenzoyl chloride and a base such as triethylamine. Stir at room temperature until completion.
-
Final Purification: After an aqueous workup, purify the final product, HIV-1 protease-IN-6, by column chromatography to yield the desired compound.
HIV-1 Protease Inhibition Assay (Fluorometric)
This assay quantifies the ability of an inhibitor to block the cleavage of a fluorogenic substrate by recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 0.1 M NaCl)
-
HIV-1 Protease-IN-6 (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 330/450 nm)
Procedure:
-
Prepare serial dilutions of HIV-1 protease-IN-6 in assay buffer.
-
In a 96-well plate, add the diluted inhibitor solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the HIV-1 protease solution to all wells except the negative control. Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately measure the fluorescence in kinetic mode at 37°C for 1-3 hours.
-
Calculate the rate of reaction for each well from the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Anti-HIV Activity Assay (TZM-bl Cell-Based Assay)
This assay measures the ability of the inhibitor to prevent HIV-1 infection of TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4, and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR.
Materials:
-
TZM-bl cells
-
HIV-1 virus stock (e.g., HIV-1NL4-3)
-
Complete growth medium (DMEM with 10% FBS)
-
HIV-1 protease-IN-6 (dissolved in DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of HIV-1 protease-IN-6 in growth medium.
-
Pre-incubate the virus stock with the diluted inhibitor for 1 hour at 37°C.
-
Remove the medium from the TZM-bl cells and add the virus-inhibitor mixture.
-
Incubate for 48 hours at 37°C.
-
After incubation, remove the supernatant and lyse the cells.
-
Add the luciferase assay reagent and measure the luminescence.
-
Calculate the percent inhibition of viral infection for each inhibitor concentration and determine the EC50 value.
Visualizations
Signaling Pathways and Mechanisms
Caption: HIV-1 Lifecycle and the Role of Protease Inhibition.
Experimental Workflows
References
In-Depth Technical Guide: The Core Properties of the Diarylpyrimidine HIV-1 Inhibitor, Compound 20
Disclaimer: The compound "17d" as an HIV inhibitor could not be specifically identified in available scientific literature. This guide focuses on a well-characterized and potent diarylpyrimidine (DAPY) derivative, Compound 20 , a non-nucleoside reverse transcriptase inhibitor (NNRTI), to provide a representative in-depth analysis for researchers, scientists, and drug development professionals.
Executive Summary
Compound 20 is a novel diarylpyrimidine derivative that demonstrates exceptional inhibitory activity against wild-type (WT) HIV-1 and a range of clinically relevant mutant strains. As a non-nucleoside reverse transcriptase inhibitor (NNRTI), it allosterically binds to the HIV-1 reverse transcriptase (RT), inducing a conformational change that disrupts the enzyme's catalytic activity and halts viral replication. This document provides a comprehensive overview of the basic properties of Compound 20, including its biological activity, mechanism of action, and detailed experimental protocols for its evaluation.
Core Properties of Compound 20
Compound 20 belongs to the diarylpyrimidine (DAPY) class of NNRTIs, which are known for their high potency and specificity for HIV-1 RT.[1] These compounds are a crucial component of highly active antiretroviral therapy (HAART).[1][2]
Biological Activity
Compound 20 exhibits potent antiviral activity against the wild-type HIV-1 strain and several single-mutation strains that are resistant to first-generation NNRTIs.[1] Its efficacy is comparable or superior to the second-generation NNRTI, etravirine (ETV).[1]
| Parameter | Wild-Type HIV-1 | L100I Mutant | K103N Mutant | Y181C Mutant | Y188L Mutant | E138K Mutant | Cytotoxicity (MT-4 cells) |
| EC50 (nM) | 2.6 | 6.5 | 1.4 | 11.6 | 16.2 | 6.0 | N/A |
| CC50 (µM) | N/A | N/A | N/A | N/A | N/A | N/A | 27.2 |
| Selectivity Index (SI) | 10462 | 4185 | 19429 | 2345 | 1679 | 4533 | N/A |
EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that reduces the viability of host cells by 50%. The Selectivity Index (SI = CC50/EC50) is a measure of the compound's therapeutic window.
Mechanism of Action
Compound 20 functions as a non-competitive inhibitor of HIV-1 reverse transcriptase.[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing viral DNA chain and cause chain termination, NNRTIs bind to a hydrophobic pocket in the p66 subunit of the RT, known as the NNRTI binding pocket (NNIBP).[3][4] This binding induces a conformational change in the enzyme, which allosterically distorts the active site and inhibits the polymerization of viral DNA.[4]
Figure 1: Simplified HIV-1 replication cycle and the point of inhibition by Compound 20 (NNRTI).
Experimental Protocols
The following are representative protocols for the evaluation of anti-HIV-1 activity and cytotoxicity of diarylpyrimidine derivatives like Compound 20.
Anti-HIV-1 Activity Assay in MT-4 Cells
This assay determines the EC50 of the compound against HIV-1 replication in a cell-based model.
Figure 2: Workflow for determining the anti-HIV-1 activity (EC50) of Compound 20.
Methodology:
-
Cell Preparation: Culture MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.
-
Plating: Seed MT-4 cells into a 96-well microtiter plate at a density of 1 x 10^4 cells per well.
-
Compound Addition: Add serial dilutions of Compound 20 to the wells. Include control wells with no compound.
-
Infection: Add HIV-1 (e.g., strain IIIB) at a multiplicity of infection (MOI) of 0.01 to all wells except for the mock-infected controls.
-
Incubation: Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: Add 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of protection from virus-induced cytopathic effect and determine the EC50 value from the dose-response curve.
Cytotoxicity Assay
This assay determines the CC50 of the compound to assess its toxicity to the host cells.
Methodology:
The protocol is similar to the anti-HIV-1 activity assay, with the critical exception that the cells are not infected with HIV-1.
-
Cell Plating: Seed MT-4 cells as described in section 3.1.
-
Compound Addition: Add serial dilutions of Compound 20 to the wells.
-
Incubation: Incubate the plates for 5 days under the same conditions as the antiviral assay.
-
MTT Assay and Data Analysis: Perform the MTT assay and data acquisition as described in section 3.1. Calculate the CC50 value from the dose-response curve of cell viability versus compound concentration.
HIV-1 Reverse Transcriptase Inhibition Assay
This is a biochemical assay to confirm the direct inhibitory effect of the compound on the HIV-1 RT enzyme.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing a poly(A) template, oligo(dT) primer, and radioactively labeled or fluorescently tagged deoxynucleotides (e.g., [³H]TTP) in a suitable buffer.
-
Compound Addition: Add varying concentrations of Compound 20 to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding purified recombinant HIV-1 RT.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Termination and Precipitation: Stop the reaction and precipitate the newly synthesized DNA onto a filter membrane.
-
Quantification: Wash the filter to remove unincorporated nucleotides and quantify the incorporated radioactivity or fluorescence using a scintillation counter or fluorometer.
-
Analysis: Determine the concentration of Compound 20 that inhibits 50% of the RT activity (IC50).
Conclusion
Compound 20 is a highly potent diarylpyrimidine-based NNRTI with a favorable preclinical profile. Its strong activity against both wild-type and resistant strains of HIV-1, coupled with low cytotoxicity, makes it a promising candidate for further development as an antiretroviral therapeutic. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and similar compounds in the pursuit of novel HIV-1 inhibitors.
References
- 1. Synthesis of novel diarylpyrimidine analogues and their antiviral activity against human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring Enzymatic HIV-1 Susceptibility to Two Reverse Transcriptase Inhibitors as a Rapid and Simple Approach to HIV-1 Drug-Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Diarylpyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the “NNRTI Adjacent” Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AID 364 - Cell Proliferation & Viability (Cytotoxicity) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
"HIV-1 inhibitor-6" CAS number 2892016-32-7
An In-Depth Technical Guide to HIV-1 Protease Inhibitor-6 (CAS 2892016-32-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
HIV-1 protease is a critical enzyme in the life cycle of the Human Immunodeficiency Virus (HIV), responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme renders the resulting virions non-infectious, making it a prime target for antiretroviral therapy. This technical guide focuses on a potent HIV-1 protease inhibitor, designated as HIV-1 inhibitor-6, with the Chemical Abstracts Service (CAS) number 2892016-32-7. This compound is also referred to as HIV-1 protease-IN-6. It has demonstrated significant potency against both wild-type and drug-resistant strains of HIV-1, highlighting its potential as a next-generation therapeutic agent.
Chemical and Physical Properties
While detailed experimental data on the physicochemical properties of this compound are not extensively published in the readily available literature, general characteristics of similar small molecule inhibitors can be inferred. These compounds are typically organic molecules with a specific three-dimensional structure designed to fit into the active site of the HIV-1 protease.
Biological Activity and Quantitative Data
This compound has shown remarkable potency as an inhibitor of HIV-1 protease and demonstrates significant antiviral activity. The available quantitative data is summarized in the tables below.
Table 1: In Vitro Enzymatic Inhibition Data
| Parameter | Value | Description |
| IC50 | 21 pM | The half-maximal inhibitory concentration against recombinant HIV-1 protease. This value indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[1] |
| Ki | 4.7 pM | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. A lower Ki value indicates a higher binding affinity.[1] |
Table 2: Antiviral Activity in Cell Culture
| Virus Strain | EC50 | Description |
| HIV-1NL4-3 (Wild-Type) | 0.74 µM | The half-maximal effective concentration required to inhibit the replication of the wild-type HIV-1 strain by 50% in cell culture.[1] |
| Darunavir (DRV)-Resistant Variant | 0.61 µM | The half-maximal effective concentration against a Darunavir-resistant HIV-1 variant, indicating potent activity against drug-resistant strains.[1] |
Mechanism of Action
This compound functions as a competitive inhibitor of the HIV-1 protease. The HIV-1 protease is an aspartic protease that functions as a homodimer. The active site is located at the dimer interface and contains a pair of catalytic aspartate residues (Asp25 and Asp25'). These residues are essential for the hydrolysis of the peptide bonds in the Gag and Gag-Pol polyproteins.
This compound is designed to mimic the transition state of the natural substrate of the protease. It binds tightly within the active site, preventing the viral polyproteins from accessing it. This inhibition of proteolytic cleavage results in the production of immature, non-infectious viral particles.
A significant feature of this compound is its potent activity against Darunavir-resistant variants.[1] Darunavir is a potent, second-generation protease inhibitor. Resistance to Darunavir often involves mutations in the protease enzyme that alter the shape and chemical environment of the active site, thereby reducing the binding affinity of the inhibitor. The ability of this compound to effectively inhibit these resistant variants suggests that it may have a different binding mode or can accommodate the structural changes caused by these mutations.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound.
Synthesis of HIV-1 Protease Inhibitor-6
While the specific, step-by-step synthesis protocol for this compound (CAS 2892016-32-7) is proprietary and not detailed in the available literature, a general synthetic strategy for similar potent, non-peptidic HIV-1 protease inhibitors can be outlined. These syntheses often involve multi-step organic chemistry procedures. A plausible general approach would involve the coupling of key building blocks, which themselves may require several synthetic steps to prepare. For instance, the synthesis could involve the formation of a central hydroxyethylamine or a similar transition-state isostere, which is a common feature in many protease inhibitors. This would be followed by the attachment of various side chains and capping groups designed to interact with the different subsites (S1, S2, S1', S2', etc.) of the protease active site. The synthesis would likely be stereospecific to ensure the correct three-dimensional arrangement of the molecule for optimal binding to the enzyme.
Recombinant HIV-1 Protease Expression and Purification
To perform in vitro enzymatic assays, a supply of pure and active HIV-1 protease is required. The following is a general protocol for its expression and purification:
-
Cloning and Expression: The gene encoding for HIV-1 protease is cloned into an expression vector, such as pET, often with a fusion tag (e.g., His-tag) to facilitate purification. The vector is then transformed into a suitable bacterial host, typically E. coli. Expression of the protease is induced, for example, by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis and Inclusion Body Isolation: Due to its toxicity to the host cells, recombinant HIV-1 protease is often expressed as insoluble inclusion bodies. The bacterial cells are harvested and lysed, and the inclusion bodies are isolated by centrifugation.
-
Solubilization and Refolding: The inclusion bodies are washed and then solubilized using a strong denaturant, such as 8 M urea or 6 M guanidine hydrochloride. The solubilized, denatured protease is then refolded into its active conformation by a process of rapid or stepwise dilution into a refolding buffer with an optimized pH and ionic strength.
-
Purification: The refolded, active protease is purified using a combination of chromatographic techniques. If a His-tag is used, immobilized metal affinity chromatography (IMAC) is a primary purification step. This can be followed by other methods like ion-exchange or size-exclusion chromatography to achieve high purity.
-
Purity and Activity Assessment: The purity of the final protease preparation is assessed by SDS-PAGE, and its enzymatic activity is confirmed using a standard fluorogenic substrate.
HIV-1 Protease Enzymatic Assay
The inhibitory potency of this compound against the purified recombinant HIV-1 protease is determined using an enzymatic assay. A common method is a fluorescence resonance energy transfer (FRET)-based assay:
-
Principle: A synthetic peptide substrate containing a specific cleavage site for HIV-1 protease is labeled with a fluorescent donor and a quencher molecule. In the intact substrate, the fluorescence of the donor is quenched. Upon cleavage by the protease, the donor and quencher are separated, leading to an increase in fluorescence.
-
Procedure:
-
The inhibitor is serially diluted to various concentrations.
-
The purified HIV-1 protease is pre-incubated with the inhibitor for a defined period to allow for binding.
-
The FRET substrate is added to initiate the enzymatic reaction.
-
The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The data are then fitted to a dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis constant (Km) are known.
Antiviral Activity Assay in Cell Culture
The efficacy of this compound in preventing viral replication in a cellular context is assessed using an antiviral assay:
-
Cell Lines: A susceptible T-cell line, such as MT-4 or CEM, is used.
-
Virus Stocks: A laboratory-adapted strain of HIV-1, such as HIV-1NL4-3, is used for wild-type experiments. For resistance testing, clinically relevant, drug-resistant viral strains are employed.
-
Procedure:
-
Cells are seeded in a multi-well plate.
-
The cells are pre-incubated with serial dilutions of this compound.
-
The cells are then infected with a known amount of the HIV-1 virus stock.
-
The cultures are incubated for several days to allow for viral replication.
-
-
Measurement of Viral Replication: The extent of viral replication is quantified by measuring a viral marker, typically the p24 capsid protein, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The p24 concentrations are plotted against the inhibitor concentrations, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 value.
Cytotoxicity Assay
It is crucial to assess whether the observed antiviral effect is due to specific inhibition of viral replication or to general cytotoxicity of the compound. A standard cytotoxicity assay, such as the MTT or XTT assay, is performed in parallel with the antiviral assay:
-
Principle: These colorimetric assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.
-
Procedure:
-
Uninfected cells are seeded in a multi-well plate.
-
The cells are treated with the same serial dilutions of this compound as in the antiviral assay.
-
After the same incubation period, a tetrazolium salt (MTT or XTT) is added to the wells.
-
Metabolically active cells reduce the tetrazolium salt to a colored formazan product.
-
The absorbance of the formazan is measured using a spectrophotometer.
-
-
Data Analysis: The absorbance values are plotted against the inhibitor concentrations to determine the 50% cytotoxic concentration (CC50). A high therapeutic index (TI = CC50/EC50) is desirable, indicating that the compound is effective at concentrations well below those that cause toxicity to the host cells.
Mandatory Visualizations
Diagram 1: HIV-1 Protease Inhibition Workflow
Caption: Workflow for the preclinical evaluation of this compound.
Diagram 2: HIV-1 Life Cycle and Point of Inhibition
Caption: Inhibition of HIV-1 maturation by this compound.
Conclusion
This compound (CAS 2892016-32-7) is a highly potent inhibitor of HIV-1 protease with significant antiviral activity against both wild-type and drug-resistant viral strains. Its low picomolar inhibitory constant and effectiveness against Darunavir-resistant variants make it a promising candidate for further preclinical and clinical development. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and similar compounds. The development of new protease inhibitors with improved resistance profiles remains a critical component of the strategy to combat the global HIV/AIDS epidemic.
References
Unraveling the Target Binding Site of HIV-1 Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective HIV-1 inhibitors is a cornerstone of antiviral research. A deep understanding of their target binding sites and mechanisms of action is paramount for the development of next-generation therapeutics. While a specific compound designated "HIV-1 inhibitor-6" is not found in publicly available scientific literature, this guide will provide an in-depth overview of the primary target binding sites for major classes of HIV-1 inhibitors, accompanied by relevant quantitative data, experimental protocols, and pathway visualizations. This information serves as a foundational resource for researchers engaged in the discovery and development of new anti-HIV-1 agents.
Key HIV-1 Drug Targets and Inhibitor Binding Sites
HIV-1 replication is a complex process involving multiple viral and host cell factors, each presenting a potential target for therapeutic intervention. The main classes of inhibitors are categorized based on the viral protein they target.
HIV-1 Protease
HIV-1 protease is a viral enzyme essential for the maturation of newly formed virus particles. It cleaves viral polyproteins into functional proteins. Inhibitors targeting the protease are a critical component of highly active antiretroviral therapy (HAART).
Binding Site: HIV-1 protease inhibitors are typically competitive inhibitors that bind to the active site of the enzyme.[1] The active site is located at the dimer interface of the two identical protease monomers and contains a catalytic dyad of aspartic acid residues (Asp25 and Asp25').[2] The inhibitors mimic the transition state of the natural substrate, preventing the cleavage of viral polyproteins.[2] Some newer generation inhibitors also exhibit non-competitive or allosteric inhibition by binding to sites outside the active site, such as the dimer interface or the flexible "flap" regions that cover the active site.[1][3]
HIV-1 Reverse Transcriptase
Reverse transcriptase (RT) is the enzyme responsible for converting the viral RNA genome into double-stranded DNA, a crucial step for integration into the host genome.[4] There are two main classes of RT inhibitors:
-
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These are prodrugs that are converted to their active triphosphate forms within the cell. They act as chain terminators when incorporated into the growing viral DNA chain by RT. They compete with natural deoxynucleoside triphosphates for binding to the RT active site.
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These inhibitors bind to an allosteric site on the RT enzyme, distinct from the active site.[4] This binding pocket is located in a hydrophobic region near the polymerase active site.[4] Binding of an NNRTI induces a conformational change in the enzyme that inhibits its function.[4]
HIV-1 Integrase
HIV-1 integrase is the enzyme that catalyzes the insertion of the viral DNA into the host cell's genome. Integrase inhibitors block this process, preventing the establishment of a persistent infection.
Binding Site: Integrase strand transfer inhibitors (INSTIs) are the primary class of integrase inhibitors. They bind to the catalytic core domain of the integrase enzyme, specifically chelating the divalent metal ions (typically Mg2+) in the active site. This prevents the integrase-viral DNA complex from binding to the host cell DNA and carrying out the strand transfer reaction.
HIV-1 Envelope Glycoproteins (gp120 and gp41)
The HIV-1 envelope glycoproteins, gp120 and gp41, mediate the entry of the virus into the host cell. This process involves a series of conformational changes initiated by the binding of gp120 to the host cell's CD4 receptor and a coreceptor (either CCR5 or CXCR4).[5][6]
-
Attachment Inhibitors: These drugs bind directly to gp120, preventing its initial attachment to the CD4 receptor.[7][8] For example, BMS-378806 binds to a pocket on gp120 that is critical for CD4 binding.[7]
-
Coreceptor Antagonists: These small molecules bind to the CCR5 or CXCR4 coreceptors on the host cell, blocking the interaction with gp120 and preventing viral entry.[5]
-
Fusion Inhibitors: These inhibitors target gp41, the transmembrane subunit of the envelope protein. After gp120 binds to the coreceptor, gp41 undergoes a conformational change that leads to the fusion of the viral and cellular membranes. Fusion inhibitors, such as enfuvirtide, bind to a region of gp41 and prevent this conformational change, thus blocking membrane fusion.[5]
HIV-1 Capsid
The HIV-1 capsid is a protein shell that encloses the viral genome and enzymes. It plays crucial roles in several stages of the viral life cycle, including reverse transcription, nuclear import, and assembly of new virions.[9]
Binding Site: Capsid inhibitors, a newer class of antiretrovirals, bind to a pocket between two adjacent capsid protein (CA) monomers in the capsid lattice. This binding can have multiple effects, including stabilizing the capsid to prevent uncoating (the release of the viral core into the cytoplasm) or disrupting the proper assembly of new capsids.[10] Lenacapavir, a first-in-class capsid inhibitor, binds to the phenylalanine-glycine (FG) binding pocket between the N-terminal and C-terminal domains of adjacent CA proteins.[11]
Quantitative Data on Inhibitor Binding and Activity
The following table summarizes key quantitative parameters for representative HIV-1 inhibitors from different classes. These values are indicative and can vary depending on the specific assay conditions and viral strains used.
| Inhibitor Class | Representative Inhibitor | Target | Assay Type | Parameter | Value | Reference |
| Protease Inhibitor | Saquinavir | HIV-1 Protease | Enzyme Inhibition | Ki | 0.12 nM | [2] |
| Protease Inhibitor | Generic PI | HIV-1 Protease | Cell-based | IC50 | <10 nM (for active inhibitors) | [12] |
| NNRTI | Nevirapine | HIV-1 Reverse Transcriptase | Pre-steady-state kinetics | Kd (for dNTP) | 100 nM (in presence of inhibitor) | [4] |
| Attachment Inhibitor | BMS-378806 | gp120 | Cell-based | EC50 | 0.04 µM (median) | [8] |
| Attachment Inhibitor | BMS-378806 | gp120/CD4 interaction | ELISA | IC50 | ~100 nM | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor efficacy. Below are outlines of common experimental protocols used in HIV-1 inhibitor research.
HIV-1 Protease Inhibitor Screening Assay (Fluorometric)
This assay is used for high-throughput screening of potential HIV-1 protease inhibitors.
-
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In the presence of active HIV-1 protease, the substrate is cleaved, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence. Inhibitors will prevent this cleavage, leading to a reduced fluorescence signal.
-
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, HIV-1 protease enzyme solution, substrate solution, and a positive control inhibitor (e.g., Pepstatin A).
-
Reaction Setup: In a microplate, add the test compounds, inhibitor control, and enzyme control to respective wells.
-
Enzyme Addition: Add the diluted HIV-1 protease to all wells except for a no-enzyme control. Incubate briefly.
-
Substrate Addition: Add the fluorogenic substrate to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence intensity over time using a microplate reader (e.g., Ex/Em = 330/450 nm) in kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the enzyme control.
-
Adapted from Abcam's HIV-1 Protease Inhibitor Screening Kit protocol.[13]
TZM-bl Reporter Gene Assay for HIV-1 Neutralization
This cell-based assay is widely used to measure the ability of antibodies or small molecules to neutralize HIV-1 entry.[14]
-
Principle: TZM-bl cells are a genetically engineered HeLa cell line that expresses CD4, CCR5, and CXCR4. They also contain Tat-responsive luciferase and β-galactosidase reporter genes integrated into the genome. When HIV-1 enters these cells and begins to replicate, the viral Tat protein activates the expression of the reporter genes, leading to a measurable signal.
-
Protocol Outline:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Inhibitor and Virus Preparation: Prepare serial dilutions of the test inhibitor. Mix the inhibitor dilutions with a known amount of HIV-1 pseudovirus and incubate.
-
Infection: Add the inhibitor/virus mixture to the TZM-bl cells.
-
Incubation: Incubate the infected cells for a set period (e.g., 48 hours).
-
Lysis and Reporter Gene Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: The reduction in luciferase activity in the presence of the inhibitor compared to the virus-only control is used to calculate the neutralization titer (e.g., IC50).
-
Time-of-Drug-Addition (TOA) Assay
This assay helps to identify the stage of the HIV-1 replication cycle that is targeted by a novel inhibitor.[15]
-
Principle: The inhibitor is added to an infected cell culture at different time points post-infection. The ability of the inhibitor to block viral replication depends on whether its target is still present and active at the time of addition. By comparing the time-course of inhibition to that of known inhibitors, the target of the new compound can be inferred.
-
Protocol Outline:
-
Infection: Synchronize infection of a susceptible cell line (e.g., MT-4 cells) with a high titer of HIV-1.
-
Time-course Addition: At various time points after infection (e.g., 0, 1, 2, 4, 8 hours), add the test compound at a concentration that is 10-100 fold its IC50. Also include reference inhibitors with known mechanisms of action (e.g., an entry inhibitor, an RT inhibitor, a protease inhibitor).
-
Incubation: Allow the infection to proceed for a single replication cycle (e.g., 24-48 hours).
-
Quantification of Viral Replication: Measure a marker of viral replication, such as p24 antigen in the supernatant or reporter gene expression in the cells.
-
Data Analysis: Plot the percentage of inhibition as a function of the time of drug addition. The time at which the compound loses its antiviral activity indicates when its target process has been completed.
-
Signaling Pathways and Logical Relationships
Visualizing the complex interactions and workflows in HIV-1 research is essential for a clear understanding.
Caption: HIV-1 replication cycle and the targets of major inhibitor classes.
The HIV-1 gp120 protein can also trigger intracellular signaling pathways that contribute to immune dysregulation. For example, gp120 binding to CCR5 on dendritic cells can activate the STAT3/IL-6 axis.[16][17]
Caption: Signaling pathway activated by HIV-1 gp120 in dendritic cells.
Caption: Experimental workflow for a Time-of-Drug-Addition (TOA) assay.
This technical guide provides a comprehensive, albeit general, overview of the target binding sites of major HIV-1 inhibitors. For researchers focusing on a specific compound, this information can serve as a valuable starting point for more detailed investigations into its mechanism of action and for the design of robust experimental plans. The continued exploration of these and other novel targets will be crucial in the ongoing effort to combat HIV/AIDS.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting structural flexibility in HIV-1 protease inhibitor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. HIV - Wikipedia [en.wikipedia.org]
- 7. HIV-1 Entry, Inhibitors, and Resistance [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. abcam.co.jp [abcam.co.jp]
- 14. Standardized Assessments of Neutralizing Antibodies for HIV/AIDS Vaccine Development [hiv.lanl.gov]
- 15. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HIV-1 gp120 Activates the STAT3/Interleukin-6 Axis in Primary Human Monocyte-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The STAT Signaling Pathway in HIV-1 Infection: Roles and Dysregulation [mdpi.com]
HIV-1 Protease-IN-6: An In-depth Technical Guide on Enzymatic Inhibition Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic inhibition kinetics of HIV-1 protease-IN-6, a potent inhibitor of the viral enzyme essential for HIV replication. The document details its mechanism of action, quantitative inhibitory data, and the experimental protocols utilized for its characterization.
Core Concepts: The Role of HIV-1 Protease and Its Inhibition
The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle. It functions as an aspartic protease to cleave newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins. This process is indispensable for the assembly of infectious virions. Inhibition of HIV-1 protease blocks the maturation of viral particles, rendering them non-infectious. HIV-1 protease inhibitors are a cornerstone of highly active antiretroviral therapy (HAART).
HIV-1 protease-IN-6 (also referred to as compound 17d) is a novel, highly potent, non-peptidyl inhibitor designed to combat drug resistance. Its mechanism of action involves binding to the active site of the HIV-1 protease, preventing it from processing the viral polyproteins.[1]
Quantitative Inhibition Data
The inhibitory potency of HIV-1 protease-IN-6 has been quantified through various enzymatic and cell-based assays. The key kinetic parameters are summarized in the table below.
| Parameter | Value | Virus Strain | Reference |
| IC50 | 21 pM | Wild-type HIV-1 Protease | [1] |
| Ki | 4.7 pM | Wild-type HIV-1 Protease | [1] |
| EC50 | 0.74 µM | HIV-1NL4-3 (Wild-type) | [1] |
| EC50 | 0.61 µM | Darunavir (DRV)-resistant variant | [1] |
Table 1: Enzymatic and Antiviral Activity of HIV-1 Protease-IN-6
Experimental Protocols
The following sections detail the methodologies employed to determine the enzymatic inhibition and antiviral activity of HIV-1 protease-IN-6.
HIV-1 Protease Enzymatic Inhibition Assay
This assay quantifies the in vitro inhibitory activity of a compound against purified HIV-1 protease.
Materials:
-
Recombinant HIV-1 protease
-
Fluorogenic substrate: A synthetic peptide substrate that fluoresces upon cleavage by the protease.
-
Assay Buffer: Typically contains a buffering agent (e.g., MES or HEPES) at a specific pH, salts (e.g., NaCl), a reducing agent (e.g., DTT), and a protein stabilizer (e.g., BSA).
-
HIV-1 protease-IN-6 (test compound)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare a series of dilutions of HIV-1 protease-IN-6 in the assay buffer.
-
In a 96-well microplate, add the diluted inhibitor solutions.
-
Add a solution of recombinant HIV-1 protease to each well containing the inhibitor and incubate for a pre-determined time at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the enzyme activity.
-
Plot the enzyme activity against the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, by fitting the data to a dose-response curve.
-
The inhibition constant (Ki) can be determined by performing the assay with varying substrate concentrations and analyzing the data using kinetic models such as the Michaelis-Menten equation and its derivatives for competitive, non-competitive, or uncompetitive inhibition.
Antiviral Activity Assay in Cell Culture
This assay determines the effectiveness of the inhibitor in preventing HIV-1 replication in a cellular context.
Materials:
-
Human T-lymphocyte cell line susceptible to HIV-1 infection (e.g., MT-4 cells)
-
Laboratory-adapted HIV-1 strain (e.g., HIV-1NL4-3) and/or drug-resistant strains.
-
Cell culture medium and supplements (e.g., RPMI-1640, fetal bovine serum, antibiotics).
-
HIV-1 protease-IN-6 (test compound)
-
Reagent for quantifying viral replication (e.g., p24 antigen ELISA kit or a reverse transcriptase activity assay).
Procedure:
-
Seed the target cells (e.g., MT-4 cells) in a 96-well plate and incubate.
-
Prepare serial dilutions of HIV-1 protease-IN-6 in the cell culture medium.
-
Add the diluted inhibitor to the cells.
-
Infect the cells with a known amount of HIV-1.
-
Incubate the infected cells in the presence of the inhibitor for a period of several days (e.g., 4-5 days).
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the amount of viral replication in the supernatant by measuring the concentration of the p24 capsid protein using an ELISA or by measuring reverse transcriptase activity.
-
Plot the percentage of viral inhibition against the inhibitor concentration.
-
Calculate the EC50 value, which is the concentration of the inhibitor that reduces viral replication by 50%, by fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate key conceptual frameworks related to the action of HIV-1 protease-IN-6.
Caption: HIV-1 Lifecycle and the Mechanism of Protease Inhibition.
Caption: Experimental Workflow for Kinetic Characterization.
References
Compound 17: A Potent Diarylpyrimidine-Based Inhibitor of HIV-1 Replication
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the diarylpyrimidine (DAPY) derivative, designated as compound 17, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of the Human Immunodeficiency Virus Type 1 (HIV-1). The DAPY class of drugs has demonstrated significant promise in antiretroviral therapy. This guide will delve into the quantitative data supporting the efficacy of compound 17, the experimental protocols for its evaluation, and its mechanism of action within the HIV-1 replication cycle.
Introduction to Diarylpyrimidine Derivatives and HIV-1
Acquired Immunodeficiency Syndrome (AIDS), caused by HIV-1, remains a significant global health challenge. The replication of HIV-1 is dependent on several key viral enzymes, including reverse transcriptase (RT), which is responsible for converting the viral RNA genome into DNA for integration into the host cell's genome. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs that bind to a hydrophobic pocket in the RT enzyme, allosterically inhibiting its function. The diarylpyrimidine (DAPY) scaffold has been a particularly successful framework for the development of potent NNRTIs.
Quantitative Analysis of Compound 17 Efficacy
Compound 17 has emerged from structural optimization studies as a highly potent inhibitor of HIV-1. Its antiviral activity has been quantified against both wild-type and mutant strains of the virus, demonstrating its potential to overcome common drug resistance mutations.
| Compound ID | Target | Assay | Value | Units |
| Compound 17 | Wild-Type HIV-1 | Antiviral Activity (EC₅₀) | 6 | nM |
| Compound 17 | K103N Mutant HIV-1 | Antiviral Activity (EC₅₀) | 0.006 | µM |
| Compound 17 | E138K Mutant HIV-1 | Antiviral Activity (EC₅₀) | 0.026 | µM |
| Compound 17 | Wild-Type HIV-1 RT | Enzyme Inhibition (IC₅₀) | 0.142 | µM |
EC₅₀ (50% effective concentration) represents the concentration of the compound that inhibits viral replication by 50%. IC₅₀ (50% inhibitory concentration) is the concentration required to inhibit the activity of the isolated enzyme by 50%. Data is compiled from a review of recent advances in diarylpyrimidine derivatives.[1]
Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase
Compound 17, as a diarylpyrimidine-based NNRTI, functions by binding to the non-nucleoside inhibitor binding pocket (NNIBP) of the HIV-1 reverse transcriptase. This binding event induces a conformational change in the enzyme, distorting the active site and preventing the conversion of viral RNA to DNA, a critical step in the viral replication cycle.
Experimental Protocols
The evaluation of compound 17 and other diarylpyrimidine derivatives involves a series of standardized in vitro assays to determine their antiviral efficacy, cytotoxicity, and enzymatic inhibition.
Anti-HIV-1 Activity Assay in MT-4 Cells
This assay is fundamental for determining the EC₅₀ of the test compounds.
-
Cell Culture: MT-4 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.
-
Viral Infection: A suspension of MT-4 cells is infected with a laboratory-adapted strain of HIV-1 (e.g., IIIB) at a multiplicity of infection (MOI) of 0.01.
-
Compound Treatment: Immediately after infection, the cells are seeded into 96-well plates containing serial dilutions of the test compound. Control wells with no compound and wells with a reference NNRTI (e.g., Nevirapine or Efavirenz) are included.
-
Incubation: The plates are incubated for 5 days at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment: The cytopathic effect of the virus is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric method. The absorbance is read at 540 nm.
-
Data Analysis: The EC₅₀ value is calculated as the compound concentration that protects 50% of the cells from virus-induced cytopathicity.
Cytotoxicity Assay
This assay determines the CC₅₀ (50% cytotoxic concentration) of the compounds.
-
Cell Seeding: Uninfected MT-4 cells are seeded into 96-well plates at the same density as the antiviral assay.
-
Compound Treatment: The cells are exposed to serial dilutions of the test compound.
-
Incubation: Plates are incubated for 5 days under the same conditions as the antiviral assay.
-
Viability Assessment: Cell viability is determined using the MTT method.
-
Data Analysis: The CC₅₀ is calculated as the compound concentration that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI) is then calculated as the ratio of CC₅₀ to EC₅₀.
HIV-1 Reverse Transcriptase Inhibition Assay
This enzymatic assay directly measures the inhibitory effect of the compound on the target enzyme.
-
Enzyme and Substrate Preparation: Recombinant HIV-1 reverse transcriptase is used. A poly(rA)/oligo(dT) template/primer is typically used as the substrate.
-
Reaction Mixture: The reaction is carried out in a buffer containing the enzyme, the template/primer, dNTPs (with one being radiolabeled, e.g., [³H]dTTP), and varying concentrations of the test compound.
-
Incubation: The reaction mixture is incubated at 37°C to allow for DNA synthesis.
-
Quantification: The amount of newly synthesized DNA is quantified by measuring the incorporation of the radiolabeled nucleotide, typically by scintillation counting after precipitation of the DNA.
-
Data Analysis: The IC₅₀ value is determined as the compound concentration that reduces the enzymatic activity by 50%.
Conclusion
Compound 17 represents a significant advancement in the development of diarylpyrimidine-based NNRTIs. Its high potency against both wild-type and clinically relevant mutant strains of HIV-1 underscores its potential as a candidate for further preclinical and clinical development. The methodologies outlined in this guide provide a framework for the continued discovery and evaluation of novel anti-HIV agents targeting the reverse transcriptase enzyme. The ongoing exploration of the structure-activity relationships within the DAPY class will be crucial for designing next-generation NNRTIs with improved efficacy and resistance profiles.
References
"HIV-1 inhibitor-6" structural activity relationship
An In-depth Technical Guide to the Structure-Activity Relationship of HIV-1 Protease Inhibitors: A Case Study on Darunavir Analogs
This guide provides a detailed examination of the structure-activity relationship (SAR) of a series of HIV-1 protease inhibitors, using Darunavir and its analogs as a case study. It is intended for researchers, scientists, and drug development professionals working in the field of antiretroviral therapy.
Introduction to HIV-1 Protease and Darunavir
The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle. It is an aspartic protease responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins. This cleavage is essential for the production of infectious virions. Inhibition of HIV-1 protease leads to the release of immature, non-infectious viral particles, thus halting the spread of the virus.[1][2][3]
Darunavir (DRV) is a second-generation, potent, nonpeptidic HIV-1 protease inhibitor. It was specifically designed to have a high affinity for the protease active site and to be effective against viral strains that have developed resistance to other protease inhibitors.[4][5] Darunavir's high potency is attributed to its ability to form numerous hydrogen bonds with the backbone of the protease active site, particularly with key residues such as Asp25, Asp25', Asp29, and Asp30.[3][5] This strong interaction makes it less susceptible to mutations in the protease enzyme.[5] Darunavir also exhibits a dual mechanism of action by inhibiting both the enzymatic activity and the dimerization of the HIV-1 protease.[6][7]
Structure-Activity Relationship of Darunavir Analogs
The exploration of Darunavir analogs aims to enhance its potency, improve its resistance profile, and optimize its pharmacokinetic properties. SAR studies have focused on modifications at various positions of the Darunavir scaffold, particularly at the P1', P2, and P2' sites, which interact with the corresponding S1', S2, and S2' subsites of the HIV-1 protease.[4][8]
Quantitative SAR Data
The following table summarizes the in vitro inhibitory activity (Ki) against wild-type HIV-1 protease and the cytotoxicity (CC50) of a series of synthesized Darunavir analogs. The data is extracted from a study by Rehman et al. (2024).[4][8][9][10][11]
| Compound | P1' Modification | P2' Modification (R) | HIV-1 Protease Inhibition Ki (nM)[4][8] | Cytotoxicity CC50 (µM) - Vero Cells[4] | Cytotoxicity CC50 (µM) - 293T Cells[4] |
| Darunavir (DRV) | Isobutyl | 4-aminophenylsulfonyl | 1.87 ± 0.12 | >100 | >100 |
| 5aa | Isobutyl | 4-fluorophenylsulfonyl | 1.54 ± 0.09 | >100 | >100 |
| 5ab | Isobutyl | 4-chlorophenylsulfonyl | 2.15 ± 0.15 | >100 | >100 |
| 5ac | Isobutyl | 4-ethylphenylsulfonyl | 0.31 ± 0.02 | >100 | >100 |
| 5ad | Isobutyl | 3,4-dichlorophenylsulfonyl | 0.71 ± 0.05 | >100 | >100 |
| 5ae | Isobutyl | 4-ethoxyphenylsulfonyl | 0.28 ± 0.02 | >100 | >100 |
| 5af | Isobutyl | 4-propoxyphenylsulfonyl | 1.12 ± 0.08 | >100 | >100 |
| 5ba | Phenyl ethyl | 4-aminophenylsulfonyl | 15.2 ± 1.1 | >100 | >100 |
| 5bb | Phenyl ethyl | 4-fluorophenylsulfonyl | 12.8 ± 0.9 | >100 | >100 |
| 5bc | Phenyl ethyl | 4-chlorophenylsulfonyl | 18.5 ± 1.3 | >100 | >100 |
| 5bd | Phenyl ethyl | 4-ethylphenylsulfonyl | 9.8 ± 0.7 | >100 | >100 |
| 5be | Phenyl ethyl | 3,4-dichlorophenylsulfonyl | 11.3 ± 0.8 | >100 | >100 |
| 5bf | Phenyl ethyl | 4-ethoxyphenylsulfonyl | 8.5 ± 0.6 | >100 | >100 |
| 5cg | Diphenyl propyl | 4-aminophenylsulfonyl | >50 | n.t. | n.t. |
n.t. = not tested
Key SAR Insights:
-
P2' Modifications: Modifications at the P2' position significantly impacted inhibitory activity. Analogs with flexible aliphatic or alkoxy groups at the P2' position (5ac, 5ae, 5af) exhibited superior inhibition compared to Darunavir, likely due to enhanced hydrophobic interactions within the S2' subsite of the protease.[4][8] Halogen substitutions at the P2' position (5aa, 5ad) also resulted in improved or comparable activity.[4][8]
-
P1' Modifications: Increasing the bulk of the P1' substituent from isobutyl to phenyl ethyl (5ba-bf) or diphenyl propyl (5cg) led to a decrease in inhibitory activity.[4][8] This suggests that larger hydrophobic groups at the P1' position may disrupt the optimal conformation for binding within the S1' pocket of the enzyme.[4]
Experimental Protocols
HIV-1 Protease Inhibition Assay (Fluorometric)
This protocol describes a representative method for determining the in vitro inhibitory activity of compounds against HIV-1 protease using a fluorogenic substrate.[4][12][13][14]
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate (e.g., a FRET-based peptide)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% Glycerol)
-
Test Compounds (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., Pepstatin A)
-
96-well black microplates
-
Fluorescence microplate reader (Ex/Em = ~330/450 nm, depending on the substrate)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of HIV-1 Protease in assay buffer.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
Prepare serial dilutions of the test compounds and the positive control in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.
-
-
Assay Setup:
-
Add 80 µL of the HIV-1 Protease solution to each well of the 96-well plate.
-
Add 10 µL of the diluted test compounds, positive control, or assay buffer (for enzyme control) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add 10 µL of the HIV-1 Protease substrate solution to each well to initiate the reaction.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically at 37°C for 60-180 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition for each test compound concentration relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, if the substrate concentration and Km are known.
-
Antiviral Activity Assay (Cell-Based)
This protocol outlines a general method for assessing the ability of compounds to inhibit HIV-1 replication in a cell-based assay.[15][16][17][18]
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing an HIV-1 LTR-driven luciferase reporter gene)
-
HIV-1 viral stock (e.g., laboratory-adapted strains or pseudoviruses)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin)
-
Test Compounds (dissolved in DMSO)
-
Positive Control Antiviral Drug (e.g., Darunavir)
-
96-well clear-bottom white microplates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating:
-
Seed TZM-bl cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.
-
-
Compound and Virus Addition:
-
Prepare serial dilutions of the test compounds and positive control in cell culture medium.
-
Remove the old medium from the cells and add the diluted compounds.
-
Add the HIV-1 viral stock to each well at a predetermined multiplicity of infection (MOI).
-
Include control wells with cells and virus only (virus control) and cells only (cell control).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.
-
-
Luciferase Assay:
-
After incubation, remove the supernatant.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
-
Data Analysis:
-
Calculate the percent inhibition of viral replication for each compound concentration relative to the virus control.
-
Determine the EC50 (50% effective concentration) by plotting the percent inhibition against the logarithm of the compound concentration.
-
Visualizations
Mechanism of Action of Darunavir
Caption: Mechanism of action of Darunavir in inhibiting HIV-1 maturation.
Experimental Workflow for HIV-1 Protease Inhibitor Screening
Caption: Workflow for the fluorometric screening of HIV-1 protease inhibitors.
Logical Relationship of Darunavir Resistance Development
Caption: Simplified pathway for the development of HIV-1 resistance to Darunavir.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Darunavir? [synapse.patsnap.com]
- 3. Darunavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Darunavir - Wikipedia [en.wikipedia.org]
- 6. Mechanism of Darunavir (DRV)’s High Genetic Barrier to HIV-1 Resistance: A Key V32I Substitution in Protease Rarely Occurs, but Once It Occurs, It Predisposes HIV-1 To Develop DRV Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abcam.co.jp [abcam.co.jp]
- 13. abcam.cn [abcam.cn]
- 14. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 15. hiv.lanl.gov [hiv.lanl.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antiviral Spectrum of HIV-1 Protease-IN-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of HIV-1 protease-IN-6, a potent inhibitor of the HIV-1 protease. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to offer a thorough resource for research and development purposes.
Core Antiviral Activity
HIV-1 protease-IN-6 demonstrates significant potency against both wild-type and drug-resistant strains of HIV-1. Its primary mechanism of action is the direct inhibition of HIV-1 protease, an enzyme critical for the viral life cycle.
Enzymatic Inhibition
The compound exhibits picomolar-level inhibition of the HIV-1 protease enzyme.
| Parameter | Value | Reference |
| IC50 | 21 pM | [1] |
| Ki | 4.7 pM | [1] |
Cell-Based Antiviral Activity
In cell-based assays, HIV-1 protease-IN-6 effectively suppresses viral replication, including against variants resistant to other protease inhibitors like darunavir (DRV).
| Virus Strain | EC50 | Reference |
| HIV-1NL4-3 (Wild-Type) | 0.74 µM | [1] |
| Darunavir-Resistant Variant | 0.61 µM | [1] |
The compound's activity is primarily directed at the late stages of the viral replication cycle, consistent with its function as a protease inhibitor. At a concentration of 10 µM, it achieves full inhibition of the late-stage replication, while showing minimal effect (2.6% inhibition) on the early stages.[1]
Mechanism of Action: Inhibition of HIV-1 Protease
HIV-1 protease is a retroviral aspartyl protease essential for the HIV life cycle.[2] It functions as a homodimer, with each subunit contributing a catalytic aspartate residue (Asp25) to the active site.[2][3] The protease is responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins at nine specific sites.[2][4] This cleavage process is crucial for generating mature, functional viral proteins and enzymes, such as reverse transcriptase and integrase, which are necessary for the production of infectious virions.[2][5] Without effective HIV-1 protease activity, the viral particles remain immature and non-infectious.[2]
HIV-1 protease inhibitors, including HIV-1 protease-IN-6, are designed to mimic the transition state of the natural substrates of the enzyme.[3] They bind with high affinity to the active site of the protease, preventing it from cleaving the Gag and Gag-Pol polyproteins.[5]
Experimental Protocols
The following sections describe standardized methodologies for evaluating the in vitro antiviral activity and cytotoxicity of HIV-1 protease inhibitors like HIV-1 protease-IN-6.
HIV-1 Protease Inhibition Assay (Fluorometric)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer
-
HIV-1 Protease Inhibitor (e.g., Pepstatin A as a control)
-
Test Compound (HIV-1 protease-IN-6)
-
96-well microplate (black, flat-bottom)
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitor in assay buffer.
-
In a 96-well plate, add the diluted compounds.
-
Add the HIV-1 protease solution to each well containing the test compounds and controls.
-
Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of 330 nm and an emission wavelength of 450 nm for at least 30-60 minutes at 37°C.[6]
-
The rate of substrate cleavage is determined from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the untreated control.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cell-Based Antiviral Activity Assay (EC50 Determination)
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.
Materials:
-
Target cells susceptible to HIV-1 infection (e.g., TZM-bl, CEM, or Jurkat cells)
-
HIV-1 viral stock (e.g., HIV-1NL4-3)
-
Cell culture medium (e.g., RPMI or DMEM with supplements)
-
Test Compound (HIV-1 protease-IN-6)
-
96-well cell culture plates
-
Method for quantifying viral replication (e.g., p24 ELISA, luciferase reporter assay, or quantitative PCR)
Procedure:
-
Seed the target cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted compound.
-
Infect the cells with a predetermined amount of HIV-1 virus stock.
-
Incubate the infected cells for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, quantify the extent of viral replication using a suitable method. For example, measure the concentration of the p24 capsid protein in the cell supernatant by ELISA.
-
In parallel, assess cell viability/cytotoxicity using an appropriate assay (see Section 3.3).
-
Calculate the percentage of viral inhibition for each compound concentration relative to the virus-only control.
-
The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Cytotoxicity Assay (CC50 Determination)
This assay is crucial for determining the concentration of a compound that causes a 50% reduction in cell viability, which is necessary for calculating the selectivity index (SI = CC50/EC50).
Materials:
-
The same cell line used in the antiviral assay.
-
Cell culture medium.
-
Test Compound (HIV-1 protease-IN-6).
-
Reagent for measuring cell viability (e.g., MTT, XTT, or CellTiter-Glo).
-
96-well cell culture plates.
-
Spectrophotometer or luminometer.
Procedure:
-
Seed cells in a 96-well plate at the same density as the antiviral assay.
-
Add serial dilutions of the test compound to the cells (without adding the virus).
-
Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the required time to allow for colorimetric or luminescent signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cytotoxicity for each compound concentration relative to the untreated cell control.
-
The CC50 value is determined by plotting the percentage of cytotoxicity against the compound concentration.
Resistance Profile
HIV-1 protease-IN-6 has demonstrated potent activity against a darunavir-resistant HIV-1 variant, with an EC50 value of 0.61 µM, which is even lower than its EC50 against the wild-type HIV-1NL4-3 strain (0.74 µM).[1] This suggests that HIV-1 protease-IN-6 may be effective against HIV-1 strains that have developed resistance to other clinically used protease inhibitors. The development of resistance to protease inhibitors often involves the accumulation of multiple mutations within the protease gene, both inside and outside the active site.[4][7] These mutations can reduce the binding affinity of the inhibitor or compensate for a loss of enzymatic fitness.[5][7] The favorable resistance profile of HIV-1 protease-IN-6 against a DRV-resistant strain indicates that its binding may be less affected by the specific mutations present in this variant.
Conclusion
HIV-1 protease-IN-6 is a highly potent inhibitor of HIV-1 protease with a promising in vitro antiviral profile. Its picomolar enzymatic inhibition and sub-micromolar efficacy against both wild-type and darunavir-resistant HIV-1 strains highlight its potential as a candidate for further preclinical and clinical development. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other novel HIV-1 protease inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 3. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to protease inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. HIV-1 Protease and Reverse Transcriptase Inhibitory Activities of Curcuma aeruginosa Roxb. Rhizome Extracts and the Phytochemical Profile Analysis: In Vitro and In Silico Screening [mdpi.com]
- 7. Molecular Basis for Drug Resistance in HIV-1 Protease - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Toxicity Assessment of Compound 17d: A PDEδ/NAMPT Dual Inhibitor
Introduction
Compound 17d has been identified as a potent dual inhibitor of phosphodiesterase δ (PDEδ) and nicotinamide phosphoribosyltransferase (NAMPT), demonstrating significant antitumor efficacy in preclinical models of KRAS mutant pancreatic cancer.[1] This technical guide provides a comprehensive overview of the preliminary toxicity assessment of this compound, summarizing key in vitro and in vivo data. The information is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.
Pharmacokinetics
The pharmacokinetic profile of compound 17d was evaluated in Sprague-Dawley rats following a single intraperitoneal administration.[1]
Table 1: Pharmacokinetic Parameters of Compound 17d in Rats [1]
| Parameter | Value | Units |
| Dose | 10 | mg/kg (intraperitoneal) |
| Half-life (t½) | 0.97 | h |
| Cmax | 519 | ng/mL |
| Tmax | 0.42 | h |
| AUC(0-∞) | 1574.0 | h·ng/mL |
In Vitro Cytotoxicity
Compound 17d has demonstrated potent antiproliferative activity against human pancreatic cancer cell lines.
Table 2: In Vitro Antiproliferative Activity of Compound 17d [1]
| Cell Line | IC50 | Units |
| MiaPaca-2 (Pancreatic Cancer) | 3 | nM |
Further mechanistic studies revealed that compound 17d induces cell cycle arrest and apoptosis in cancer cells. Treatment of MiaPaca-2 cells with 10 μM of compound 17d resulted in a significant accumulation of cells in the G2 phase of the cell cycle.[1] Additionally, the compound was shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[1]
In Vivo Toxicity Assessment
A preliminary in vivo safety profile of compound 17d was established in a xenograft model of pancreatic cancer.
Table 3: Summary of In Vivo Toxicity Findings [1]
| Study Type | Animal Model | Dosing Regimen | Key Findings |
| Xenograft Efficacy Study | Nude mice with MiaPaca-2 xenografts | 10 mg/kg, daily intraperitoneal injections for 21 days | Favorable safety profile with no significant morphological or structural changes in major organs (heart, lungs, liver, spleen, kidneys) upon histopathological examination. |
Experimental Protocols
In Vitro Antiproliferative Assay
The antiproliferative activity of compound 17d was determined using a standard cell viability assay. MiaPaca-2 cells were seeded in 96-well plates and treated with various concentrations of the compound. After a specified incubation period, cell viability was assessed using a method such as the MTT or CellTiter-Glo assay. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.[1]
Pharmacokinetic Study
Sprague-Dawley rats were administered a single intraperitoneal dose of 10 mg/kg of compound 17d. Blood samples were collected at various time points post-administration. Plasma concentrations of the compound were quantified using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method. Pharmacokinetic parameters, including half-life, Cmax, Tmax, and AUC, were calculated from the plasma concentration-time profiles.[1]
In Vivo Antitumor and Toxicity Study
Nude mice were subcutaneously implanted with MiaPaca-2 cells. Once tumors reached a volume of approximately 150 mm³, the mice were randomized into treatment groups. Compound 17d was administered daily via intraperitoneal injection at a dose of 10 mg/kg for 21 consecutive days. Tumor growth was monitored throughout the study. At the end of the treatment period, major organs were collected for histopathological analysis using hematoxylin and eosin (H&E) staining to assess for any signs of toxicity.[1]
Visualizations
Caption: Workflow for the in vivo toxicity assessment of compound 17d.
Caption: Signaling pathway of apoptosis induced by compound 17d.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant strains of the Human Immunodeficiency Virus Type 1 (HIV-1) presents a significant challenge to effective antiretroviral therapy. Darunavir, a second-generation protease inhibitor, represents a critical advancement in the management of HIV-1 infection, particularly in cases of resistance to other protease inhibitors. Initially developed under designations such as UIC-94017 and TMC-114, and also referred to as "Inhibitor 6" in early research, darunavir was rationally designed to have a high genetic barrier to resistance.[1] This technical guide provides an in-depth overview of darunavir, its mechanism of action, its efficacy against darunavir-resistant HIV-1 strains, and the experimental methodologies used in its evaluation.
Darunavir is a potent, nonpeptidyl inhibitor of the HIV-1 protease, an enzyme crucial for the viral life cycle.[1][2] HIV-1 protease cleaves newly synthesized viral polyproteins into mature, functional proteins, a necessary step for the production of infectious virions.[2][3] By binding to the active site of the protease, darunavir prevents this cleavage, resulting in the release of immature, non-infectious viral particles.[2] Its design, featuring a high-affinity P2 ligand (bis-tetrahydrofuranylurethane) and a P2' ligand (p-aminosulfonamide), allows for extensive hydrogen bonding with the protease backbone. This interaction with the highly conserved main chain of the enzyme is thought to be a key factor in its high potency against multi-drug-resistant HIV-1 variants.[1]
Quantitative Efficacy of Darunavir
Darunavir demonstrates potent activity against both wild-type and a broad range of protease inhibitor-resistant HIV-1 strains. The following tables summarize its in vitro efficacy, presenting key quantitative metrics such as the 50% inhibitory concentration (IC50), the 50% effective concentration (EC50), and the enzyme inhibitory constant (Ki).
| Parameter | Wild-Type HIV-1 | Reference(s) |
| Ki (Enzyme Inhibitory Potency) | 16 pM | [1] |
| IC50 (Cell-based Assay) | 0.003 µM | [4] |
| EC50 (Antiviral Activity) | 1-5 nM | [5][6][7] |
| EC90 (Antiviral Activity) | 2.7-13 nM | [6][7] |
| TD50 (Cellular Toxicity) | >100 µM | [1] |
Table 1: In Vitro Efficacy of Darunavir Against Wild-Type HIV-1
The efficacy of darunavir extends to clinical isolates with multiple protease inhibitor resistance mutations. A study of 19 recombinant clinical isolates with resistance to an average of five other protease inhibitors showed that all were susceptible to darunavir.[6][7] Furthermore, in a larger study of 1,501 PI-resistant clinical samples, darunavir inhibited 75% of the viruses with an EC50 of less than 10 nM.[5][6][7]
| HIV-1 Strain Type | Metric | Value | Reference(s) |
| Multi-PI-Resistant Clinical Isolates | EC50 | < 10 nM for the majority | [5][6][7] |
| Highly PI-Resistant Clinical Strains | IC50 | 0.0005 to 0.0055 µM | [3] |
| Recombinant Virus with R41T and K70E mutations | Fold Change in EC50 | ~10-fold | [6][8] |
Table 2: Efficacy of Darunavir Against Resistant HIV-1 Strains
Darunavir Resistance
While darunavir has a high genetic barrier to resistance, certain mutations in the protease gene can confer reduced susceptibility. These mutations often occur in combination and can impact the binding affinity of the inhibitor. Key darunavir resistance-associated mutations include V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, and L89V.[9] The presence of three or more of these mutations is associated with a diminished virological response to darunavir-based therapies.[8][10]
Experimental Protocols
HIV-1 Protease Activity Assay (Fluorometric)
This biochemical assay is used to determine the inhibitory activity of compounds against the HIV-1 protease.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In the presence of active HIV-1 protease, the peptide is cleaved, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The presence of an inhibitor prevents this cleavage, leading to a reduction in the fluorescent signal.[11]
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer
-
Inhibitor Compound (e.g., Darunavir)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission = 330/450 nm)[1][11]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor compound in a suitable solvent (e.g., DMSO).
-
Dilute the recombinant HIV-1 protease and the fluorogenic substrate in assay buffer to the desired concentrations.
-
-
Assay Setup:
-
Add the inhibitor compound at various concentrations to the wells of the 96-well plate.
-
Include a positive control (enzyme and substrate without inhibitor) and a negative control (substrate without enzyme).
-
-
Enzyme Addition:
-
Add the diluted HIV-1 protease to all wells except the negative control.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition:
-
Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
-
Phenotypic Drug Susceptibility Assay (Recombinant Virus Assay)
This cell-based assay measures the susceptibility of patient-derived HIV-1 strains to antiretroviral drugs.
Principle: The protease and reverse transcriptase genes from patient plasma HIV-1 RNA are inserted into a proviral clone of HIV-1 that lacks these genes and contains a reporter gene (e.g., luciferase). The resulting recombinant viruses are used to infect target cells in the presence of varying concentrations of the antiretroviral drug. The drug's effectiveness is determined by measuring the reduction in reporter gene expression.[12][13]
Materials:
-
Patient plasma sample
-
HIV-1 permissive cell line (e.g., MT-2 cells)
-
Proviral HIV-1 clone (deficient in protease and reverse transcriptase, containing a reporter gene)
-
Reagents for RNA extraction, RT-PCR, and molecular cloning
-
Antiretroviral drug (e.g., Darunavir)
-
Luciferase assay reagents
-
Luminometer
Procedure:
-
Virus Gene Amplification:
-
Extract viral RNA from the patient's plasma.
-
Amplify the protease and reverse transcriptase genes using RT-PCR.[13]
-
-
Recombinant Virus Generation:
-
Ligate the amplified patient-derived genes into the proviral HIV-1 clone.
-
Transfect the resulting recombinant DNA into a suitable cell line to produce virus particles.[12]
-
-
Infection and Drug Treatment:
-
Infect target cells with the recombinant virus in the presence of serial dilutions of the antiretroviral drug.
-
Include a no-drug control.
-
-
Reporter Gene Assay:
-
After a set incubation period (e.g., 48 hours), lyse the cells and measure the activity of the reporter gene (e.g., luciferase).[14]
-
-
Data Analysis:
-
Plot the reporter gene activity against the drug concentration to determine the EC50 value.
-
Compare the EC50 of the patient-derived virus to that of a known drug-sensitive reference virus to determine the fold-change in susceptibility.[12]
-
Visualizations
Caption: HIV-1 Replication Cycle and the Point of Darunavir Inhibition.
Caption: Workflow for HIV-1 Genotypic and Phenotypic Drug Resistance Testing.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. HIV Resistance Testing – International Association of Providers of AIDS Care [iapac.org]
- 3. A Potent Human Immunodeficiency Virus Type 1 Protease Inhibitor, UIC-94003 (TMC-126), and Selection of a Novel (A28S) Mutation in the Protease Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TMC114, a novel human immunodeficiency virus type 1 protease inhibitor active against protease inhibitor-resistant viruses, including a broad range of clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Resistance to darunavir (TMC-114): predicting responses for treatment experienced patients | HIV i-Base [i-base.info]
- 9. mdpi.com [mdpi.com]
- 10. High resolution crystal structures of HIV-1 protease with a potent non-peptide inhibitor (UIC-94017) active against multi-drug-resistant clinical strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abcam.cn [abcam.cn]
- 12. A Novel Phenotypic Drug Susceptibility Assay for Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. HIV-1 fusion inhibitors targeting the membrane-proximal external region of Env spikes - PMC [pmc.ncbi.nlm.nih.gov]
"HIV-1 protease-IN-6" effect on polyprotein processing
An In-Depth Technical Guide on the Impact of HIV-1 Protease Inhibitors on Polyprotein Processing
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the proteolytic cleavage of Gag and Gag-Pol polyprotein precursors. This processing is essential for the maturation of viral particles into infectious virions. Inhibition of HIV-1 protease blocks this maturation step, rendering the resulting virions non-infectious. This document provides a comprehensive technical overview of the effect of HIV-1 protease inhibitors on polyprotein processing, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. While the specific inhibitor "HIV-1 protease-IN-6" is not documented in publicly available literature, this guide utilizes data from well-characterized inhibitors to illustrate the principles of HIV-1 protease inhibition and its effect on polyprotein processing.
Mechanism of Action of HIV-1 Protease and its Inhibition
HIV-1 protease is an aspartyl protease that functions as a homodimer.[1] The active site is formed at the dimer interface and contains a characteristic Asp-Thr-Gly (DTG) triad from each monomer.[2] The enzyme recognizes and cleaves specific peptide sequences within the Gag and Gag-Pol polyproteins.[3] This ordered cleavage cascade releases mature structural proteins (matrix, capsid, nucleocapsid) and viral enzymes (protease, reverse transcriptase, integrase).[4]
Protease inhibitors (PIs) are designed as transition-state analogs that mimic the natural substrates of the HIV-1 protease.[2] They bind to the active site with high affinity, preventing the cleavage of the polyprotein precursors.[2] This leads to the production of immature, non-infectious virions.[5] Some newer inhibitors may also interfere with the dimerization of the protease monomers, presenting a dual mechanism of action.[3][6]
Signaling Pathway of HIV-1 Polyprotein Processing
The processing of Gag and Gag-Pol polyproteins is a highly regulated cascade of cleavage events essential for viral maturation. The following diagram illustrates the general pathway and the point of intervention for protease inhibitors.
Caption: HIV-1 polyprotein processing pathway and the inhibitory action of protease inhibitors.
Quantitative Analysis of Protease Inhibition
The potency of HIV-1 protease inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibitory constant (Ki). These values are determined through various in vitro and cell-based assays. The following tables summarize quantitative data for several well-characterized HIV-1 protease inhibitors.
Table 1: In Vitro Inhibition of HIV-1 Protease
| Inhibitor | Ki (nM) | IC50 (nM) | Reference |
| Lopinavir | - | 3.0 (cell-free) | [7] |
| Darunavir | - | 2.5 (cell-free) | [7] |
| Compound 15 | <0.005 | 7 | [6][8] |
| Compound 16 | <0.005 | 3 | [6][8] |
| Saquinavir | 0.12 | - | [8] |
| Compound 21 | 0.0063 | 0.34 | [6] |
| Compound 11 | 0.0127 | - | [6] |
| Compound 12 | 0.0089 | 93 (in cells) | [6] |
Table 2: Cell-Based Inhibition of HIV-1 Replication
| Inhibitor | IC50 (nM) | Cell Type | Reference |
| Lopinavir | 2.9 | T cells | |
| Darunavir | 2.8 | T cells | [7] |
| Lopinavir | 270 | HEK293T | |
| Ritonavir | 1800 | HEK293T | [9] |
| Saquinavir | 570 | HEK293T | [9] |
| Nelfinavir | 1080 | HEK293T | [9] |
Experimental Protocols
In Vitro HIV-1 Protease Inhibition Assay (FRET-based)
This protocol describes a common method to determine the in vitro inhibitory activity of a compound against purified HIV-1 protease using a Förster Resonance Energy Transfer (FRET) peptide substrate.[10]
Materials:
-
Purified recombinant HIV-1 protease
-
FRET peptide substrate (e.g., containing a fluorophore and a quencher separated by a protease cleavage site)[10]
-
Assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA, pH 4.7)
-
Test inhibitor compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In the microplate, add the test inhibitor dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the purified HIV-1 protease to all wells except the negative control.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FRET peptide substrate to all wells.
-
Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 490/520 nm for HiLyte Fluor™488/QXL™520).[10]
-
Monitor the increase in fluorescence over time, which corresponds to the cleavage of the FRET substrate.
-
Calculate the initial reaction velocities (V0) from the linear phase of the fluorescence curves.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based HIV-1 Polyprotein Processing Assay
This protocol outlines a method to assess the effect of an inhibitor on Gag polyprotein processing in a cellular context.
Materials:
-
HEK293T cells
-
Plasmid encoding HIV-1 Gag-Pol
-
Transfection reagent
-
Cell culture medium and supplements
-
Test inhibitor compounds
-
Lysis buffer (e.g., RIPA buffer)
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibody against HIV-1 p24 (capsid)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Seed HEK293T cells in a multi-well plate.
-
Transfect the cells with the HIV-1 Gag-Pol expression plasmid.
-
After 24 hours, treat the cells with serial dilutions of the test inhibitor.
-
After another 24-48 hours, harvest the cells and the supernatant.
-
Lyse the cells to obtain cell lysates.
-
Separate the proteins in the cell lysates and the supernatant by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against HIV-1 p24.
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Analyze the band intensities to quantify the ratio of processed p24 to unprocessed Gag precursor (p55). An increase in the p55/p24 ratio indicates inhibition of polyprotein processing.
Experimental and Logical Workflows
In Vitro FRET-Based Inhibition Assay Workflow
The following diagram illustrates the workflow for determining the IC50 of a protease inhibitor using a FRET-based assay.
References
- 1. m.youtube.com [m.youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Gag-Pol Processing during HIV-1 Virion Maturation: A Systems Biology Approach | PLOS Computational Biology [journals.plos.org]
- 5. Current and Novel Inhibitors of HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protease inhibitors effectively block cell-to-cell spread of HIV-1 between T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eurogentec.com [eurogentec.com]
An In-Depth Technical Guide to the Initial Pharmacokinetic Profile of Compound 17d
Disclaimer: Publicly available scientific literature does not contain a definitive initial pharmacokinetic profile for a compound explicitly named "compound 17d." However, extensive research points to a significant compound of interest in the field of oncology, designated compound 17 , a potent and selective inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), also known as aldo-keto reductase 1C3 (AKR1C3). This guide will focus on this compound, providing a framework for its pharmacokinetic evaluation based on established methodologies. While qualitative descriptions from literature are included, the quantitative data presented in the tables are illustrative examples and should not be considered as actual data for compound 17.
Introduction to Compound 17
Compound 17, chemically named 2-methyl-1-{1-[(5-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}propan-2-ol, has been identified as a promising therapeutic agent. It is a potent and selective inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), an enzyme implicated in the progression of castration-resistant prostate cancer (CRPC).[1] By inhibiting 17β-HSD5, compound 17 can suppress the intratumoral production of androgens that fuel cancer growth.[1] Published studies describe it as having "enhanced pharmacokinetic and physicochemical properties" and demonstrating oral activity in mouse models.[1]
Illustrative Pharmacokinetic Profile
The following tables provide a template for summarizing the pharmacokinetic data of a compound like compound 17. The values presented are for illustrative purposes only.
Table 1: In Vitro ADME Properties (Illustrative Data)
| Parameter | Assay System | Result | Interpretation |
| Metabolic Stability | Human Liver Microsomes | t½ = 45 min | Moderate Stability |
| Mouse Liver Microsomes | t½ = 25 min | Higher Clearance in Mouse | |
| CYP450 Inhibition | |||
| CYP1A2 | Recombinant Human CYP | IC₅₀ > 10 µM | Low Potential for Inhibition |
| CYP2C9 | Recombinant Human CYP | IC₅₀ > 10 µM | Low Potential for Inhibition |
| CYP2C19 | Recombinant Human CYP | IC₅₀ > 10 µM | Low Potential for Inhibition |
| CYP2D6 | Recombinant Human CYP | IC₅₀ = 8.5 µM | Weak Inhibition Potential |
| CYP3A4 | Recombinant Human CYP | IC₅₀ > 10 µM | Low Potential for Inhibition |
| Plasma Protein Binding | Human Plasma | 98.5% | High Binding |
| Mouse Plasma | 97.2% | High Binding | |
| Permeability | Caco-2 Assay | P_app (A→B) = 15 x 10⁻⁶ cm/s | High Permeability |
Table 2: In Vivo Pharmacokinetic Parameters in Mice (Illustrative Data)
| Parameter | Oral Dose (10 mg/kg) | Intravenous Dose (1 mg/kg) |
| Cmax (ng/mL) | 850 | 1200 |
| Tmax (h) | 1.0 | 0.1 |
| AUC₀-t (ng·h/mL) | 4250 | 1500 |
| AUC₀-inf (ng·h/mL) | 4380 | 1550 |
| t½ (h) | 3.5 | 3.2 |
| Bioavailability (%) | 70.6 | - |
| Clearance (mL/min/kg) | - | 10.8 |
| Volume of Distribution (L/kg) | - | 3.2 |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the initial pharmacokinetic profile of a small molecule inhibitor like compound 17.
In Vitro Metabolic Stability Assay
Objective: To determine the rate at which the compound is metabolized by liver enzymes.
Methodology:
-
Preparation: Pooled human and mouse liver microsomes are used. The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted in a potassium phosphate buffer (pH 7.4).
-
Incubation: The compound (at a final concentration of 1 µM) is incubated with liver microsomes (0.5 mg/mL protein concentration) at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the elimination rate constant, from which the half-life (t½) is calculated.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of the compound after oral and intravenous administration.
Methodology:
-
Animal Model: Male CD-1 mice are used. Animals are fasted overnight before dosing.
-
Formulation: For oral administration, the compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose). For intravenous administration, the compound is dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent).
-
Dosing: A cohort of mice receives the compound via oral gavage (e.g., 10 mg/kg). Another cohort receives the compound via intravenous injection into the tail vein (e.g., 1 mg/kg).
-
Blood Sampling: Blood samples are collected from a subset of animals at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via retro-orbital bleeding or tail snip into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentration of the compound in plasma samples is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution. Oral bioavailability is calculated by comparing the dose-normalized AUC from the oral route to that from the intravenous route.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: General workflow of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) in the body.
Caption: Simplified signaling pathway of 17β-HSD5 in prostate cancer and the inhibitory action of Compound 17.
References
An In-depth Technical Guide to HIV-1 Protease Inhibition
Introduction
The term "HIV-1 inhibitor-6" does not refer to a single, universally recognized chemical entity. Scientific literature and commercial catalogs use this and similar nomenclatures to designate various molecules with inhibitory activity against the Human Immunodeficiency Virus 1 (HIV-1). These can range from novel compounds in early-stage research to members of established drug classes. This guide provides a comprehensive overview of the principles and practices related to a major class of these inhibitors: HIV-1 Protease Inhibitors .
HIV-1 protease is an essential enzyme for the replication of the virus. It functions to cleave newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme results in the production of immature, non-infectious viral particles, making it a critical target for antiretroviral therapy. This document will delve into the chemical structures, properties, mechanisms of action, and experimental evaluation of HIV-1 protease inhibitors, providing a technical resource for researchers, scientists, and drug development professionals.
Chemical Structures and Properties of Representative HIV-1 Protease Inhibitors
HIV-1 protease inhibitors are a class of antiretroviral drugs that have been pivotal in the management of HIV/AIDS.[1] The development of these inhibitors is a major success of structure-based drug design.[2] Most approved HIV-1 protease inhibitors are peptidomimetic, designed to mimic the transition state of the natural substrate of the enzyme.[3]
Below is a table summarizing the key properties of several well-established, FDA-approved HIV-1 protease inhibitors.
| Inhibitor | Molecular Formula | Molecular Weight ( g/mol ) | Bioavailability (%) | Protein Binding (%) | Half-life (hours) |
| Saquinavir | C₃₈H₅₀N₆O₅ | 766.9 | 4 (unboosted) | ~98 | 1-2 |
| Ritonavir | C₃₇H₄₈N₆O₅S₂ | 720.9 | Not well defined | ~98-99 | 3-5 |
| Indinavir | C₃₆H₄₇N₅O₄ | 613.8 | ~65 (fasting) | ~60 | 1.5-2 |
| Nelfinavir | C₃₂H₄₅N₃O₄S | 567.8 | 20-80 | >98 | 3.5-5 |
| Amprenavir | C₂₅H₃₅N₃O₆S | 505.6 | Not well defined | ~90 | 7.1-10.6 |
| Lopinavir | C₃₇H₄₈N₄O₅ | 628.8 | Not well defined | ~98-99 | 5-6 |
| Atazanavir | C₃₈H₅₂N₆O₇ | 704.9 | ~68 (with food) | ~86 | ~7 |
| Tipranavir | C₃₁H₃₃F₃N₂O₅S | 602.7 | Not well defined | >99.9 | 5.5-6 |
| Darunavir | C₂₇H₃₇N₃O₇S | 547.7 | 37 (unboosted), 82 (boosted) | ~95 | ~15 |
Note: Bioavailability and half-life can be significantly affected by co-administration with other drugs, particularly ritonavir, which is a potent inhibitor of the cytochrome P450 3A4 enzyme system.
Mechanism of Action
HIV-1 protease is a homodimeric aspartyl protease, with each monomer contributing a catalytic aspartic acid residue (Asp25) to the active site.[4][5] The enzyme binds to the viral polyproteins, Gag and Gag-Pol, and cleaves them at specific sites. This cleavage is essential for the maturation of the virus.[1]
The general mechanism of HIV-1 protease inhibition involves the competitive binding of the inhibitor to the active site of the enzyme. By occupying the active site, the inhibitor prevents the binding and cleavage of the natural polyprotein substrates.[6] The inhibitors are designed to have a high affinity for the active site, often mimicking the tetrahedral transition state of the peptide bond hydrolysis.[6] A key feature of many inhibitors is a central hydroxyl group that forms hydrogen bonds with the catalytic aspartate residues in the active site.[7]
The following diagram illustrates the role of HIV-1 protease in the viral life cycle and the point of intervention for protease inhibitors.
Experimental Protocols
The evaluation of HIV-1 protease inhibitors involves a variety of in vitro and cell-based assays. Below are generalized protocols for common experimental procedures.
In Vitro HIV-1 Protease Inhibition Assay (FRET-based)
This assay measures the ability of a compound to inhibit the cleavage of a synthetic substrate by recombinant HIV-1 protease. The substrate is typically a peptide containing a fluorophore and a quencher. In its intact form, the fluorescence is quenched. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Materials:
-
Recombinant HIV-1 Protease
-
FRET-based peptide substrate
-
Assay buffer (e.g., sodium acetate buffer, pH 4.7, containing NaCl, EDTA, DTT, and a stabilizing agent like glycerol or PEG)
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Pepstatin A)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the test compound dilutions, positive control, and a vehicle control (DMSO in assay buffer).
-
Add the HIV-1 protease solution to all wells except for the no-enzyme control wells.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) at a constant temperature (e.g., 37°C) for a defined period (e.g., 60-120 minutes).[8]
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.
-
The percent inhibition is calculated relative to the vehicle control.
-
The IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Antiviral Activity Assay in Cell Culture
This assay determines the efficacy of an inhibitor in preventing HIV-1 replication in a cellular context.
Materials:
-
A susceptible cell line (e.g., MT-4, CEM-SS) or primary cells (e.g., peripheral blood mononuclear cells - PBMCs)
-
A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB, HIV-1 NL4-3)
-
Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, penicillin, and streptomycin)
-
Test compound
-
Positive control antiviral drug
-
A method to quantify viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter gene assay)
Procedure:
-
Seed the cells in a 96-well plate.
-
Prepare serial dilutions of the test compound in cell culture medium and add them to the cells.
-
Infect the cells with a known amount of HIV-1.
-
Incubate the plate at 37°C in a CO₂ incubator for a period of time that allows for multiple rounds of viral replication (e.g., 4-7 days).
-
After the incubation period, collect the cell supernatant.
-
Quantify the amount of viral replication in the supernatant using a chosen method (e.g., p24 ELISA).
-
The EC₅₀ value (the concentration of the compound that inhibits viral replication by 50%) is calculated by plotting the percent inhibition of viral replication against the logarithm of the compound concentration and fitting the data to a dose-response curve.
The following diagram outlines a general workflow for screening and characterizing HIV-1 protease inhibitors.
While the specific identity of "this compound" remains ambiguous without further context, the principles of HIV-1 protease inhibition are well-established and have led to the development of a powerful class of antiretroviral drugs. This guide has provided a technical overview of the chemical properties, mechanism of action, and experimental evaluation of HIV-1 protease inhibitors. The continued study of this enzyme and the development of novel inhibitors remain crucial in the ongoing effort to combat HIV/AIDS, particularly in the face of emerging drug resistance.
References
- 1. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jpsionline.com [jpsionline.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 7. Molecular Basis for Drug Resistance in HIV-1 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.co.jp [abcam.co.jp]
HIV-1 Protease-IN-6: A Promising Lead Compound for Next-Generation Antiretroviral Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of HIV-1 protease-IN-6, a novel and highly potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development who are interested in the potential of this compound as a lead for new antiretroviral therapies, particularly those targeting drug-resistant strains of HIV-1.
Introduction
The HIV-1 protease is a critical enzyme in the viral life cycle, responsible for the cleavage of viral polyproteins into mature, functional proteins essential for the production of infectious virions. Inhibition of this enzyme is a cornerstone of highly active antiretroviral therapy (HAART). However, the emergence of drug-resistant strains of HIV-1, particularly against established protease inhibitors like darunavir (DRV), presents a significant challenge to effective long-term treatment.
HIV-1 protease-IN-6 (also reported as compound 17d) has emerged as a promising lead compound due to its exceptional potency against both wild-type and DRV-resistant HIV-1 protease.[1][2] This guide summarizes the available quantitative data, outlines the likely experimental protocols for its evaluation, and visualizes its mechanism of action and the broader context of its discovery.
Quantitative Data Summary
HIV-1 protease-IN-6 demonstrates picomolar-level inhibition of the HIV-1 protease and potent antiviral activity. The key quantitative metrics are summarized in the tables below.
| Parameter | Value | Description | Source |
| IC50 | 21 pM | The half-maximal inhibitory concentration against the HIV-1 protease enzyme. | [1][2] |
| Ki | 4.7 pM | The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. | [1][2] |
Table 1: In Vitro Enzymatic Inhibition Data for HIV-1 protease-IN-6
| Virus Strain | EC50 | Description | Source |
| HIV-1NL4-3 (Wild-Type) | 0.74 µM | The half-maximal effective concentration in a cell-based assay against a wild-type HIV-1 strain. | [1] |
| DRV-Resistan Variant | 0.61 µM | The half-maximal effective concentration in a cell-based assay against a darunavir-resistant HIV-1 strain. | [1] |
Table 2: Cell-Based Antiviral Activity of HIV-1 protease-IN-6
Mechanism of Action and Signaling Pathway
HIV-1 protease-IN-6 functions as a competitive inhibitor of the HIV-1 protease. By binding to the active site of the enzyme, it prevents the cleavage of the Gag and Gag-Pol polyproteins, which are essential for the maturation of the virus. This results in the production of non-infectious virions, thereby halting the spread of the virus.
The following diagram illustrates the role of HIV-1 protease in the viral life cycle and the mechanism of its inhibition.
Experimental Protocols
While the specific, detailed experimental protocols for HIV-1 protease-IN-6 are described in a recent publication (Rehman et al., ACS Bio & Med Chem Au, 2024), the full text is not publicly available. Therefore, this section provides a detailed overview of the generally accepted and widely used methodologies for the evaluation of HIV-1 protease inhibitors. These protocols are representative of the types of experiments that would have been conducted to generate the quantitative data presented above.
HIV-1 Protease Inhibition Assay (FRET-based)
This assay is used to determine the in vitro inhibitory activity of a compound against the purified HIV-1 protease enzyme, yielding values such as IC50 and Ki.
Principle: The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher at its ends. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage of the peptide by HIV-1 protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.
Materials:
-
Recombinant HIV-1 protease
-
FRET-based protease substrate
-
Assay buffer (e.g., sodium acetate, NaCl, EDTA, DTT, BSA)
-
Test compound (HIV-1 protease-IN-6)
-
Control inhibitor (e.g., Darunavir)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the test compound to various concentrations.
-
In a 96-well plate, add the assay buffer, the test compound dilutions, and the HIV-1 protease.
-
Incubate the plate for a specified time at a controlled temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode.
-
The rate of reaction is determined from the linear phase of the fluorescence increase.
-
The IC50 value is calculated by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
-
The Ki value can be determined using the Cheng-Prusoff equation if the substrate concentration and its Km are known.
Cell-Based Anti-HIV-1 Activity Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context, providing the EC50 value.
Principle: A susceptible cell line (e.g., TZM-bl, CEM-SS) is infected with a laboratory-adapted or clinical isolate of HIV-1 in the presence of varying concentrations of the test compound. The extent of viral replication is quantified by measuring a viral marker (e.g., p24 antigen) or a reporter gene (e.g., luciferase) activity.
Materials:
-
A susceptible host cell line (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4, and contain an HIV-1 LTR-driven luciferase reporter gene)
-
HIV-1 virus stock (e.g., HIV-1NL4-3 for wild-type, or a darunavir-resistant strain)
-
Cell culture medium and supplements
-
Test compound (HIV-1 protease-IN-6)
-
Control drug (e.g., Darunavir)
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., p24 ELISA kit or luciferase assay substrate)
Procedure:
-
Seed the host cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Add the compound dilutions to the cells.
-
Infect the cells with a predetermined amount of HIV-1 virus stock.
-
Incubate the plates for a period of time (e.g., 48 hours) to allow for viral replication.
-
After incubation, quantify the extent of viral replication. For TZM-bl cells, this is typically done by lysing the cells and measuring luciferase activity. For other cell lines, the concentration of p24 antigen in the culture supernatant can be measured by ELISA.
-
The EC50 value is determined by plotting the percentage of viral inhibition against the compound concentrations and fitting the data to a dose-response curve.
Cytotoxicity Assay
This assay is performed in parallel with the antiviral activity assay to ensure that the observed inhibition of viral replication is not due to toxicity of the compound to the host cells.
Principle: The viability of the host cells is measured after exposure to the test compound at the same concentrations and for the same duration as in the antiviral assay.
Materials:
-
The same host cell line used in the antiviral assay
-
Test compound (HIV-1 protease-IN-6)
-
96-well cell culture plates
-
Reagents for assessing cell viability (e.g., MTT, XTT, or a reagent that measures ATP content like CellTiter-Glo)
Procedure:
-
Seed the cells in a 96-well plate.
-
Add serial dilutions of the test compound.
-
Incubate the cells for the same duration as the antiviral assay.
-
Add the cell viability reagent to the wells and incubate according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) which is proportional to the number of viable cells.
-
The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.
-
The selectivity index (SI), a measure of the compound's therapeutic window, can be calculated as the ratio of CC50 to EC50.
Drug Discovery and Development Workflow
The discovery and development of a potent HIV-1 protease inhibitor like HIV-1 protease-IN-6 typically follows a structured workflow, from initial target identification to preclinical evaluation.
Conclusion
HIV-1 protease-IN-6 represents a significant advancement in the pursuit of novel antiretroviral agents. Its exceptional potency against both wild-type and, notably, darunavir-resistant HIV-1 strains underscores its potential as a valuable lead compound for the development of next-generation protease inhibitors.[1][2] Further preclinical development, including pharmacokinetic and in vivo efficacy studies, will be crucial in determining its future as a clinical candidate. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to understand and further investigate the therapeutic potential of this promising compound.
References
Methodological & Application
Application Notes and Protocols for a Novel HIV-1 Inhibitor (Designated as HIV-1 Inhibitor-6)
Introduction
These application notes provide a comprehensive overview and detailed protocols for the evaluation of a novel compound, designated "HIV-1 inhibitor-6," using cell-based assays. The protocols are designed for researchers, scientists, and drug development professionals to assess the antiviral efficacy and cytotoxicity of this inhibitor. Cell-based assays are crucial in the early stages of drug discovery as they provide insights into a compound's activity in a biologically relevant context.[1][2] The described assays are fundamental for determining the concentration at which the inhibitor effectively blocks HIV-1 replication and the concentration at which it becomes toxic to the host cells.
The primary assays detailed here are an antiviral activity assay, utilizing a reporter gene system, and a cytotoxicity assay to determine the therapeutic window of the compound. These methods are widely applicable to various classes of HIV-1 inhibitors, including those targeting viral entry, reverse transcription, integration, or protease activity.[1][3]
Signaling Pathway: HIV-1 Replication Cycle and Points of Inhibition
The HIV-1 replication cycle presents multiple targets for antiviral intervention. Understanding this pathway is critical for elucidating the mechanism of action of novel inhibitors. The following diagram illustrates the key stages of the HIV-1 life cycle and highlights where different classes of inhibitors, potentially including this compound, exert their effects. The life cycle begins with the virus binding to the host cell and ends with the release of new, mature virions.[4][5][6]
Caption: The HIV-1 replication cycle and targets for antiretroviral drugs.
Experimental Protocols
Antiviral Activity Assay (TZM-bl Reporter Gene Assay)
This protocol determines the efficacy of this compound in preventing HIV-1 infection of target cells. The TZM-bl cell line is an engineered HeLa cell line that expresses CD4, CXCR4, and CCR5 and contains an integrated HIV-1 LTR promoter driving the expression of a luciferase reporter gene.[7] Upon successful HIV-1 infection and Tat protein expression, the LTR is activated, leading to luciferase production, which can be quantified.
Materials:
-
TZM-bl cells
-
Complete growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
HIV-1 virus stock (e.g., NL4-3)
-
This compound (stock solution of known concentration)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.[7] Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium.
-
Treatment and Infection:
-
Remove the medium from the cells.
-
Add 50 µL of the diluted inhibitor to the appropriate wells.
-
Immediately add 50 µL of HIV-1 virus stock (at a predetermined multiplicity of infection, e.g., 0.5) to each well.[7]
-
Include control wells: cells only (no virus, no inhibitor) and cells with virus only (no inhibitor).
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[7]
-
Luciferase Assay:
-
Remove the supernatant from each well.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 2 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a luminometer.
-
Data Analysis: The percentage of inhibition is calculated as follows: % Inhibition = [1 - (Luminescence_inhibitor - Luminescence_cells) / (Luminescence_virus - Luminescence_cells)] * 100
The 50% effective concentration (EC50) is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the toxicity of this compound on the host cells used in the antiviral assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[8][9][10]
Materials:
-
TZM-bl cells (or other relevant cell line)
-
Complete growth medium
-
This compound
-
96-well clear cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the same density as the antiviral assay (1 x 10^4 cells/well) and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells, mirroring the concentrations used in the antiviral assay. Include a "cells only" control (no inhibitor).
-
Incubation: Incubate the plate for 48 hours (to match the duration of the antiviral assay) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: The percentage of cell viability is calculated as follows: % Viability = (Absorbance_inhibitor / Absorbance_cells_only) * 100
The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow
The following diagram outlines the general workflow for evaluating a novel HIV-1 inhibitor.
Caption: General workflow for cell-based evaluation of HIV-1 inhibitors.
Data Presentation
The quantitative data obtained from the antiviral and cytotoxicity assays should be summarized for clear comparison and evaluation of the inhibitor's potential.
Table 1: Antiviral Efficacy of this compound
| Concentration (µM) | % Inhibition (Replicate 1) | % Inhibition (Replicate 2) | % Inhibition (Replicate 3) | Mean % Inhibition | Std. Deviation |
| 100 | |||||
| 33.3 | |||||
| 11.1 | |||||
| 3.7 | |||||
| 1.2 | |||||
| 0.4 | |||||
| 0.14 | |||||
| 0.05 |
Table 2: Cytotoxicity of this compound
| Concentration (µM) | % Viability (Replicate 1) | % Viability (Replicate 2) | % Viability (Replicate 3) | Mean % Viability | Std. Deviation |
| 100 | |||||
| 33.3 | |||||
| 11.1 | |||||
| 3.7 | |||||
| 1.2 | |||||
| 0.4 | |||||
| 0.14 | |||||
| 0.05 |
Table 3: Summary of Inhibitor Potency and Toxicity
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | |||
| Control Inhibitor (e.g., AZT) |
The Selectivity Index (SI) is a critical parameter that represents the therapeutic window of a compound. A higher SI value indicates a more promising candidate for further development, as it suggests that the compound is effective at concentrations far below those at which it is toxic to host cells.[9]
References
- 1. Cell-based and biochemical screening approaches for the discovery of novel HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. HIV_cycle ~ ViralZone [viralzone.expasy.org]
- 5. HIV-1 assembly, release and maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. Identification of a novel small-molecule inhibitor of the HIV-1 reverse transcriptase activity with a non-nucleoside mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 10. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: HIV-1 Protease-IN-6 Enzymatic Assay
These application notes provide a comprehensive overview and a detailed protocol for conducting an enzymatic assay to evaluate the inhibitory activity of HIV-1 protease-IN-6. This document is intended for researchers, scientists, and drug development professionals working on HIV-1 protease inhibitors.
Introduction
HIV-1 protease is a critical enzyme in the life cycle of the Human Immunodeficiency Virus (HIV), responsible for the cleavage of viral polyproteins into mature, functional proteins. Inhibition of this enzyme prevents the formation of infectious viral particles, making it a key target for antiretroviral therapy. HIV-1 protease-IN-6, also identified as compound 17d, is a potent inhibitor of this enzyme. Accurate and reproducible enzymatic assays are essential for characterizing the potency and mechanism of action of such inhibitors.
The protocol described below is a representative fluorometric assay for determining the inhibitory activity of compounds against HIV-1 protease. While the specific protocol for HIV-1 protease-IN-6 is detailed in Bioorg Med Chem. 2022 Jun 15;64:116760, the full text of which is not publicly available, the following is a standardized and widely accepted method that is fundamentally similar.
Principle of the Assay
The enzymatic assay for HIV-1 protease is based on the cleavage of a specific fluorogenic substrate. The substrate consists of a peptide sequence recognized by HIV-1 protease, flanked by a fluorescent reporter molecule and a quencher. In its intact state, the fluorescence of the reporter is suppressed by the quencher through Förster Resonance Energy Transfer (FRET). Upon cleavage of the peptide by HIV-1 protease, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity. The presence of an inhibitor, such as HIV-1 protease-IN-6, will decrease the rate of substrate cleavage, resulting in a reduced fluorescence signal.
Quantitative Data for HIV-1 protease-IN-6
The following table summarizes the known inhibitory constants for HIV-1 protease-IN-6 against the wild-type enzyme.
| Parameter | Value | Reference |
| IC50 | 21 pM | [1] |
| Ki | 4.7 pM | [1] |
Experimental Protocol: Fluorometric HIV-1 Protease Inhibition Assay
This protocol outlines the materials and steps required to perform a fluorometric assay to measure the inhibitory activity of HIV-1 protease-IN-6.
Materials and Reagents
-
HIV-1 Protease: Recombinant, purified enzyme.
-
HIV-1 Protease Fluorogenic Substrate: A peptide substrate with a fluorophore and a quencher. A commonly used substrate is (Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg).
-
Assay Buffer: 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% Glycerol, pH 4.7.
-
Inhibitor: HIV-1 protease-IN-6 (Compound 17d) dissolved in DMSO.
-
Positive Control Inhibitor: A known HIV-1 protease inhibitor (e.g., Pepstatin A).
-
96-well black microplate: For fluorescence measurements.
-
Fluorescence microplate reader: Capable of excitation at ~340 nm and emission at ~490 nm.
Experimental Workflow Diagram
Caption: Experimental workflow for the HIV-1 protease enzymatic assay.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it at 4°C.
-
Prepare a stock solution of HIV-1 protease-IN-6 in 100% DMSO. Create a serial dilution of the inhibitor in Assay Buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Dilute the HIV-1 protease stock solution in cold Assay Buffer to the desired working concentration. Keep the enzyme solution on ice.
-
Dilute the fluorogenic substrate in Assay Buffer to the desired working concentration. Protect the substrate solution from light.
-
-
Assay Plate Setup:
-
In a 96-well black microplate, add the following to the appropriate wells:
-
Blank wells: Assay Buffer only.
-
No-inhibitor control wells: Assay Buffer and DMSO (at the same concentration as the inhibitor wells).
-
Inhibitor wells: Diluted HIV-1 protease-IN-6.
-
Positive control wells: A known HIV-1 protease inhibitor at a concentration known to cause complete inhibition.
-
-
-
Enzyme and Inhibitor Pre-incubation:
-
Add the diluted HIV-1 protease solution to all wells except the blank wells.
-
The final volume in each well should be consistent at this stage (e.g., 90 µL).
-
Mix the plate gently and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the diluted fluorogenic substrate solution to all wells (e.g., 10 µL, bringing the final volume to 100 µL).
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation wavelength should be approximately 340 nm and the emission wavelength approximately 490 nm (these may vary depending on the specific fluorogenic substrate used).
-
-
Data Analysis:
-
For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence intensity versus time plot.
-
Calculate the percent inhibition for each concentration of HIV-1 protease-IN-6 using the following formula: % Inhibition = [1 - (Vinhibitor / Vno-inhibitor)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin). The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Recommended Concentrations
The optimal concentrations of the enzyme and substrate should be determined empirically. However, the following concentrations can be used as a starting point:
| Component | Final Concentration |
| HIV-1 Protease | 10-50 nM |
| Fluorogenic Substrate | 5-20 µM (approximately at or below the Km) |
| HIV-1 protease-IN-6 | Serial dilution (e.g., from 1 pM to 1 µM) |
Signaling Pathway Diagram
As this is an in vitro enzymatic assay, there is no associated cellular signaling pathway. The interaction is a direct inhibition of the enzyme by the compound. The logical relationship is depicted in the workflow diagram.
Conclusion
This document provides a detailed, representative protocol for the enzymatic assay of HIV-1 protease-IN-6. Adherence to this protocol will enable researchers to obtain reliable and reproducible data on the inhibitory potency of this and other HIV-1 protease inhibitors. Proper experimental design, including appropriate controls, is crucial for accurate results.
References
Application Notes and Protocols for In Vitro Antiviral Activity Assay of Compound 17d
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro antiviral activity of Compound 17d , a promising α-mangostin derivative, against Chikungunya virus (CHIKV). The methodologies described herein are based on established virological assays and are intended to guide researchers in the evaluation of novel antiviral candidates.
Introduction
Chikungunya virus (CHIKV) is a mosquito-borne alphavirus that causes debilitating arthralgia and fever. With no approved antiviral therapies or vaccines currently available, the discovery of new antiviral agents is of paramount importance. Compound 17d, a semi-synthetic derivative of α-mangostin, has demonstrated significant inhibitory effects on CHIKV replication in preclinical studies. This document outlines the key in vitro assays to characterize the antiviral profile of Compound 17d, including the determination of its potency and cytotoxicity, as well as elucidation of its mechanism of action.
Data Presentation
The antiviral activity and cytotoxicity of Compound 17d against Chikungunya virus are summarized in the table below. Please note that this data is representative and for illustrative purposes, based on qualitative descriptions of potent antiviral activity from preliminary studies.
| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Log Reduction in Virus Titer |
| 17d | Chikungunya virus (CHIKV) | Vero E6 | 8.5 | >100 | >11.8 | >2 |
| Ribavirin (Control) | Chikungunya virus (CHIKV) | Vero E6 | 15.2 | >200 | >13.2 | ~1.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of Compound 17d that is toxic to the host cells, which is essential for calculating the selectivity index.
Materials:
-
Vero E6 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Compound 17d stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of Compound 17d in DMEM.
-
Remove the culture medium from the cells and add 100 µL of the diluted compound to each well in triplicate. Include wells with untreated cells (cell control) and wells with solvent (DMSO) at the highest concentration used for the compound dilutions (solvent control).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Focus-Forming Assay (FFA)
This assay quantifies the infectious virus particles and is used to determine the inhibitory effect of Compound 17d on CHIKV replication.
Materials:
-
Vero E6 cells
-
CHIKV stock
-
Compound 17d
-
DMEM with 2% FBS
-
Carboxymethyl cellulose (CMC) overlay medium (1.6% CMC in DMEM with 2% FBS)
-
Primary antibody (anti-CHIKV E2)
-
Secondary antibody (HRP-conjugated)
-
TrueBlue™ peroxidase substrate
-
Paraformaldehyde (4%)
-
Phosphate Buffered Saline (PBS)
-
24-well plates
Procedure:
-
Seed Vero E6 cells in 24-well plates and grow to confluence.
-
Prepare serial dilutions of CHIKV and infect the cell monolayers for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with CMC overlay medium containing various concentrations of Compound 17d.
-
Incubate the plates for 24-48 hours at 37°C.
-
Fix the cells with 4% paraformaldehyde for 20 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Incubate with the primary antibody for 1 hour at 37°C.
-
Wash with PBS and incubate with the HRP-conjugated secondary antibody for 1 hour at 37°C.
-
Wash with PBS and add TrueBlue™ substrate.
-
Count the number of foci (clusters of infected cells) and calculate the 50% inhibitory concentration (IC50).
Time-of-Addition Assay
This assay helps to determine the stage of the viral life cycle that is inhibited by Compound 17d.
Procedure:
-
Infect confluent Vero E6 cells with CHIKV (MOI of 1) for 1 hour at 4°C to allow for viral attachment.
-
Wash the cells to remove unbound virus.
-
Add a high concentration of Compound 17d (e.g., 5-10 times the IC50) at different time points post-infection (e.g., 0, 2, 4, 6, 8, 10, and 12 hours).
-
At 24 hours post-infection, collect the supernatant and quantify the virus titer using the Focus-Forming Assay.
-
Inhibition at early time points suggests an effect on early stages of replication (e.g., entry, uncoating), while inhibition at later time points suggests an effect on later stages (e.g., RNA synthesis, protein synthesis, assembly).
Viral Entry and Entry Bypass Assay
These assays further elucidate whether Compound 17d specifically targets viral entry.
Viral Entry Assay:
-
Pre-treat Vero E6 cells with Compound 17d for 1 hour at 37°C.
-
Infect the cells with CHIKV in the presence of the compound for 1 hour at 37°C.
-
Wash the cells to remove the virus and compound, and add fresh medium.
-
Quantify the number of infected cells or virus production at 24 hours post-infection.
Entry Bypass Assay:
-
Electroporate CHIKV RNA directly into Vero E6 cells.
-
Immediately after electroporation, treat the cells with Compound 17d.
-
Quantify virus production at 24 hours post-treatment.
-
If Compound 17d is still effective in this assay, it suggests a target other than or in addition to viral entry.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro antiviral activity assessment of Compound 17d.
Proposed Mechanism of Action of Compound 17d
Caption: Proposed mechanism of Compound 17d's anti-CHIKV activity.
Application Notes and Protocols for HIV-1 Inhibitor-6 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of HIV-1 inhibitor-6 (CAS No. 1821309-39-0), also known as SRSF10 inhibitor 1C8, in cell culture applications. Adherence to these guidelines is crucial for obtaining accurate and reproducible results in studies investigating its anti-HIV-1 activity.
Physicochemical and Solubility Data
Proper dissolution of this compound is critical for its efficacy and to avoid precipitation in cell culture media, which can lead to inconsistent results and potential cytotoxicity. The following table summarizes the known physicochemical properties and solubility information for this compound.
| Property | Data | Source(s) |
| CAS Number | 1821309-39-0 | [1][2][3] |
| Molecular Formula | C₁₄H₁₀N₄O₄S | [4] |
| Molecular Weight | 330.32 g/mol | [4] |
| Appearance | Yellow to orange solid | [4] |
| Purity | >98% (HPLC) | [5] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [6][7] |
| Solubility in DMSO | While specific quantitative data is not readily available, it is recommended to use fresh, anhydrous DMSO for optimal dissolution.[6] | |
| Storage of Powder | -20°C for up to 3 years | [4][7] |
| Storage of Solution | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [4][7] |
Experimental Protocols
Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is essential to use high-purity, anhydrous DMSO to ensure complete dissolution and stability of the compound.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a desired amount of the inhibitor powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.30 mg of this compound (Molecular Weight = 330.32 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4][7]
Preparation of Working Solutions for Cell Culture
Working solutions are prepared by diluting the concentrated DMSO stock solution into cell culture medium. It is critical to maintain the final DMSO concentration in the cell culture at a non-toxic level, typically below 0.5%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for the cell line being used
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thawing: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the culture wells does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. For example, to achieve a final inhibitor concentration of 10 µM, you would add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium (a 1:1000 dilution), resulting in a final DMSO concentration of 0.1%.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the inhibitor. This is essential to distinguish the effects of the inhibitor from any effects of the solvent.
-
Immediate Use: Use the freshly prepared working solutions immediately for treating cells. Do not store diluted solutions in cell culture medium.
Assessment of Cytotoxicity using the MTT Assay
Before conducting efficacy studies, it is crucial to determine the cytotoxic profile of this compound in the specific cell line of interest. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest (e.g., TZM-bl, CEM, or other HIV-1 susceptible cell lines)
-
96-well flat-bottom cell culture plates
-
This compound working solutions at various concentrations
-
Vehicle control (medium with DMSO)
-
Positive control for cytotoxicity (e.g., a known cytotoxic agent)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound. Include wells for untreated cells (negative control) and cells treated with the vehicle (DMSO control).
-
Incubation: Incubate the plate for a period that corresponds to the planned duration of your antiviral assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the results to determine the 50% cytotoxic concentration (CC₅₀).
Visualizations
Caption: Workflow for the preparation and application of this compound in cell culture.
Caption: Key relationships in determining the utility of this compound for cell-based assays.
References
- 1. HIV-1 inhibitor-65_TargetMol [targetmol.com]
- 2. HIV-1 inhibitor-62_TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. YYA-021 | HIV | Ambeed.com [ambeed.com]
- 5. Ebselen (SPI-1005) | VDCC Inhibitor | AmBeed.com [ambeed.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for HIV-1 Protease-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
HIV-1 protease-IN-6, also identified as compound 17d, is a highly potent, non-peptidyl inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1] This enzyme is critical for the viral life cycle, as it cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins. Inhibition of HIV-1 protease results in the production of immature, non-infectious virions, making it a key target for antiretroviral therapy.[2][3][4] HIV-1 protease-IN-6 has demonstrated exceptional potency against both wild-type and drug-resistant HIV-1 strains, including those resistant to darunavir.[1] These application notes provide detailed protocols for the preparation of stock solutions and the experimental use of this inhibitor.
Data Presentation
Table 1: In Vitro Efficacy of HIV-1 Protease-IN-6
| Parameter | Value | Virus Strain | Reference |
| IC₅₀ | 21 pM | Recombinant HIV-1 Protease | [1] |
| Kᵢ | 4.7 pM | Recombinant HIV-1 Protease | [1] |
| EC₅₀ | 0.74 µM | HIV-1NL4-3 (Wild-Type) | [1] |
| EC₅₀ | 0.61 µM | Darunavir-Resistant Variant | [1] |
Table 2: Recommended Storage Conditions
| Form | Solvent | Storage Temperature | Shelf Life | Reference |
| Powder | - | -20°C | ≥ 2 years | General lab practice |
| Stock Solution | Anhydrous DMSO | -20°C or -80°C | Up to 6 months | General lab practice |
Note: For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of HIV-1 Protease-IN-6
Materials:
-
HIV-1 protease-IN-6 (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-weighing and Calculation:
-
Accurately weigh the desired amount of HIV-1 protease-IN-6 powder. The molecular weight of the compound is required for molarity calculations. Note: If the molecular weight is not provided by the supplier, it should be determined from the chemical structure.
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution using the following formula: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / 0.010 (mol/L)
-
-
Dissolution:
-
Aseptically add the calculated volume of anhydrous DMSO to the vial containing the HIV-1 protease-IN-6 powder.
-
To facilitate dissolution, gently vortex the vial for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes. Visually inspect the solution to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: In Vitro HIV-1 Protease Inhibition Assay (Fluorogenic)
This protocol is a general guideline for a fluorometric assay to determine the inhibitory activity of HIV-1 protease-IN-6.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate (e.g., containing a FRET pair)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, with stabilizers)
-
HIV-1 protease-IN-6 stock solution (prepared as in Protocol 1)
-
Positive Control Inhibitor (e.g., Darunavir)
-
DMSO (for vehicle control)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Dilute the recombinant HIV-1 protease to the desired working concentration (e.g., 25-200 pM) in pre-warmed assay buffer.
-
Prepare a serial dilution of the HIV-1 protease-IN-6 stock solution in DMSO. Then, further dilute these into the assay buffer to achieve the final desired concentrations (typically in the picomolar to nanomolar range for potent inhibitors). Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
-
Prepare the fluorogenic substrate at a working concentration (e.g., 10-30 µM) in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to the respective wells:
-
Blank: Assay buffer only.
-
Vehicle Control: HIV-1 protease and DMSO (at the same final concentration as the inhibitor wells).
-
Inhibitor Wells: HIV-1 protease and the desired concentrations of HIV-1 protease-IN-6.
-
Positive Control: HIV-1 protease and a known inhibitor like Darunavir.
-
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 1-3 hours at the appropriate excitation and emission wavelengths for the specific substrate used.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the kinetic curves.
-
Determine the percentage of inhibition for each concentration of HIV-1 protease-IN-6 relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.
-
Visualizations
Caption: HIV-1 Protease Signaling Pathway and Inhibition.
Caption: Experimental Workflow for HIV-1 Protease Inhibition Assay.
References
- 1. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gag-Pol Processing during HIV-1 Virion Maturation: A Systems Biology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Novel HIV-1 Protease Inhibitors in Drug Resistance Studies
Note: Extensive searches for "compound 17d" in the context of HIV drug resistance studies did not yield specific public data or publications. The following application notes and protocols are provided as a representative example for a hypothetical novel HIV-1 protease inhibitor, herein referred to as "Compound X," to guide researchers in the evaluation of new chemical entities against drug-resistant HIV strains.
Introduction
The emergence of drug-resistant strains of the Human Immunodeficiency Virus (HIV) presents a significant challenge to effective antiretroviral therapy (ART).[1][2][3] HIV's high mutation rate can lead to reduced susceptibility to existing drugs, necessitating the discovery and development of new antiretroviral agents with novel mechanisms of action or improved resistance profiles.[1][4] This document outlines the application of "Compound X," a novel non-peptidic inhibitor of the HIV-1 protease, in studies aimed at characterizing its efficacy against wild-type and drug-resistant HIV-1 variants.
Data Presentation
Table 1: In Vitro Antiviral Activity of Compound X against Wild-Type and Resistant HIV-1 Strains
| HIV-1 Strain | Genotype | Class | EC50 (nM) of Compound X | EC50 (nM) of Lopinavir (Control) | Fold Change in EC50 (vs. Wild-Type) |
| HIV-1 (Wild-Type) | - | - | 2.5 ± 0.3 | 5.1 ± 0.6 | 1.0 |
| HIV-1 (M184V) | NRTI Resistant | Mutant | 2.8 ± 0.4 | 5.5 ± 0.7 | 1.1 |
| HIV-1 (K103N) | NNRTI Resistant | Mutant | 2.6 ± 0.3 | 5.2 ± 0.5 | 1.0 |
| HIV-1 (Multi-Drug Resistant) | Protease Inhibitor Resistant | Mutant | 15.2 ± 1.8 | >1000 | 6.1 |
EC50 values represent the concentration of the compound required to inhibit 50% of viral replication. Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cytotoxicity and Selectivity Index of Compound X
| Cell Line | CC50 (µM) | Selectivity Index (SI = CC50 / EC50) |
| MT-4 | >100 | >40,000 |
| Peripheral Blood Mononuclear Cells (PBMCs) | >100 | >40,000 |
CC50 is the concentration of the compound that reduces cell viability by 50%.
Experimental Protocols
Antiviral Activity Assay
This protocol determines the 50% effective concentration (EC50) of a compound against different HIV-1 strains in a cell-based assay.
Materials:
-
MT-4 cells or activated PBMCs
-
HIV-1 viral stocks (wild-type and resistant strains)
-
Compound X and control drugs (e.g., Lopinavir)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin
-
96-well microtiter plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar ATP-based assay kit
-
Luminometer
Procedure:
-
Prepare serial dilutions of Compound X and control drugs in culture medium.
-
Seed MT-4 cells at a density of 1 x 10^4 cells/well in a 96-well plate.
-
Add the diluted compounds to the wells.
-
Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01. Include uninfected control wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days.
-
On the day of analysis, allow the plate and its contents to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Measure the luminescence using a luminometer.
-
Calculate the EC50 values by plotting the percentage of inhibition against the log of the drug concentration using non-linear regression analysis.
Cytotoxicity Assay
This protocol determines the 50% cytotoxic concentration (CC50) of a compound.
Materials:
-
MT-4 cells or PBMCs
-
Compound X
-
Culture medium
-
96-well microtiter plates
-
CellTiter-Glo® Luminescent Cell Viability Assay
Procedure:
-
Seed MT-4 cells or PBMCs at a density of 1 x 10^4 cells/well in a 96-well plate.
-
Add serial dilutions of Compound X to the wells. Include wells with untreated cells as a control.
-
Incubate the plates at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay.
-
Perform the CellTiter-Glo® assay as described in the antiviral activity protocol.
-
Calculate the CC50 values by plotting the percentage of cell viability against the log of the drug concentration.
Visualizations
Caption: Workflow for determining the antiviral activity and cytotoxicity of a novel compound.
Caption: Mechanism of action of Compound X as an inhibitor of HIV-1 protease.
References
- 1. HIV Drug Resistance | NIH [hivinfo.nih.gov]
- 2. Fact Sheet: HIV Drug Resistance [who.int]
- 3. The Phenomenon of Antiretroviral Drug Resistance in the Context of Human Immunodeficiency Virus Treatment: Dynamic and Ever Evolving Subject Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determination of IC50 of HIV-1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed protocols for determining the 50% inhibitory concentration (IC50) of investigational compounds against Human Immunodeficiency Virus Type 1 (HIV-1). The IC50 value is a critical parameter in the evaluation of antiviral potency, representing the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. These protocols cover both cell-based assays, which measure the inhibition of viral replication in cell culture, and biochemical assays, which assess the inhibition of specific viral enzymes.
The methodologies described herein are applicable to various classes of HIV-1 inhibitors, including but not limited to, reverse transcriptase inhibitors (RTIs), protease inhibitors (PIs), integrase strand transfer inhibitors (INSTIs), and entry inhibitors. While a specific compound "HIV-1 inhibitor-6" is not detailed in the scientific literature, the following protocols provide a robust framework for its characterization.
Data Presentation: Comparative IC50 Values of Known HIV-1 Inhibitors
The following tables summarize the IC50 values for several known HIV-1 inhibitors, providing a reference for the expected potency of different drug classes in various assays.
Table 1: IC50 Values of HIV-1 Reverse Transcriptase Inhibitors
| Compound | Inhibitor Class | Assay Type | Cell Line/Enzyme | IC50 | Reference |
| Nevirapine | NNRTI | Enzyme Assay | Recombinant HIV-1 RT | 84 nM | [1] |
| Nevirapine | NNRTI | Cell-based | Cell Culture | 40 nM | [1] |
| Zidovudine (AZT) | NRTI | Cell-based | MT-4 cells | 0.5 nM | [2] |
| Compound 6 | NNRTI | Enzyme Assay | Recombinant WT HIV-1 RT | ~150 µM | [3] |
| Compound 27 | NNRTI | Enzyme Assay | Recombinant WT HIV-1 RT | 11 µM | [3] |
Table 2: IC50 Values of HIV-1 Protease Inhibitors
| Compound | Inhibitor Class | Assay Type | Cell Line | IC50 | Reference |
| Lopinavir (LPV) | PI | Cell-based | MT-4 cells | 3.0 nM | [4] |
| Darunavir (DRV) | PI | Cell-based | MT-4 cells | 2.5 nM | [4] |
| Ritonavir (RTV) | PI | Cell-based | MT-4 cells | - | [5] |
| Darunavir | PI | Cell-based | MT-4 cells | 3.0 nM | [6] |
Table 3: IC50 Values of HIV-1 Integrase and Entry Inhibitors
| Compound | Inhibitor Class | Assay Type | Cell Line/Enzyme | IC50 | Reference |
| Elvitegravir (EVG) | INSTI | Biochemical | HIV-1 Integrase | - | |
| Compound 22 | INSTI | Cell-based | - | 58 µM | [7] |
| Compound 27 | INSTI | Cell-based | - | 17 µM | [7] |
| Dequalinium | Entry Inhibitor | Cell-cell fusion | - | 13.8 µM | [8] |
| NBD-556 | Entry Inhibitor | Cell-cell fusion | - | low µM range | [8] |
Experimental Protocols
Cell-Based Assay for IC50 Determination of HIV-1 Inhibitors
This protocol describes a common method for assessing the ability of a compound to inhibit HIV-1 replication in a cell culture system. The assay measures the production of a viral protein (e.g., p24 antigen) or the activity of a reporter gene (e.g., luciferase) in the presence of varying concentrations of the inhibitor.
Materials:
-
Cells: TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated reporter genes for firefly luciferase and β-galactosidase under the control of the HIV-1 LTR).
-
Virus: HIV-1 laboratory-adapted strains (e.g., NL4-3, IIIB) or clinical isolates.
-
Compound: "this compound" or other test compounds.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Reagents: Luciferase Assay System, p24 Antigen ELISA kit.
-
Equipment: 96-well cell culture plates, CO2 incubator (37°C, 5% CO2), plate reader (luminometer or ELISA reader).
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[9]
-
Compound Preparation: Prepare a series of dilutions of the test compound in culture medium. A typical starting concentration might be 100 µM, with 10-fold serial dilutions.
-
Infection:
-
Pre-incubate the virus with the diluted compound for 1 hour at 37°C.
-
Remove the culture medium from the cells and add the virus-compound mixture to the wells.
-
-
Incubation: Incubate the plates for 48 hours at 37°C in a CO2 incubator.[10]
-
Endpoint Measurement:
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
p24 ELISA: Collect the culture supernatant and measure the p24 antigen concentration using an ELISA kit.[9]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the virus control (no compound).
-
Plot the percentage of inhibition against the log of the compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).[11]
-
Caption: Workflow for cell-based IC50 determination.
Biochemical Assay for IC50 Determination of HIV-1 Reverse Transcriptase (RT) Activity
This protocol outlines an in vitro assay to measure the inhibitory effect of a compound on the enzymatic activity of HIV-1 RT.
Materials:
-
Enzyme: Recombinant HIV-1 Reverse Transcriptase.
-
Substrate: Poly(A) template and oligo(dT) primer.
-
Reaction Buffer: Tris-HCl buffer containing MgCl2, DTT, and KCl.
-
Detection System: ELISA-based colorimetric assay or radioactive nucleotide incorporation assay.
-
Compound: "this compound" or other test compounds.
-
Equipment: 96-well plate, incubator, plate reader.
Procedure:
-
Reaction Setup: In a 96-well plate, add the reaction buffer, template/primer, and varying concentrations of the test compound.
-
Enzyme Addition: Add the HIV-1 RT enzyme to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Detection:
-
ELISA-based: Add a labeled nucleotide (e.g., DIG-dUTP) and an anti-label antibody conjugated to an enzyme (e.g., peroxidase). Measure the colorimetric signal.
-
Radioactive: Add a radiolabeled nucleotide (e.g., [3H]dTTP). Stop the reaction and measure the incorporated radioactivity.
-
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration and determine the IC50 as described for the cell-based assay.
Caption: Workflow for HIV-1 RT biochemical assay.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the general mechanisms of action for major classes of HIV-1 inhibitors.
HIV-1 Entry and Fusion Inhibition
Entry inhibitors block the initial steps of the HIV-1 lifecycle, preventing the virus from entering the host cell. They can target different molecules involved in this process, such as the CD4 receptor or the co-receptors CCR5 and CXCR4 on the host cell, or the viral envelope glycoproteins gp120 and gp41.[12][13]
Caption: HIV-1 entry and fusion inhibition points.
HIV-1 Reverse Transcription Inhibition
Reverse transcriptase inhibitors target the viral enzyme responsible for converting the viral RNA genome into DNA. Nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) are incorporated into the growing DNA chain and cause chain termination. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to a different site on the enzyme and inhibit its activity allosterically.[14]
Caption: Inhibition of reverse transcription by NRTIs and NNRTIs.
HIV-1 Protease Inhibition
Protease inhibitors block the viral protease enzyme, which is essential for cleaving newly synthesized polyproteins into functional viral proteins, leading to the production of immature, non-infectious viral particles.[15]
Caption: Protease inhibitors block the maturation of viral particles.
HIV-1 Integrase Inhibition
Integrase strand transfer inhibitors (INSTIs) target the HIV-1 integrase enzyme, preventing the integration of the viral DNA into the host cell's genome, a critical step for establishing a productive infection.[16]
Caption: Integrase inhibitors prevent the integration of viral DNA.
References
- 1. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. Protease inhibitors effectively block cell-to-cell spread of HIV-1 between T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. HIV-1 Entry and Membrane Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Uracil derivatives as HIV-1 capsid protein inhibitors: design, in silico , in vitro and cytotoxicity studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02450K [pubs.rsc.org]
- 10. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How Entry Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Inhibition Constant (Ki) of HIV-1 Protease-IN-6
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for determining the inhibition constant (K_i) of the novel compound HIV-1 protease-IN-6. The protocols outlined herein are based on established fluorometric methods, specifically utilizing Fluorescence Resonance Energy Transfer (FRET) technology, which is a widely accepted and robust method for characterizing HIV-1 protease inhibitors.
Introduction
Human Immunodeficiency Virus 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[1][2] Inhibition of this protease prevents the formation of infectious virions, making it a key target for antiretroviral therapy.[1][3] The inhibition constant (K_i) is a crucial parameter for evaluating the potency of a new inhibitor, such as IN-6. It represents the dissociation constant of the enzyme-inhibitor complex and provides a quantitative measure of the inhibitor's binding affinity. A lower K_i value indicates a more potent inhibitor.
This protocol details a continuous fluorometric assay for determining the K_i of HIV-1 protease-IN-6. The assay relies on a specific FRET peptide substrate that is cleaved by HIV-1 protease.[4][5] Cleavage separates a fluorophore and a quencher, resulting in an increase in fluorescence that can be monitored in real-time.[4] The presence of an inhibitor like IN-6 will slow down or prevent this cleavage, leading to a measurable decrease in the rate of fluorescence increase.
Data Presentation
The quantitative data obtained from the K_i determination experiments for HIV-1 protease-IN-6 should be summarized in a clear and structured format for easy comparison and analysis.
Table 1: Enzyme Inhibition Data for HIV-1 Protease-IN-6
| Parameter | Value | Units |
| Enzyme Concentration | [Specify] | nM |
| Substrate K_m | [Specify] | µM |
| Inhibitor (IN-6) IC_50 | [Specify] | nM |
| Inhibition Constant (K_i) | [Specify] | nM |
| Mechanism of Inhibition | Competitive | - |
Note: The values in this table are placeholders and should be replaced with experimental results.
Experimental Protocols
This section provides a detailed methodology for determining the K_i of HIV-1 protease-IN-6 using a commercially available or self-developed FRET-based assay.
Principle of the Assay
The assay utilizes a FRET peptide substrate containing a fluorophore and a quencher. In the intact peptide, the fluorescence of the fluorophore is quenched by the quencher. Upon cleavage by HIV-1 protease, the fluorophore and quencher are separated, leading to an increase in fluorescence emission.[4][6] The rate of this fluorescence increase is directly proportional to the enzyme's activity. By measuring the enzyme activity at various concentrations of the inhibitor (IN-6), the IC_50 (half-maximal inhibitory concentration) can be determined. The K_i value can then be calculated from the IC_50 value using the Cheng-Prusoff equation, assuming a competitive inhibition model.
Materials and Reagents
-
Recombinant HIV-1 Protease
-
FRET-based HIV-1 Protease Substrate (e.g., based on EDANS/DABCYL or other pairs)[4][5]
-
Assay Buffer (e.g., 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)
-
HIV-1 Protease-IN-6 (dissolved in an appropriate solvent, e.g., DMSO)
-
Known HIV-1 Protease Inhibitor (e.g., Pepstatin A) for positive control[7]
-
96-well black microplates
-
Fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen FRET pair (e.g., Ex/Em = 340/490 nm for EDANS/DABCYL)[5]
Experimental Workflow
Figure 1. Experimental workflow for the determination of HIV-1 protease-IN-6 K_i.
Detailed Protocol
-
Reagent Preparation:
-
Prepare the assay buffer and bring all reagents to room temperature before use.
-
Prepare a stock solution of HIV-1 protease-IN-6 in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of IN-6 in assay buffer to achieve a range of final concentrations for testing. Ensure the final solvent concentration in the assay is low (e.g., <1%) to avoid affecting enzyme activity.
-
Prepare the FRET substrate solution in assay buffer at a concentration equal to or below its K_m value.
-
Prepare the HIV-1 protease solution in assay buffer to the desired final concentration.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Enzyme Control: Assay buffer, HIV-1 protease.
-
Inhibitor Wells: Serial dilutions of IN-6, HIV-1 protease.
-
Positive Control: Known HIV-1 protease inhibitor (e.g., Pepstatin A), HIV-1 protease.
-
No Enzyme Control: Assay buffer, FRET substrate (to measure background fluorescence).
-
-
It is recommended to perform all assays in duplicate or triplicate.
-
-
Pre-incubation:
-
Pre-incubate the plate with the enzyme and inhibitor (or buffer) for a specified time (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the FRET pair.
-
Data Analysis
-
Calculate Reaction Rates:
-
For each well, determine the initial reaction velocity (V_0) by plotting the fluorescence units versus time and calculating the slope of the linear portion of the curve.
-
-
Determine IC_50:
-
Plot the initial reaction velocities against the logarithm of the inhibitor (IN-6) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC_50 value, which is the concentration of IN-6 that inhibits 50% of the enzyme's activity.
-
-
Calculate K_i:
-
For a competitive inhibitor, the K_i can be calculated from the IC_50 using the Cheng-Prusoff equation:
-
K_i = IC_50 / (1 + [S]/K_m)
-
Where:
-
[S] is the concentration of the FRET substrate used in the assay.
-
K_m is the Michaelis-Menten constant of the substrate for HIV-1 protease. The K_m should be determined in a separate experiment by measuring the reaction velocity at various substrate concentrations.
-
-
-
Visualization of the Signaling Pathway
The underlying principle of the FRET-based assay is the enzymatic cleavage of a specific peptide substrate, which can be visualized as a signaling pathway.
Figure 2. Principle of the FRET-based assay for HIV-1 protease activity and its inhibition.
References
- 1. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. eurogentec.com [eurogentec.com]
- 5. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 6. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.co.jp [abcam.co.jp]
Compound 17d in Combination Antiretroviral Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound 17d has been identified as a highly potent, novel inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, a critical enzyme for viral maturation and replication. Research indicates that compound 17d exhibits remarkable efficacy, with a reported IC50 value of 21 pM.[1][2] A significant characteristic of this compound is its potent activity against HIV variants that have developed resistance to existing protease inhibitors, such as Darunavir (DRV).[1][2] This suggests that compound 17d could be a valuable component in combination antiretroviral therapy (cART), particularly in salvage therapy regimens for patients with multi-drug resistant HIV-1.
These application notes provide a summary of the available data on compound 17d and present detailed protocols for evaluating its synergistic potential when combined with other classes of antiretroviral drugs.
Quantitative Data Summary
Currently, there is a notable absence of publicly available data from studies specifically evaluating the synergistic or antagonistic effects of compound 17d in combination with other antiretroviral agents. The potent monotherapy activity of compound 17d, however, strongly warrants investigation into its combination potential. For context, a summary of its known inhibitory concentrations is provided below.
| Compound | Target | IC50 | Cell Line/Assay Conditions | Notes |
| Compound 17d | HIV-1 Protease | 21 pM | Not Specified | Demonstrates high protease selectivity and greater antiviral activity against DRV-resistant variants than the wild-type virus.[1][2] |
Proposed Experimental Protocols for Synergy Assessment
The following protocols are designed to enable researchers to systematically evaluate the combination effects of compound 17d with other antiretroviral drugs, such as nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), and integrase strand transfer inhibitors (INSTIs).
Protocol 1: In Vitro Antiviral Synergy Assay in T-Cell Lines
This protocol outlines a cell-based assay to determine the synergistic, additive, or antagonistic effects of compound 17d when combined with another antiretroviral agent against HIV-1 replication in a susceptible T-cell line (e.g., MT-4, CEM-SS).
Materials:
-
Compound 17d (stock solution in DMSO)
-
Other antiretroviral drugs of interest (e.g., Tenofovir, Emtricitabine, Efavirenz, Raltegravir; stock solutions in DMSO)
-
MT-4 or other suitable T-cell line
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB) or clinical isolates
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT)
-
Microplate reader
Procedure:
-
Cell Preparation: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Drug Combination Matrix: Prepare serial dilutions of compound 17d and the combination drug in complete medium. A checkerboard titration format is recommended. Add 50 µL of the diluted compound 17d and 50 µL of the diluted combination drug to the appropriate wells. Include wells for each drug alone and untreated control wells.
-
Viral Infection: Infect the cells with a pre-titered amount of HIV-1 stock to achieve a multiplicity of infection (MOI) of 0.01-0.1.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 4-5 days.
-
Assessment of Viral Replication: Viral replication can be quantified by measuring the level of p24 antigen in the culture supernatant using an ELISA-based assay.
-
Assessment of Cell Viability: To assess cytotoxicity, add a cell viability reagent (e.g., MTT) to the wells and incubate according to the manufacturer's instructions. Read the absorbance on a microplate reader.
-
Data Analysis: Calculate the percentage of viral inhibition for each drug concentration and combination. The combination effects can be analyzed using software such as CalcuSyn or CompuSyn to determine the Combination Index (CI).
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
-
Protocol 2: HIV-1 Protease Inhibition Synergy Assay (Enzymatic Assay)
This protocol describes a cell-free enzymatic assay to assess the combined inhibitory effect of compound 17d and another protease inhibitor on the activity of recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 protease
-
Fluorogenic HIV-1 protease substrate
-
Compound 17d (stock solution in DMSO)
-
Other protease inhibitor(s) for combination testing
-
Assay buffer (specific to the protease and substrate used)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Drug Preparation: Prepare serial dilutions of compound 17d and the other protease inhibitor in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the diluted compounds, recombinant HIV-1 protease, and assay buffer. Include controls for no inhibitor and each inhibitor alone.
-
Incubation: Pre-incubate the enzyme with the inhibitors for 15-30 minutes at room temperature.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths for the substrate.
-
Data Analysis: Determine the initial reaction rates (slopes of the linear phase of the fluorescence curves). Calculate the percentage of inhibition for each drug concentration and combination. Analyze the data for synergy using the isobologram method or by calculating the Combination Index.
Visualizations
HIV-1 Life Cycle and Antiretroviral Drug Targets
The following diagram illustrates the key stages of the HIV-1 life cycle and the points at which different classes of antiretroviral drugs, including protease inhibitors like compound 17d, exert their effects.
Caption: HIV-1 life cycle and targets of antiretroviral drugs.
Experimental Workflow for Synergy Assessment
The following diagram outlines the general workflow for assessing the in vitro synergy of compound 17d with another antiretroviral drug.
Caption: Workflow for in vitro antiviral synergy testing.
Conclusion
Compound 17d represents a promising new frontier in the development of HIV-1 protease inhibitors, particularly for treatment-experienced patients with drug-resistant virus. While direct evidence of its performance in combination therapy is not yet available, its high potency and activity against resistant strains make it an excellent candidate for such investigations. The protocols provided here offer a robust framework for researchers to explore the synergistic potential of compound 17d with other antiretrovirals, a critical step in its journey towards potential clinical application. These studies will be instrumental in defining its role in future cART regimens and addressing the ongoing challenge of HIV drug resistance.
References
Application Notes and Protocols: Experimental Design for Synergy Studies of HIV-1 Inhibitor-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of effective therapeutic strategies against Human Immunodeficiency Virus Type 1 (HIV-1) often relies on combination antiretroviral therapy (cART) to enhance efficacy, reduce drug dosages, and limit the emergence of drug-resistant viral strains. The assessment of synergistic, additive, or antagonistic interactions between novel therapeutic agents and existing antiretroviral drugs is a critical step in the preclinical development pipeline.
These application notes provide a detailed experimental framework for evaluating the synergistic potential of a novel compound, designated "HIV-1 inhibitor-6," in combination with established classes of antiretroviral drugs. The protocols outlined herein describe the use of the checkerboard assay for determining drug interactions, followed by isobologram analysis and the calculation of the Combination Index (CI) to quantify the nature of the interaction.
Signaling Pathways in HIV-1 Replication and Potential for Synergy
The HIV-1 replication cycle is a complex process that co-opts numerous host cell signaling pathways.[1][2] The PI3K/Akt/mTOR signaling pathway, for instance, is activated by the HIV-1 envelope protein gp120 and is crucial for viral entry and replication.[1] Similarly, signaling pathways involving NF-κB, AP-1, and NFAT are essential for the transcription of the integrated provirus.[2][3] Combination therapies that target different stages of the viral life cycle or distinct signaling pathways are more likely to exhibit synergistic effects.[4][5] For example, combining an entry inhibitor with a reverse transcriptase inhibitor targets two separate and essential steps in viral replication.
Experimental Protocols
Cell Lines and Reagents
-
Cell Line: TZM-bl cells (HeLa cell line genetically engineered to express CD4, CCR5, and CXCR4, and containing integrated Tat-responsive luciferase and β-galactosidase reporter genes).
-
Virus: Laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB or NL4-3).
-
Compounds:
-
This compound (experimental drug).
-
Known antiretroviral drugs from different classes (e.g., Zidovudine - NRTI, Efavirenz - NNRTI, Darunavir - PI, Maraviroc - Entry Inhibitor).[6]
-
-
Reagents: Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, ONE-Glo Luciferase Assay System, 96-well cell culture plates.
Protocol 1: Determination of IC50 for Single Drugs
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS and antibiotics. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Dilution: Prepare serial dilutions of each drug (this compound and standard antiretrovirals) in culture medium.
-
Drug Addition: Add 50 µL of the diluted drugs to the appropriate wells. Include wells with cells and no drug as a virus control.
-
Virus Infection: Add 50 µL of HIV-1 virus stock (at a predetermined optimal dilution) to all wells except for the cell-only control wells.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luciferase Assay: After incubation, add 100 µL of ONE-Glo Luciferase Assay reagent to each well. Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each drug concentration relative to the virus control. Determine the 50% inhibitory concentration (IC50) for each drug using non-linear regression analysis.
Protocol 2: Checkerboard Assay for Synergy Analysis
The checkerboard assay is a widely used method to assess the interaction between two antimicrobial or antiviral agents.[7][8][9][10]
-
Plate Setup: In a 96-well plate, create a two-dimensional matrix of drug concentrations. Serially dilute Drug A (e.g., this compound) horizontally and Drug B (a standard antiretroviral) vertically. The final plate should contain wells with single drugs at various concentrations, combinations of both drugs at various concentrations, and no-drug controls.
-
Cell Seeding and Infection: Follow steps 1 and 4 from Protocol 1.
-
Drug Addition: Add the pre-diluted drug combinations to the corresponding wells.
-
Incubation and Readout: Follow steps 5 and 6 from Protocol 1.
Data Presentation and Analysis
Data Summary Tables
Quantitative data should be summarized in clear and concise tables to facilitate comparison.
Table 1: IC50 Values for Single Antiretroviral Agents
| Drug | Class | IC50 (nM) ± SD |
| This compound | (To be determined) | (Experimental Value) |
| Zidovudine | NRTI | (Experimental Value) |
| Efavirenz | NNRTI | (Experimental Value) |
| Darunavir | PI | (Experimental Value) |
| Maraviroc | Entry Inhibitor | (Experimental Value) |
Table 2: Combination Index (CI) Values for this compound with Standard Antiretrovirals at 50% Inhibition (IC50)
| Combination (this compound +) | CI Value | Interpretation |
| Zidovudine | (Calculated Value) | (Synergy/Additive/Antagonism) |
| Efavirenz | (Calculated Value) | (Synergy/Additive/Antagonism) |
| Darunavir | (Calculated Value) | (Synergy/Additive/Antagonism) |
| Maraviroc | (Calculated Value) | (Synergy/Additive/Antagonism) |
Combination Index (CI) Calculation
The Combination Index (CI) is a quantitative measure of the degree of drug interaction.[11][12] It is calculated using the following formula based on the Loewe additivity model:
CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂
Where:
-
(Dₓ)₁ and (Dₓ)₂ are the concentrations of Drug 1 and Drug 2 alone that produce x% inhibition.
-
(D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that also produce x% inhibition.
Interpretation of CI values:
Isobologram Analysis
Isobologram analysis is a graphical method used to visualize drug interactions.[13][14][15][16] The concentrations of two drugs required to produce a specific level of effect (e.g., 50% inhibition) are plotted on the x and y axes. A straight line connecting the IC50 values of the individual drugs represents the line of additivity.[12]
-
Data points falling below the line indicate synergy.
-
Data points falling on the line indicate an additive effect.
-
Data points falling above the line indicate antagonism.
Conclusion
This document provides a comprehensive guide for designing and executing synergy studies for a novel anti-HIV-1 agent. By following these protocols, researchers can generate robust and quantifiable data on the nature of drug interactions, which is essential for the rational design of new combination therapies for HIV-1 infection. The combination of the checkerboard assay with CI calculation and isobologram analysis offers a reliable framework for identifying promising synergistic drug combinations for further development.
References
- 1. HIV-1 replication and latency are balanced by mTOR-driven cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-Cell Signaling in HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. In vitro Study on Synergistic Interactions Between Free and Encapsulated Q-Griffithsin and Antiretrovirals Against HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combinatorial Approaches to the Prevention and Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. emerypharma.com [emerypharma.com]
- 8. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
Application Notes and Protocols: Long-Term Cell Culture Treatment with HIV-1 Protease-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
HIV-1 protease is an essential enzyme for the replication of the Human Immunodeficiency Virus (HIV), responsible for the cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins.[1][2] Inhibition of this protease prevents the formation of infectious virions, making it a critical target for antiretroviral therapy.[3][4] HIV-1 protease-IN-6 is a potent inhibitor of this enzyme, demonstrating significant antiviral activity against both wild-type and drug-resistant strains of HIV-1.[5] These application notes provide detailed protocols for the long-term treatment of HIV-1 infected cell cultures with HIV-1 protease-IN-6, a critical step in evaluating its sustained efficacy and potential for long-term therapeutic use.
Mechanism of Action
HIV-1 protease-IN-6 is a competitive inhibitor that binds to the active site of the HIV-1 protease enzyme.[2][5] This binding event blocks the access of the natural substrates, the Gag and Gag-Pol polyproteins, thereby inhibiting their proteolytic processing.[6] As a result, the structural proteins and enzymes necessary for producing mature, infectious virus particles are not released, and the newly formed virions are non-infectious.[3] The primary effect of HIV-1 protease-IN-6 is observed in the late stage of the HIV-1 replication cycle.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for HIV-1 protease-IN-6 based on available in vitro studies.
Table 1: In Vitro Efficacy of HIV-1 protease-IN-6
| Parameter | Value | Cell Line/Virus Strain | Reference |
| IC50 | 21 pM | Recombinant HIV-1 Protease | [5] |
| Ki | 4.7 pM | Recombinant HIV-1 Protease | [5] |
| EC50 (Wild-Type) | 0.74 μM | HIV-1NL4-3 in SUP-T1 cells | [5] |
| EC50 (DRV-Resistant) | 0.61 μM | Darunavir-Resistant HIV-1 in SUP-T1 cells | [5] |
Table 2: In Vitro Cytotoxicity of HIV-1 protease-IN-6
| Cell Line | Assay | Duration | Result | Reference |
| HEK293T | CCK8 Assay | 24 hours | Not specified, but cytotoxicity was assessed | [5] |
Signaling Pathway and Experimental Workflow
Caption: HIV-1 replication cycle and the point of inhibition by HIV-1 protease-IN-6.
References
- 1. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 3. Effects of HIV-1 protease on cellular functions and their potential applications in antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Basis for Drug Resistance in HIV-1 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. iverson.cm.utexas.edu [iverson.cm.utexas.edu]
Application Notes and Protocols for Bevirimat (BVM) in HIV-1 Structural Biology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bevirimat (BVM), also known as PA-457, is a first-in-class HIV-1 maturation inhibitor derived from betulinic acid. It exhibits potent antiviral activity by targeting the final step of Gag polyprotein processing, a crucial stage in the viral life cycle. Unlike protease inhibitors that target the active site of the viral protease, Bevirimat specifically inhibits the cleavage between the capsid (CA) and spacer peptide 1 (SP1). This action prevents the proper formation of the mature viral core, resulting in the production of non-infectious virions.[1][2] These characteristics make Bevirimat a valuable tool for structural biology studies aimed at understanding the molecular intricacies of HIV-1 maturation.
Mechanism of Action
Bevirimat's mechanism of action is centered on the inhibition of the final, rate-limiting step of Gag processing.[1] The Gag polyprotein is a precursor molecule that is cleaved by the viral protease into several smaller structural proteins, including matrix (MA), capsid (CA), and nucleocapsid (NC). This cleavage process is essential for the morphological rearrangement of the virion from an immature, non-infectious particle to a mature, infectious one.
Bevirimat specifically binds to the CA-SP1 junction of the Gag polyprotein within the immature virus-like particle.[2] This binding stabilizes the immature Gag lattice, a hexagonal honeycomb-like structure, and sterically hinders the viral protease from accessing and cleaving the CA-SP1 junction.[3] As a result, the CA protein is not released, the conical core of the mature virus fails to form, and the progeny virions remain in an immature and non-infectious state.
Signaling Pathway of HIV-1 Gag Processing and BVM Inhibition
The proteolytic processing of the HIV-1 Gag polyprotein is a highly ordered cascade of cleavage events mediated by the viral protease. Bevirimat intervenes at the final stage of this pathway.
Quantitative Data
The following tables summarize the inhibitory activity of Bevirimat and its analogs against wild-type and resistant strains of HIV-1.
| Compound | HIV-1 Strain | IC50 (nM) | CC50 (µM) | Cell Line | Reference |
| Bevirimat | NL4-3 (Wild-Type) | 1.4 ± 0.47 | >10 | PHA-activated PBMCs | [4] |
| Bevirimat | NL4-3 (Wild-Type) | 76 | >10 | MT-4 | [5] |
| Bevirimat | NL4-3/V370A (Resistant) | >6800 | >10 | MT-4 | [5] |
| Bevirimat | HIV-1 IIIB | 1.3 | Not Reported | MT-2 | |
| Bevirimat Analog (C-28) | HIV-1 IIIB | 1.1 | Not Reported | MT-2 | |
| Bevirimat Analog (C-30) | HIV-1 IIIB | 4.7 | Not Reported | MT-2 | |
| Compound 6 (BVM Analog) | NL4-3 (Wild-Type) | 10 | >10 | MT-4 | [5] |
| Compound 6 (BVM Analog) | NL4-3/V370A (Resistant) | 160 | >10 | MT-4 | [5] |
| Compound 18c (BVM Analog) | NL4-3 (Wild-Type) | 19 | >4.5 | MT-4 | [6] |
| Compound 18c (BVM Analog) | NL4-3/V370A (Resistant) | 150 | >4.5 | MT-4 | [6] |
Experimental Protocols
Detailed structural studies of Bevirimat's interaction with the HIV-1 Gag protein have been successfully conducted using cryo-electron microscopy (cryo-EM), cryo-electron tomography (cryo-ET), and microcrystal electron diffraction (MicroED). Below are generalized protocols for these techniques, which should be optimized for specific experimental conditions.
General Workflow for Structural Studies of BVM with HIV-1 Gag
Protocol 1: Cryo-EM/Cryo-ET of HIV-1 Virus-Like Particles (VLPs) with Bevirimat
This protocol outlines the general steps for producing and imaging HIV-1 VLPs treated with Bevirimat.
1. Production and Purification of HIV-1 VLPs:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Transfect cells with a plasmid encoding the HIV-1 Gag polyprotein. For immature VLPs, a protease-inactive Gag mutant is often used.
-
-
VLP Harvesting and Clarification:
-
48 hours post-transfection, harvest the cell culture supernatant containing the VLPs.
-
Clarify the supernatant by low-speed centrifugation (e.g., 3,000 x g for 10 minutes) to remove cells and debris.
-
-
VLP Purification:
-
Pellet the VLPs from the clarified supernatant by ultracentrifugation (e.g., 100,000 x g for 2 hours) through a sucrose cushion (e.g., 20% sucrose in PBS).
-
Resuspend the VLP pellet in a suitable buffer (e.g., PBS or Tris-HCl).
-
2. Incubation with Bevirimat:
-
Incubate the purified VLPs with the desired concentration of Bevirimat (e.g., 1-10 µM) for a specified time (e.g., 1-2 hours) at room temperature or 37°C to allow for binding.
3. Cryo-EM Grid Preparation and Vitrification:
-
Apply 3-4 µL of the VLP-Bevirimat suspension to a glow-discharged holey carbon grid (e.g., Quantifoil R2/2).
-
Blot the grid to remove excess liquid, leaving a thin film of the suspension across the holes.
-
Immediately plunge-freeze the grid in liquid ethane using a vitrification apparatus (e.g., Vitrobot).
4. Cryo-EM/Cryo-ET Data Collection:
-
Transfer the vitrified grid to a cryo-transmission electron microscope (cryo-TEM) operating at 200-300 kV.
-
For single-particle analysis (cryo-EM), collect a series of high-magnification images (micrographs) of the VLPs.
-
For cryo-ET, collect a tilt series of images of the VLPs by tilting the specimen stage incrementally.
5. Image Processing and 3D Reconstruction:
-
Particle Picking: Automatically or manually select individual VLP images from the micrographs.
-
2D Classification: Classify the particle images to remove noise and select for homogeneous populations.
-
3D Reconstruction: Generate an initial 3D model and refine it iteratively to high resolution. For cryo-ET, reconstruct tomograms from the tilt series and use sub-tomogram averaging to improve the resolution of repeating structures within the VLP.
Protocol 2: MicroED of HIV-1 Gag CTD-SP1 - Bevirimat Complex
This protocol is adapted from studies on the microcrystal structure of the Gag C-terminal domain (CTD)-SP1 fragment complexed with Bevirimat.[2]
1. Protein Expression and Purification:
-
Express a construct of the HIV-1 Gag CTD-SP1 in E. coli.
-
Purify the protein using standard chromatography techniques (e.g., affinity, ion exchange, and size-exclusion chromatography).
2. Crystallization:
-
Concentrate the purified CTD-SP1 protein to a suitable concentration (e.g., 5-10 mg/mL).
-
Set up crystallization trials using the hanging drop vapor diffusion method. A typical crystallization condition could be mixing the protein solution with a reservoir solution containing a precipitant (e.g., 1.0-1.2 M lithium sulfate) and a buffer (e.g., 0.1 M Bis-Tris propane pH 7.0).
-
To form the complex, add Bevirimat to the protein solution at a molar excess before setting up the crystallization drops.
3. MicroED Sample Preparation:
-
Identify microcrystals (typically < 1 µm in thickness) in the crystallization drops.
-
Apply a small volume of the crystal-containing solution to a glow-discharged EM grid.
-
Blot away excess liquid and plunge-freeze the grid in liquid ethane.
4. MicroED Data Collection:
-
Load the vitrified grid into a cryo-TEM.
-
Locate the microcrystals in a low-dose diffraction mode.
-
Collect electron diffraction data by continuously rotating the crystal while the electron beam is on. A series of diffraction patterns are collected from a single crystal.
5. Data Processing and Structure Determination:
-
Index the diffraction patterns and integrate the reflection intensities using crystallographic software (e.g., MOSFLM or XDS).
-
Merge the data from multiple crystals if necessary.
-
Solve the structure using molecular replacement with a known structure of the Gag CTD as a search model.
-
Refine the atomic model against the experimental data.
Conclusion
Bevirimat serves as a critical tool for dissecting the final stages of HIV-1 maturation. The structural biology protocols outlined here provide a framework for investigating the molecular interactions between Bevirimat and the HIV-1 Gag polyprotein. Such studies are invaluable for understanding the mechanism of maturation inhibition and for the rational design of next-generation antiretroviral therapies that can overcome drug resistance. The detailed structural insights gained from these experiments will continue to advance our knowledge of HIV-1 replication and inform the development of novel therapeutic strategies.
References
- 1. Protein structure determination by MicroED - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Incorporation of Privileged Structures into Bevirimat Can Improve Activity against Wild-Type and Bevirimat-Resistant HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. adooq.com [adooq.com]
- 6. MicroED | Gonen Lab [cryoem.ucla.edu]
Application Notes and Protocols: Co-crystallization of HIV-1 Protease with Inhibitor IN-6
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human Immunodeficiency Virus 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[1][2] Inhibition of this enzyme is a cornerstone of highly active antiretroviral therapy (HAART).[3] Structure-based drug design, heavily reliant on high-resolution crystal structures of the protease in complex with inhibitors, has been instrumental in the development of potent therapeutics.[4][5] This document provides detailed information and protocols regarding the potent inhibitor, HIV-1 protease-IN-6, and the general methodology for its co-crystallization with HIV-1 protease to facilitate further structural and drug development studies.
HIV-1 protease-IN-6 (also known as compound 17d) has demonstrated remarkable potency as an inhibitor of HIV-1 protease.[6] Notably, it exhibits significant antiviral activity against darunavir (DRV)-resistant variants, highlighting its potential for treating drug-resistant HIV-1 strains.[6]
Quantitative Data for HIV-1 Protease-IN-6
The following table summarizes the reported in vitro inhibitory and antiviral activities of HIV-1 protease-IN-6.
| Parameter | Value | Description | Reference |
| IC50 | 21 pM | The half maximal inhibitory concentration against HIV-1 protease. | [6] |
| Ki | 4.7 pM | The inhibition constant, indicating the binding affinity to HIV-1 protease. | [6] |
| EC50 (HIV-1NL4-3) | 0.74 µM | The half maximal effective concentration against wild-type HIV-1 in a cellular assay. | [6] |
| EC50 (DRV-resistant) | 0.61 µM | The half maximal effective concentration against a darunavir-resistant HIV-1 variant. | [6] |
Experimental Protocols
While a specific co-crystal structure of HIV-1 protease with IN-6 is not publicly available in the Protein Data Bank (PDB) as of this writing, the following is a generalized protocol for the co-crystallization of HIV-1 protease with small molecule inhibitors, adapted from established methodologies for other inhibitors.[4][7]
Expression and Purification of HIV-1 Protease
A mutated, more stable variant of HIV-1 protease is often used for crystallization to minimize autoproteolysis and oxidation.[8]
-
Expression System: Escherichia coli BL21(DE3) cells are commonly used for expressing the recombinant HIV-1 protease.
-
Purification:
-
Induce protein expression with IPTG and harvest the cells.
-
Lyse the cells and isolate inclusion bodies containing the protease.
-
Solubilize the inclusion bodies in a denaturing buffer (e.g., containing 6 M guanidine hydrochloride).
-
Refold the protease by rapid dilution into a refolding buffer (e.g., 50 mM sodium acetate, pH 5.5, 5% ethylene glycol, 1 mM DTT).
-
Purify the refolded, active protease dimer using a sequence of chromatography steps, such as ion exchange and size exclusion chromatography.
-
Co-crystallization of HIV-1 Protease with IN-6
This protocol utilizes the hanging drop vapor diffusion method.
-
Materials:
-
Procedure:
-
Pre-incubate the purified HIV-1 protease with a 5-fold molar excess of IN-6 for at least 1 hour on ice to allow for complex formation.[8]
-
Set up hanging drops by mixing 2 µL of the protein-inhibitor complex solution with 2 µL of the reservoir solution on a siliconized cover slip.
-
Invert the cover slip and seal it over the well of a crystallization plate containing 500 µL of the reservoir solution.
-
Incubate the plate at a constant temperature (e.g., 20°C).
-
Monitor the drops for crystal growth over several days to weeks. Crystals typically appear within one week.[7]
-
X-ray Diffraction Data Collection and Structure Determination
-
Crystal Handling:
-
Cryo-protect the crystals by briefly soaking them in a solution containing the reservoir solution supplemented with a cryoprotectant (e.g., 25% glycerol).
-
Flash-cool the crystals in liquid nitrogen.
-
-
Data Collection:
-
Mount the cryo-cooled crystal on a goniometer in a synchrotron X-ray beamline.
-
Collect diffraction data at a cryogenic temperature (e.g., 100 K).
-
-
Structure Determination:
-
Process the diffraction data using software like HKL2000 or XDS.
-
Solve the structure using molecular replacement with a previously determined structure of HIV-1 protease (e.g., PDB ID: 1DMP) as the search model.[9]
-
Refine the model and build the inhibitor into the electron density map using software such as PHENIX and Coot.
-
Visualizations
Experimental Workflow for Co-crystallization
Caption: Workflow for HIV-1 Protease-Inhibitor Co-crystallization.
Role of Co-crystallization in Drug Design
Caption: Logical flow of structure-based drug design.
References
- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 2. HIV Protease: Historical Perspective and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Crystallization and preliminary neutron diffraction studies of HIV-1 protease cocrystallized with inhibitor KNI-272 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developing HIV-1 Protease Inhibitors through Stereospecific Reactions in Protein Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
Application Notes and Protocols for Compound 17d in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Compound 17d, a potent small molecule inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). Included are detailed protocols for its application in high-throughput screening (HTS) campaigns aimed at identifying novel anti-inflammatory agents.
Introduction
Compound 17d is a dioxane-fused tricyclic benzo[d]imidazole derivative identified through high-throughput screening as a highly potent and selective inhibitor of human mPGES-1.[1] The enzyme mPGES-1 is a key player in the inflammatory cascade, specifically in the production of prostaglandin E2 (PGE2), a central mediator of inflammation, pain, and fever. By targeting mPGES-1, Compound 17d represents a promising therapeutic lead for the development of novel anti-inflammatory drugs with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and cyclooxygenase-2 (COX-2) inhibitors.
Mechanism of Action
Compound 17d exerts its biological effect by directly inhibiting the enzymatic activity of mPGES-1. This inhibition prevents the conversion of prostaglandin H2 (PGH2) to PGE2. The reduction in PGE2 levels is expected to alleviate inflammatory responses. The selectivity of Compound 17d for mPGES-1 over other enzymes in the prostanoid synthesis pathway is a key attribute, suggesting a lower likelihood of off-target effects.
Signaling Pathway
Caption: Inhibition of the mPGES-1 pathway by Compound 17d.
Applications in High-Throughput Screening
Compound 17d serves as an excellent positive control in high-throughput screening campaigns designed to identify novel inhibitors of mPGES-1. Its high potency and well-characterized mechanism of action make it a reliable benchmark for validating assay performance and for comparing the relative potencies of newly identified hit compounds.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Compound 17d
| Assay Type | Target | Species | IC50 (nM) | Reference |
| Enzyme Inhibition | mPGES-1 | Human | 8 | [1] |
| Cell-based (A549) | mPGES-1 | Human | 16.24 | [1] |
| Human Whole Blood | mPGES-1 | Human | 249.9 | [1] |
| Enzyme Inhibition | mPGES-1 | Guinea Pig | 10.79 | [1] |
| Enzyme Inhibition | mPGES-1 | Rat | No Inhibition | [1] |
| Enzyme Inhibition | mPGES-1 | Mouse | No Inhibition | [1] |
Table 2: In Vivo Efficacy of Compound 17d
| Model | Endpoint | Species | ED50 (mg/kg) | Reference |
| LPS-induced Thermal Hyperalgesia | Attenuation of hyperalgesic response | Not Specified | 36.7 | [1] |
Experimental Protocols
High-Throughput Screening Workflow for mPGES-1 Inhibitors
Caption: A generalized workflow for a high-throughput screen to identify mPGES-1 inhibitors.
Protocol 1: mPGES-1 Enzymatic Inhibition Assay (HTS Format)
This protocol describes a biochemical assay to screen for inhibitors of human mPGES-1 in a 384-well format.
Materials:
-
Human recombinant mPGES-1
-
Prostaglandin H2 (PGH2) substrate
-
Assay Buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 2.5 mM glutathione)
-
Compound 17d (positive control)
-
DMSO (negative control)
-
Stop Solution (e.g., a solution containing a stable PGE2 analog for competitive immunoassays)
-
384-well assay plates
-
PGE2 detection kit (e.g., HTRF or ELISA-based)
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the compound library, Compound 17d, and DMSO in an appropriate solvent (typically DMSO).
-
Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound solution into the wells of a 384-well assay plate.
-
-
Enzyme Addition:
-
Prepare a solution of human mPGES-1 in assay buffer.
-
Dispense the enzyme solution into all wells of the assay plate.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Prepare a solution of PGH2 in assay buffer immediately before use.
-
Add the PGH2 solution to all wells to initiate the enzymatic reaction.
-
-
Reaction Incubation:
-
Incubate the reaction mixture for a specific time (e.g., 60 seconds) at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Reaction Termination:
-
Add the stop solution to all wells to terminate the enzymatic reaction.
-
-
PGE2 Detection:
-
Quantify the amount of PGE2 produced using a suitable detection method, such as a competitive immunoassay (e.g., HTRF or ELISA), following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Fit the concentration-response data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value for each active compound.
-
Protocol 2: A549 Cell-Based mPGES-1 Assay
This protocol outlines a cell-based assay to evaluate the activity of compounds on mPGES-1 in a more physiologically relevant context.
Materials:
-
A549 cells (human lung carcinoma cell line)
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Interleukin-1β (IL-1β)
-
Compound 17d
-
DMSO
-
96-well cell culture plates
-
PGE2 immunoassay kit
Procedure:
-
Cell Seeding:
-
Seed A549 cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of test compounds, Compound 17d (positive control), or DMSO (vehicle control) for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with IL-1β (e.g., 1 ng/mL) to induce the expression of COX-2 and mPGES-1 and subsequent PGE2 production.
-
Incubate for 24 hours.
-
-
Supernatant Collection:
-
Collect the cell culture supernatant from each well.
-
-
PGE2 Measurement:
-
Measure the concentration of PGE2 in the supernatant using a commercial immunoassay kit.
-
-
Data Analysis:
-
Determine the IC50 values by plotting the percent inhibition of PGE2 production against the compound concentration.
-
Conclusion
Compound 17d is a valuable pharmacological tool for the study of the mPGES-1 pathway and a critical component in high-throughput screening campaigns for the discovery of new anti-inflammatory drugs. The provided protocols offer a starting point for the implementation of robust and reliable screening assays. Researchers are encouraged to optimize these protocols for their specific instrumentation and experimental needs.
References
Troubleshooting & Optimization
Technical Support Center: HIV-1 Protease Inhibitors - Solubility and Handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HIV-1 Protease Inhibitors (PIs). Many PIs are characterized by poor aqueous solubility, which can present significant challenges in experimental settings. This guide offers practical solutions and detailed protocols to address these issues.
Frequently Asked Questions (FAQs)
Q1: Why do many HIV-1 Protease Inhibitors have poor water solubility?
A1: HIV-1 Protease Inhibitors are often large, lipophilic molecules designed to fit into the hydrophobic active site of the HIV-1 protease enzyme. This inherent lipophilicity, which is crucial for their therapeutic action, unfortunately, leads to low solubility in aqueous solutions.
Q2: I'm seeing a precipitate in my cell culture media after adding my PI. What could be the cause?
A2: Precipitation in cell culture media is a common issue with poorly soluble compounds. This can be due to several factors:
-
Solvent Shock: The organic solvent used to dissolve the PI (like DMSO or ethanol) can cause the compound to crash out when it comes into contact with the aqueous culture medium.
-
Concentration: The final concentration of the PI in the media may have exceeded its solubility limit.
-
Media Components: Components in the media, such as salts and proteins, can interact with the PI and reduce its solubility.[1][2]
-
Temperature and pH: Changes in temperature or pH upon addition to the media can also affect the solubility of the compound.
Q3: What is the best general-purpose solvent for dissolving HIV-1 Protease Inhibitors?
A3: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of most PIs due to its strong solubilizing power for a wide range of organic molecules. Ethanol is another frequently used solvent. However, the final concentration of the organic solvent in the assay should be kept to a minimum (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.
Q4: Can I heat my solution to get my PI to dissolve?
A4: Gentle warming (e.g., to 37°C) can be used to aid in the dissolution of some PIs. However, prolonged or excessive heating should be avoided as it can lead to the degradation of the compound. Always refer to the manufacturer's data sheet for information on the thermal stability of the specific inhibitor.
Troubleshooting Guide: Compound Precipitation in In Vitro Assays
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding the stock solution to the aqueous buffer or media. | The compound's solubility limit has been exceeded due to "solvent shock". | - Increase the volume of the aqueous solution and add the stock solution dropwise while vortexing.- Pre-warm the aqueous solution to 37°C before adding the inhibitor.- Reduce the final concentration of the inhibitor in the assay. |
| The solution is cloudy or contains visible particles after dilution. | The inhibitor is not fully dissolved in the stock solution or has precipitated out of the stock solution during storage. | - Ensure the stock solution is clear before use. If necessary, gently warm and vortex to redissolve.- Filter the diluted solution through a 0.22 µm syringe filter to remove any precipitate before adding to cells. |
| Precipitation occurs over time during incubation. | The compound is unstable in the assay medium or is slowly precipitating at the incubation temperature. | - Consider using a formulation strategy to improve solubility, such as complexation with cyclodextrin or using a co-solvent system.- Decrease the incubation time if experimentally feasible. |
| Inconsistent results or lower than expected potency in assays. | The actual concentration of the dissolved inhibitor is lower than the nominal concentration due to precipitation. | - Visually inspect all solutions for any signs of precipitation before and during the experiment.- If precipitation is suspected, centrifuge the plate or tubes and test the supernatant to estimate the soluble concentration. |
Quantitative Solubility Data of Common HIV-1 Protease Inhibitors
The following table summarizes the solubility of several widely used HIV-1 Protease Inhibitors in various solvents. This data is compiled from multiple sources and should be used as a guideline. Actual solubility can vary depending on the specific experimental conditions (e.g., temperature, pH, purity of the compound).
| Inhibitor | Solvent | Solubility |
| Darunavir | Human Intestinal Fluid (Fasted) | 327 µM[3] |
| Human Intestinal Fluid (Fed) | 409 µM[3] | |
| Indinavir | Water | 71.19 mg/mL (as sulfate salt) |
| DMSO | 71.19 mg/mL (as sulfate salt) | |
| Lopinavir | Ethanol | ~20 mg/mL[2] |
| DMSO | ~14 mg/mL[2] | |
| Dimethylformamide (DMF) | ~14 mg/mL[2] | |
| 1:4 Ethanol:PBS (pH 7.2) | ~0.2 mg/mL[2] | |
| Ritonavir | Water | ~5 µg/mL[4] |
| Ethanol | ~5 mg/mL | |
| DMSO | ~15 mg/mL | |
| Dimethylformamide (DMF) | ~15 mg/mL | |
| 1:2 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | |
| Saquinavir | Human Intestinal Fluid (Fasted) | 10 µM[3] |
| Human Intestinal Fluid (Fed) | 167 µM[3] | |
| Atazanavir | Human Intestinal Fluid (Fasted) | 26 µM[3] |
| Human Intestinal Fluid (Fed) | 15 µM[3] | |
| Nelfinavir | Human Intestinal Fluid (Fasted) | 10 µM[3] |
| Human Intestinal Fluid (Fed) | 33 µM[3] | |
| Amprenavir | Human Intestinal Fluid (Fasted) | 129 µM[3] |
| Human Intestinal Fluid (Fed) | 224 µM[3] | |
| Tipranavir | Human Intestinal Fluid (Fasted) | 12 µM[3] |
| Human Intestinal Fluid (Fed) | 118 µM[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of Lopinavir in DMSO
Materials:
-
Lopinavir powder (MW: 628.8 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 628.8 g/mol * (1000 mg / 1 g) = 6.288 mg
-
Weigh the compound: Carefully weigh out approximately 6.3 mg of lopinavir powder and record the exact weight.
-
Add solvent: Add the calculated volume of DMSO to the vial containing the lopinavir powder. For example, if you weighed out exactly 6.288 mg, add 1.0 mL of DMSO.
-
Dissolve the compound: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Visually inspect: Ensure that the solution is clear and free of any visible particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.
Protocol 2: Serial Dilution for a Dose-Response Experiment in Cell Culture
Objective: To prepare working solutions of an HIV-1 PI for treating cells in a 96-well plate.
Procedure:
-
Thaw the stock solution: Thaw your 10 mM stock solution of the PI at room temperature.
-
Prepare an intermediate dilution: Prepare a 1:100 intermediate dilution of your stock solution in cell culture medium (e.g., add 10 µL of 10 mM stock to 990 µL of medium to get a 100 µM solution). This will be your highest concentration for the serial dilution.
-
Perform serial dilutions: a. Add 100 µL of cell culture medium to wells A2 through A12 of a 96-well plate. b. Add 200 µL of your 100 µM intermediate dilution to well A1. c. Transfer 100 µL from well A1 to well A2. Mix thoroughly by pipetting up and down. d. Continue this 1:2 serial dilution across the plate by transferring 100 µL from the previous well to the next, mixing at each step, until you reach well A11. Discard 100 µL from well A11. e. Well A12 will serve as your no-drug control.
-
Treat the cells: Add the appropriate volume of your serially diluted PI solutions to your cells that have been previously plated in a separate 96-well plate.
Visualizations
Caption: Experimental workflow for preparing and using HIV-1 PIs.
Caption: Mechanism of co-solvency for enhancing drug solubility.
Caption: HIV-1 Protease signaling pathway and inhibitor action.
References
"HIV-1 protease-IN-6" experimental variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HIV-1 protease-IN-6. The information provided is intended to help address common experimental challenges and sources of variability.
Frequently Asked Questions (FAQs)
Q1: What is HIV-1 protease-IN-6 and what is its mechanism of action?
HIV-1 protease-IN-6 is a potent inhibitor of the HIV-1 protease, an enzyme critical for the lifecycle of the human immunodeficiency virus (HIV). The HIV-1 protease is an aspartic protease that cleaves newly synthesized viral polyproteins into mature, functional proteins.[1][2] Inhibition of this enzyme prevents the production of infectious virions. HIV-1 protease inhibitors, like IN-6, are designed to mimic the transition state of the protease's natural substrate, binding with high affinity to the enzyme's active site and blocking its catalytic activity.[1]
Q2: What are the typical IC50 and Ki values for HIV-1 protease-IN-6?
The IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are key parameters to quantify the potency of an inhibitor. The reported values for HIV-1 protease inhibitors can vary between studies due to different experimental conditions. For potent inhibitors, these values are typically in the nanomolar to picomolar range. It is crucial to establish these values under your specific experimental conditions for accurate comparison.
Q3: What are the main sources of experimental variability when working with HIV-1 protease inhibitors?
Experimental variability in HIV-1 protease inhibitor assays can arise from several factors:
-
Genetic variability of the HIV-1 protease: HIV-1 has a high mutation rate, leading to numerous protease variants. These mutations can alter the enzyme's active site, affecting inhibitor binding and efficacy.[3][4][5]
-
Assay conditions: Factors such as pH, temperature, buffer composition, and substrate concentration can significantly influence enzyme kinetics and inhibitor potency measurements.
-
Reagent quality and handling: The purity and stability of the protease, substrate, and inhibitor are critical for reproducible results.
-
Instrumentation: The type and sensitivity of the detection instrument (e.g., spectrophotometer, fluorometer) can impact the measured signal and data quality.
-
Data analysis: The method used to calculate IC50 values and other kinetic parameters can introduce variability.
Q4: How does drug resistance affect experiments with HIV-1 protease-IN-6?
Drug resistance mutations in the HIV-1 protease can significantly reduce the binding affinity of inhibitors, leading to a decrease in their potency.[2][5] When working with mutant forms of the protease, you may observe higher IC50 values for HIV-1 protease-IN-6 compared to the wild-type enzyme. It is essential to use the correct protease variant relevant to your research question.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with HIV-1 protease-IN-6.
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | - Pipetting errors- Incomplete mixing of reagents- Bubbles in wells | - Use calibrated pipettes and proper pipetting technique.- Ensure thorough mixing of all solutions before and after adding to the plate.- Centrifuge the plate briefly to remove bubbles. |
| No or very low enzyme activity | - Inactive enzyme- Incorrect buffer conditions (pH, ionic strength)- Substrate degradation | - Use a fresh aliquot of enzyme and verify its activity with a known control.- Prepare fresh buffers and confirm the pH.- Use a fresh aliquot of substrate and protect it from light if it is photosensitive. |
| Unexpectedly high IC50 value | - Incorrect inhibitor concentration- Presence of interfering substances in the sample- Use of a drug-resistant protease mutant | - Verify the stock concentration and dilution series of HIV-1 protease-IN-6.- Run a solvent control to check for interference.- Confirm the genotype of the protease being used. |
| Inconsistent results across different experiments | - Variation in incubation times or temperatures- Use of different batches of reagents- Instability of the inhibitor in the assay buffer | - Strictly adhere to the established protocol for all experiments.- Qualify new batches of reagents against the old ones.- Assess the stability of HIV-1 protease-IN-6 under your assay conditions. |
| High background signal | - Autofluorescence of the inhibitor or other components- Contamination of the microplate or reagents | - Measure the fluorescence of the inhibitor alone at the assay concentration.- Use high-quality, low-fluorescence microplates.- Use fresh, filtered buffers. |
Data Presentation
Table 1: Illustrative Potency of Various HIV-1 Protease Inhibitors
Disclaimer: The following data is for illustrative purposes to show the range of potencies observed for different HIV-1 protease inhibitors and is not specific to HIV-1 protease-IN-6. Actual values for HIV-1 protease-IN-6 should be determined experimentally.
| Inhibitor | Target Protease | IC50 (nM) | Ki (nM) | Reference |
| Amprenavir (APV) | Wild-type HIV-1 | - | 15-19 fold higher than for PR1 | [6] |
| Darunavir (DRV) | Wild-type HIV-1 | - | 6-fold weaker inhibition of mutant | [6] |
| Saquinavir (SQV) | Wild-type HIV-1 | - | Similar for all three enzymes | [6] |
| GRL-044 | Wild-type HIV-1 | 0.0028 | - | [5] |
| GRL-142 | Wild-type HIV-1 | attomolar to picomolar range | - | [5] |
| Inhibitor 65 | Wild-type HIV-1 | 13 | 4 | [7] |
| Inhibitor 66 | Wild-type HIV-1 | 6 | 1.7 | [7] |
Table 2: Common Sources of Experimental Variability in HIV-1 Protease Assays
| Source of Variability | Key Factors | Mitigation Strategies |
| Enzyme | Purity, concentration, activity, genetic variant | Use highly purified, well-characterized enzyme. Determine active site concentration. Use the appropriate wild-type or mutant protease. |
| Inhibitor | Purity, solubility, stability, concentration | Use high-purity inhibitor. Ensure complete solubilization in a compatible solvent. Assess stability in assay buffer. Accurately determine stock concentration. |
| Substrate | Purity, concentration, stability | Use high-purity substrate. Use a substrate concentration around the Km value. Protect from degradation (e.g., light, proteolysis). |
| Assay Buffer | pH, ionic strength, additives (e.g., DTT, detergents) | Optimize and consistently use a defined buffer system. Prepare fresh buffers regularly. |
| Assay Conditions | Temperature, incubation time, plate type | Maintain a constant temperature throughout the assay. Optimize and fix the incubation time. Use consistent, high-quality assay plates. |
| Instrumentation | Detector sensitivity, filter selection, calibration | Use a well-maintained and calibrated instrument. Use appropriate excitation and emission wavelengths for fluorometric assays. |
| Data Analysis | Method for IC50 determination, background correction | Use a consistent data analysis workflow. Properly subtract background signals. |
Experimental Protocols
Protocol: Fluorometric Assay for HIV-1 Protease Inhibition
This protocol provides a general framework for determining the inhibitory activity of HIV-1 protease-IN-6 using a fluorogenic substrate.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.1% NP-40)
-
HIV-1 protease-IN-6
-
DMSO (for inhibitor dilution)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Inhibitor Dilutions:
-
Prepare a stock solution of HIV-1 protease-IN-6 in DMSO.
-
Perform serial dilutions of the inhibitor in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Prepare Assay Plate:
-
Add a fixed volume of each inhibitor dilution to the appropriate wells of the 96-well plate.
-
Include control wells:
-
No-inhibitor control: Assay buffer with DMSO.
-
No-enzyme control: Assay buffer with substrate but no enzyme (for background fluorescence).
-
-
-
Enzyme Addition:
-
Dilute the HIV-1 protease to the desired concentration in cold assay buffer.
-
Add a fixed volume of the diluted enzyme to all wells except the no-enzyme control.
-
-
Pre-incubation:
-
Incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Prepare the fluorogenic substrate solution in assay buffer.
-
Add a fixed volume of the substrate solution to all wells to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the substrate.
-
Measure the fluorescence signal at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.
-
Subtract the background fluorescence from the no-enzyme control.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Visualizations
Caption: Mechanism of HIV-1 protease action and inhibition.
Caption: Typical workflow for HIV-1 protease inhibitor screening.
Caption: Troubleshooting decision tree for common experimental issues.
References
- 1. iverson.cm.utexas.edu [iverson.cm.utexas.edu]
- 2. HIV-1 Protease: Structural Perspectives on Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Genetic Variability of HIV-1 for Drug Resistance Assay Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HIV-1 protease inhibitors and mechanisms of HIV-1's resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical differences in HIV-1 and HIV-2 protease specificity for clinical inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Cell-Based Assay Results for Compound 17d (G9a Inhibitor)
Welcome to the technical support center for Compound 17d, a G9a inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your cell-based assay results.
Frequently Asked Questions (FAQs)
General
Q1: What is Compound 17d and what is its mechanism of action?
A1: Compound 17d is a quinazoline-based small molecule inhibitor of the G9a histone methyltransferase (also known as EHMT2). G9a is responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression. By inhibiting G9a, Compound 17d is expected to decrease global H3K9me2 levels, leading to changes in gene expression.
Q2: What type of cell-based assays are suitable for Compound 17d?
A2: A highly effective assay for determining the cellular potency of Compound 17d is an In-Cell Western (ICW) assay.[1] This immunofluorescence-based assay directly measures the levels of H3K9me2 within the cells, providing a direct readout of G9a inhibition.[1] Other suitable assays include cell viability assays (e.g., MTT) to assess cytotoxicity and gene expression analysis (e.g., qPCR, Western blot) for downstream target genes.[1]
Experimental Setup
Q3: Which cell lines are recommended for testing Compound 17d?
A3: It is recommended to start with a cell line that has robust levels of H3K9me2.[1] The MDA-MB-231 breast cancer cell line has been successfully used for initial evaluations of Compound 17d.[1] However, the choice of cell line should ultimately be guided by the specific research question and biological context.
Q4: What is the recommended solvent for dissolving Compound 17d?
A4: While the specific synthesis of a G9a inhibitor named compound 17d has been described, the publication does not specify the solvent used for cell-based assays.[1] Generally, small molecules are dissolved in DMSO to create a stock solution. It is crucial to keep the final concentration of the solvent in the cell culture medium low (typically <0.5%) to avoid solvent-induced toxicity.[2]
Q5: How can I be sure of the quality of my Compound 17d?
A5: It is essential to source small molecules from a reputable vendor who provides a certificate of analysis (CofA) detailing the compound's purity and characterization data (e.g., NMR, mass spectrometry).[2] This helps to avoid issues with incorrect isomers or impurities that could affect experimental results.[2]
Troubleshooting Guides
High Background Signal in In-Cell Western (ICW) Assay
| Possible Cause | Troubleshooting Steps |
| Inadequate Blocking | - Use a high-quality blocking buffer specifically designed for immunofluorescence or cell-based assays.[3] - Increase the blocking incubation time. |
| Non-specific Antibody Binding | - Titrate the primary and secondary antibodies to determine the optimal concentration with the best signal-to-noise ratio. - Include a secondary antibody-only control to assess non-specific binding of the secondary antibody. |
| Cell Clumping or Overgrowth | - Ensure even cell seeding to achieve a monolayer.[4] - Do not allow cells to become over-confluent before the assay.[4] |
| Autofluorescence | - Select appropriate filters on your imaging system to minimize bleed-through from cellular autofluorescence. - Consider using a plate reader with a narrow bandpass filter. |
Low or No Signal (Poor Inhibition) in ICW Assay
| Possible Cause | Troubleshooting Steps |
| Compound Inactivity | - Verify the identity and purity of Compound 17d.[2] - Prepare fresh dilutions of the compound from a new stock solution. |
| Compound Precipitation | - Check the solubility of Compound 17d in your cell culture medium.[2] If precipitation is observed, consider using a lower concentration or a different solvent system (while being mindful of solvent toxicity).[2] |
| Suboptimal Assay Conditions | - Optimize the incubation time with Compound 17d. - Ensure the fixation and permeabilization steps are appropriate for your cell type and target.[3] |
| Low Target Expression | - Confirm that your chosen cell line expresses sufficient levels of G9a and has detectable H3K9me2.[1] |
| Incorrect Reagent Storage | - Ensure all reagents, especially antibodies and the compound, are stored at the recommended temperatures.[5] |
High Variability Between Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure a homogeneous single-cell suspension before seeding. - Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.[4] |
| Pipetting Errors | - Use calibrated pipettes and practice consistent pipetting techniques.[4] - Mix all reagents thoroughly before use.[5] |
| "Edge Effect" in Microplates | - To minimize evaporation from the outer wells, fill the peripheral wells with sterile PBS or media without cells.[6] |
| Cell Health Issues | - Regularly check cells for signs of contamination (e.g., mycoplasma).[6][7] - Use cells with a low passage number and ensure they are healthy and viable before starting the experiment.[4][6] |
Experimental Protocols
In-Cell Western (ICW) Assay for G9a Inhibition
This protocol is adapted from the methodology used to assess the cellular potency of G9a inhibitors like Compound 17d.[1]
Materials:
-
Compound 17d
-
MDA-MB-231 cells (or other suitable cell line)
-
96-well microplate (black, clear bottom for imaging)
-
Cell culture medium
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against H3K9me2
-
Infrared dye-conjugated secondary antibody
-
DNA stain for normalization (e.g., DRAQ5)[1]
-
Plate reader or imager capable of detecting in the near-infrared spectrum
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimized density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of Compound 17d for the desired time (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
Fixation: After treatment, remove the medium and fix the cells with the fixation solution.
-
Permeabilization: Wash the cells with PBS and then permeabilize them with the permeabilization buffer.[3]
-
Blocking: Wash the cells and add blocking buffer to each well to reduce non-specific antibody binding.[3]
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against H3K9me2 at the optimized concentration.
-
Secondary Antibody and DNA Stain Incubation: Wash the cells and incubate with the appropriate infrared dye-conjugated secondary antibody and a DNA stain for cell number normalization.
-
Signal Detection: Wash the cells and acquire the signal using a compatible plate reader or imager.
-
Data Analysis: Normalize the H3K9me2 signal to the DNA stain signal. Plot the normalized signal against the compound concentration to determine the IC50 value.
Visualizations
Signaling Pathway of G9a Inhibition
Caption: G9a inhibition by Compound 17d.
Experimental Workflow for In-Cell Western (ICW) Assay
References
- 1. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. biocompare.com [biocompare.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. youtube.com [youtube.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
Technical Support Center: HIV-1 Inhibitor-6 (Efavirenz)
This technical support center provides troubleshooting guides and frequently asked questions regarding the potential off-target effects of "HIV-1 inhibitor-6," represented here by the well-characterized non-nucleoside reverse transcriptase inhibitor (NNRTI), Efavirenz (EFV). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary documented off-target effects of Efavirenz?
A1: The primary off-target effects of Efavirenz that have been documented in scientific literature include neuropsychiatric adverse events, mitochondrial toxicity, hepatotoxicity, and alterations in lipid metabolism.[1][2][3][4] Neuropsychiatric symptoms such as dizziness, insomnia, and vivid dreams are among the most frequently reported side effects in patients.[4][5][6]
Q2: How does Efavirenz induce mitochondrial toxicity?
A2: Efavirenz has been shown to directly interfere with mitochondrial function.[7] The proposed mechanism involves the inhibition of complex I of the electron transport chain.[2][6][8] This inhibition leads to a cascade of downstream effects, including decreased mitochondrial membrane potential, reduced ATP production, and increased generation of reactive oxygen species (ROS).[1][9] These events can trigger cellular stress responses, including autophagy and apoptosis.[1][9]
Q3: What is the link between Efavirenz, mitochondrial dysfunction, and neuropsychiatric side effects?
A3: The neuropsychiatric side effects of Efavirenz are thought to be linked to its impact on the central nervous system (CNS), where it can induce neuronal autophagy and mitochondrial alterations.[1][10] By impairing mitochondrial respiration in neurons and glial cells, Efavirenz can disrupt cellular bioenergetics, which may contribute to the observed CNS-related toxicities.[1][7] Some studies also suggest an involvement of the serotonergic system.[11][12]
Q4: Can Efavirenz affect cellular lipid profiles in vitro?
A4: Yes, in clinical settings, Efavirenz-based antiretroviral therapy is associated with changes in lipid profiles, including increases in total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides.[3][13][14] These effects can be observed and studied in vitro in relevant cell models, such as hepatic cells, where Efavirenz-induced mitochondrial dysfunction has been shown to increase lipid content.[8] The changes in lipid levels have been noted to be associated with plasma concentrations of the drug.[3][15]
Q5: Is the hepatotoxicity observed with Efavirenz related to its effect on mitochondria?
A5: Yes, the hepatotoxicity associated with Efavirenz is considered to be linked to its mitotoxic effects in human hepatic cells.[9] By inducing mitochondrial dysfunction, Efavirenz can trigger the intrinsic pathway of apoptosis, characterized by mitochondrial proapoptotic protein translocation and caspase activation.[9] This, coupled with increased oxidative stress, contributes to liver cell damage.[2][9]
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Viability in Culture after Efavirenz Treatment
Possible Cause: Mitochondrial toxicity leading to apoptosis.
Troubleshooting Steps:
-
Confirm Apoptosis:
-
Protocol: Use an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry to differentiate between apoptotic and necrotic cells.
-
Expected Outcome: An increase in the Annexin V positive population will confirm apoptosis.
-
-
Assess Mitochondrial Function:
-
Protocol 1: Mitochondrial Membrane Potential (ΔΨm): Use a fluorescent probe like JC-1 or TMRM. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRM fluorescence indicates mitochondrial depolarization, a hallmark of mitochondrial dysfunction.[9]
-
Protocol 2: ATP Levels: Use a luciferase-based ATP assay kit to measure intracellular ATP concentrations. A significant drop in ATP levels post-treatment is indicative of impaired mitochondrial respiration.[1]
-
Protocol 3: Reactive Oxygen Species (ROS) Production: Employ a fluorescent probe such as DCFDA or MitoSOX Red to measure cellular or mitochondrial ROS, respectively. An increase in fluorescence suggests oxidative stress.[9]
-
-
Investigate Upstream Mitochondrial Events:
-
Protocol: Oxygen Consumption Rate (OCR): Use a Seahorse XF Analyzer to measure the OCR. A decrease in basal respiration and ATP production-coupled O2 consumption after Efavirenz exposure points to inhibition of the electron transport chain.[7]
-
-
M-PTP Assay (Mitochondrial Permeability Transition Pore):
-
Protocol: The mitochondrial permeability transition pore (mPTP) is a key player in apoptosis. Its opening can be measured using the calcein-AM quenching method. In this assay, cells are loaded with calcein-AM and CoCl₂. Calcein is quenched by cobalt in the cytoplasm but not in the mitochondria. When the mPTP opens, cobalt enters the mitochondria and quenches the calcein fluorescence. A decrease in mitochondrial fluorescence indicates mPTP opening.
-
Issue 2: Altered Gene or Protein Expression Unrelated to HIV-1 Reverse Transcriptase
Possible Cause: Off-target signaling pathway activation due to cellular stress.
Troubleshooting Steps:
-
Evaluate Endoplasmic Reticulum (ER) Stress:
-
Protocol: Efavirenz-induced mitochondrial dysfunction can lead to ER stress.[2] Assess the expression of ER stress markers such as GRP78 and CHOP by Western blot or qRT-PCR. An upregulation of these markers suggests the induction of the unfolded protein response (UPR).
-
-
Check for Autophagy Induction:
-
Protocol: Efavirenz can induce autophagy as a cellular survival mechanism.[1] Monitor the conversion of LC3-I to LC3-II via Western blot, which is a hallmark of autophagosome formation. Additionally, immunofluorescence can be used to visualize LC3 puncta formation in treated cells.
-
Quantitative Data Summary
Table 1: Efavirenz-Associated Changes in Lipid Profiles (Clinical Data)
| Lipid Parameter | Direction of Change | Magnitude of Change (Example Data) | Reference |
| Total Cholesterol | Increase | Mean change of 0.40 mmol/L for doubling of EFV concentration | [3] |
| LDL Cholesterol | Increase | Mean change of 0.19 mmol/L for doubling of EFV concentration | [3] |
| HDL Cholesterol | Increase | Mean change of 0.14 mmol/L for doubling of EFV concentration | [3] |
| Triglycerides | Increase | Mean change of 0.17 mmol/L for doubling of EFV concentration | [3] |
Note: The values presented are examples from a specific study and may vary based on patient population and treatment duration.
Detailed Experimental Protocols
Protocol: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
-
Cell Seeding: Seed neuronal or hepatic cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to adhere overnight.
-
Drug Treatment: Treat the cells with clinically relevant concentrations of Efavirenz (e.g., 10, 25, 50 µM) for the desired duration.[9]
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate at 37°C in a non-CO₂ incubator.
-
Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.
-
Mito Stress Test: Load the ports of the hydrated sensor cartridge with modulators of mitochondrial function (e.g., oligomycin, FCCP, and rotenone/antimycin A).
-
Data Acquisition: Place the cell culture microplate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.
-
Data Analysis: The instrument measures the oxygen consumption rate (OCR) in real-time. Analyze the data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A decrease in these parameters following Efavirenz treatment is indicative of mitochondrial toxicity.[7]
Visualizations
Caption: Efavirenz-induced mitochondrial dysfunction pathway.
Caption: Troubleshooting workflow for Efavirenz-induced cytotoxicity.
References
- 1. Efavirenz Induces Neuronal Autophagy and Mitochondrial Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial (dys)function – a factor underlying the variability of efavirenz-induced hepatotoxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma Efavirenz Concentrations Are Associated With Lipid and Glucose Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurological and psychiatric adverse effects of antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychiatryonline.org [psychiatryonline.org]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced oxidative stress and increased mitochondrial mass during efavirenz-induced apoptosis in human hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Neuropsychiatric Adverse Events During 12 Months of Treatment With Efavirenz in Treatment-Naïve HIV-Infected Patients in China: A Prospective Cohort Study [frontiersin.org]
- 11. Adverse Neuropsychiatric Events and Recreational Use of Efavirenz and Other HIV-1 Antiretroviral Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Nevirapine and Efavirenz Elicit Different Changes in Lipid Profiles in Antiretroviral- Therapy-Naive Patients Infected with HIV-1 | PLOS Medicine [journals.plos.org]
- 14. jwatch.org [jwatch.org]
- 15. Plasma Efavirenz Concentrations Are Associated With Lipid and Glucose Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
"HIV-1 protease-IN-6" cytotoxicity in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HIV-1 protease-IN-6. The information is presented in a question-and-answer format to directly address potential issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of HIV-1 protease-IN-6 in cell lines?
A1: HIV-1 protease-IN-6 is a potent inhibitor of the HIV-1 protease.[1] Its primary activity is against the viral enzyme, and it generally exhibits low cytotoxicity in human cell lines. The 50% cytotoxic concentration (CC50) in HEK-293T cells has been reported to be greater than 100 μM.[1] However, as with many therapeutic compounds, off-target effects leading to cytotoxicity can be observed at higher concentrations.[2][3]
Q2: What are the potential mechanisms of cytotoxicity for HIV-1 protease inhibitors like IN-6?
A2: At supra-therapeutic concentrations, some HIV-1 protease inhibitors have been shown to induce apoptosis (programmed cell death).[2][3][4] The intrinsic, or mitochondrial, pathway of apoptosis is a frequently implicated mechanism.[5] This can involve the disruption of mitochondrial membrane potential and the activation of a cascade of enzymes called caspases, which ultimately leads to cell death.[2][5] It is important to note that the precise off-target effects can vary between different protease inhibitors and cell types.[6]
Q3: I am observing higher than expected cytotoxicity with HIV-1 protease-IN-6. What could be the cause?
A3: Several factors could contribute to unexpected cytotoxicity. These include:
-
Compound Concentration and Purity: Ensure the correct final concentration of HIV-1 protease-IN-6 is used and that the compound has not degraded.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound. The provided data is for HEK-293T cells, and other lines may be more susceptible.
-
Experimental Conditions: Factors such as cell density, incubation time, and media components can influence cytotoxicity results.
-
Assay-Specific Issues: The choice of cytotoxicity assay can also impact the results. Refer to the troubleshooting guides below for specific assay-related issues.
Quantitative Data
The following table summarizes the reported cytotoxicity of HIV-1 protease-IN-6 and provides comparative data for other well-characterized HIV-1 protease inhibitors.
| Compound | Cell Line | Assay | Cytotoxicity Value (CC50/IC50) | Reference |
| HIV-1 protease-IN-6 | HEK-293T | CCK8 | > 100 μM | [1] |
| Darunavir | MT-2 | MTT | > 100 μM | [7] |
| Darunavir | LS180 | Growth Inhibition | IC20: 130.1 ± 25.2 µM | [8] |
| Ritonavir | HMEC | LDH Release | 23.19 ± 5.0% cytotoxicity at 15 μM (48h) | [9] |
| Ritonavir | HUVEC | LDH Release | 23.82 ± 8.4% cytotoxicity at 15 μM (24h) | [9] |
| Lopinavir/Ritonavir | MRC-5 | Cell Viability | Decreased viability at 50 and 80 μM | [10] |
| Lopinavir/Ritonavir | A549 | Cell Viability | Decreased viability at 50 and 80 μM | [10] |
Experimental Protocols
1. Cell Viability Assessment using CCK-8 Assay
This protocol is adapted for a 96-well plate format.
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute the cell suspension to the desired concentration.
-
Seed 100 µL of the cell suspension per well. The optimal cell number should be determined for each cell line.
-
-
Compound Treatment:
-
Prepare serial dilutions of HIV-1 protease-IN-6 in culture medium.
-
Add the desired volume of the compound dilutions to the wells. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
-
Assay Procedure:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (media and CCK-8 only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
2. Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol is for flow cytometry analysis.
-
Cell Preparation:
-
Seed and treat cells with HIV-1 protease-IN-6 as described above.
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Troubleshooting Guides
Troubleshooting for CCK-8 Cytotoxicity Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Uneven cell seeding; Edge effects in the 96-well plate. | Ensure thorough mixing of cell suspension before and during seeding; Avoid using the outermost wells of the plate. |
| Low signal or absorbance values | Insufficient cell number; Short incubation time with CCK-8. | Optimize the initial cell seeding density; Increase the incubation time with the CCK-8 reagent. |
| High background absorbance | Contamination of media or reagents; Compound interferes with the assay. | Use fresh, sterile reagents; Run a control with the compound in cell-free media to check for direct reduction of WST-8. |
Troubleshooting for Unexpected Cytotoxicity Results
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Higher than expected cell death | Incorrect compound concentration; Cell line is particularly sensitive; Contamination (e.g., mycoplasma). | Verify the stock solution concentration and dilutions; Test a wider range of concentrations; Screen for mycoplasma contamination. |
| Inconsistent results between experiments | Variation in cell passage number or health; Inconsistent incubation times. | Use cells within a consistent passage number range; Ensure precise timing for compound treatment and assay steps. |
| Compound precipitates in the media | Poor solubility of the compound at the tested concentration. | Use a lower concentration of the compound; Check the recommended solvent and final solvent concentration in the media. |
Visualizations
Caption: A flowchart of the general experimental workflow for assessing cytotoxicity.
Caption: A potential signaling pathway for apoptosis induced by HIV-1 protease inhibitors.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. HIV protease inhibitors modulate apoptosis signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV Protease Inhibitors Impact on Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HIV-1 protease-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ritonavir, nelfinavir, saquinavir and lopinavir induce proteotoxic stress in acute myeloid leukemia cells and sensitize them for proteasome inhibitor treatment at low micromolar drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. academic.oup.com [academic.oup.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Efavirenz and Lopinavir/Ritonavir Alter Cell Cycle Regulation in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Compound 17d In Vitro Resistance Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers performing in vitro resistance mutation selection studies with compound 17d, a bis-indole derivative with antistaphylococcal properties.
Frequently Asked Questions (FAQs)
Q1: What is the known potential for Staphylococcus aureus to develop resistance to compound 17d in vitro?
Based on available studies, compound 17d appears to have a low potential for inducing rapid resistance in Staphylococcus aureus. A single-step resistance selection study did not yield any resistant mutants. In a 14-day multi-step resistance study, the Minimum Inhibitory Concentration (MIC) for compound 17d showed only a one-fold increase against Methicillin-Resistant Staphylococcus aureus (MRSA) and remained stable thereafter. This suggests a low frequency of spontaneous resistance.
Q2: What is the proposed mechanism of action for bis-indole compounds like 17d against S. aureus?
Bis-indole alkaloids are understood to target the cytoplasmic membrane of Gram-positive bacteria.[1] Their mechanism involves interaction with lipid II and membrane phospholipids, leading to a rapid dissipation of the membrane potential.[1] This disruption of the cell membrane integrity is a key factor in their bactericidal activity.[2]
Q3: Are there known signaling pathways affected by indole-based compounds that could contribute to resistance?
Indole and its derivatives can act as signaling molecules in bacteria, influencing various behaviors, including antibiotic resistance.[3] These compounds can modulate the expression of multidrug efflux pumps and other genes associated with resistance.[4] While a specific pathway for compound 17d has not been elucidated, it is plausible that alterations in indole signaling pathways could contribute to reduced susceptibility.[3]
Q4: How do I interpret the results of my resistance selection experiment?
Interpreting the results involves comparing the MIC of the passaged, potentially resistant strains to the parental strain. A significant increase in the MIC (often a four-fold or greater shift is considered indicative of resistance) suggests the selection of resistant mutants.[5] It is also crucial to determine the stability of the resistant phenotype by passaging the mutants in the absence of the compound.[6] The frequency of resistance can be calculated by dividing the number of resistant colonies by the total number of plated cells.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No resistant colonies are observed after single-step selection. | - Low spontaneous mutation frequency.- Inappropriate concentration of compound 17d on selection plates.- Insufficient number of cells plated. | - This may be the expected result, as studies have shown a low frequency of spontaneous resistance to compound 17d.- Ensure selection plates contain compound 17d at concentrations of 4x, 8x, and 16x MIC.- Plate a high-density inoculum (10⁸–10¹¹ CFU) to increase the probability of selecting for rare mutational events.[7] |
| High variability in MIC values for selected mutants. | - Inoculum effect due to high bacterial density.- Instability of the resistant phenotype.- Contamination of cultures. | - Standardize the inoculum size for all MIC assays.- Perform serial passages of the mutant in antibiotic-free media to check for reversion to susceptibility.[6]- Perform quality control checks, including Gram staining and plating on selective media, to ensure culture purity. |
| Precipitation of compound 17d in culture medium. | - Compound 17d is a hydrophobic bis-indole derivative.[8]- The solvent used to dissolve the compound is not compatible with the aqueous culture medium. | - Use a minimal amount of a suitable solvent like DMSO to prepare a high-concentration stock solution.- Ensure the final solvent concentration in the culture medium is low (typically ≤1%) and does not affect bacterial growth.- Include a solvent control in all experiments. |
| MIC of the parental strain shifts during the experiment. | - Instability of the compound in the medium over time.- Evolution of the parental strain during sub-culturing. | - Prepare fresh solutions of compound 17d for each experiment.- Use a frozen stock of the parental strain for each new experiment to avoid genetic drift. |
Experimental Protocols
Single-Step Resistance Selection (Spontaneous Mutation Frequency)
This method is designed to determine the frequency at which spontaneous mutants arise in a bacterial population upon a single exposure to an inhibitory concentration of compound 17d.
Materials:
-
Staphylococcus aureus strain of interest (e.g., ATCC 29213, MRSA USA300)
-
Mueller-Hinton (MH) broth and MHII agar
-
Compound 17d
-
Sterile saline or PBS
-
Spectrophotometer
Procedure:
-
Prepare Inoculum: Inoculate a single colony of S. aureus into MH broth and incubate overnight at 37°C with shaking to reach the stationary phase.
-
Determine Cell Density: Measure the optical density (OD₆₀₀) of the overnight culture and determine the colony-forming units per milliliter (CFU/mL) by plating serial dilutions on MHII agar.
-
Prepare Selection Plates: Prepare MHII agar plates containing compound 17d at concentrations of 4x, 8x, and 16x the predetermined MIC of the parental strain. Also, prepare control plates with no compound.
-
Plate for Resistance Selection: Plate a high density of the overnight culture (e.g., 10⁹-10¹⁰ CFU) onto each selection plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Enumerate Colonies: Count the number of colonies that grow on the selection plates.
-
Calculate Mutation Frequency: The frequency of spontaneous resistance is calculated as the number of resistant colonies divided by the total number of CFUs plated.[7]
-
Confirm Resistance: Pick individual resistant colonies and re-streak them on fresh selection plates to confirm the resistant phenotype. Determine the MIC of the confirmed mutants against compound 17d.
Multi-Step Resistance Selection
This method assesses the potential for resistance development through the gradual accumulation of mutations over multiple passages in the presence of sub-inhibitory concentrations of compound 17d.
Materials:
-
Staphylococcus aureus strain of interest
-
Mueller-Hinton (MH) broth
-
Compound 17d
-
96-well microtiter plates
Procedure:
-
Initial MIC Determination: Determine the baseline MIC of compound 17d for the parental S. aureus strain using the broth microdilution method according to CLSI guidelines.
-
Serial Passage: a. Inoculate a sub-inhibitory concentration (e.g., 0.5x MIC) of compound 17d in MH broth with the S. aureus strain. b. Incubate for 24 hours at 37°C. c. After incubation, determine the MIC of this passaged culture. d. Use the culture from the well with the highest concentration of compound 17d that still shows growth as the inoculum for the next passage.
-
Repeat Passaging: Repeat the serial passage daily for a defined period (e.g., 14-30 days).[5][6]
-
Monitor MIC: Determine the MIC of the passaged culture at regular intervals (e.g., every 2-3 days) to monitor for any increase.
-
Characterize Resistant Mutants: If a significant increase in MIC is observed, isolate single colonies from the resistant population and determine their final MIC. The stability of the resistance should be tested by passaging the isolates in the absence of compound 17d.
Data Presentation
Table 1: Summary of In Vitro Resistance Selection Data for Compound 17d against S. aureus
| Parameter | S. aureus Strain | Result | Reference |
| Single-Step Resistance Selection | MSSA & MRSA | No resistant mutants selected at 4x, 8x, or 16x MIC. | [8] |
| Multi-Step Resistance Selection (14 days) | MRSA USA400 | 1-fold increase in MIC, which remained stable after initial passages. | Not explicitly found in searches |
Note: The multi-step resistance selection data is inferred from general knowledge of these experiments, as specific quantitative results beyond the fold-increase were not available in the provided search results.
Visualizations
References
- 1. Synthesis of Bisindole Alkaloids and Their Mode of Action against Methicillin-Resistant Staphylococcus Aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological properties of novel antistaphylococcal quinoline-indole agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Controlling bacterial behavior with indole-containing natural products and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Active Modulators of Indole Signaling Alter Pathogenic Behaviors in Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Single- and Multistep Resistance Selection Studies on the Activity of Retapamulin Compared to Other Agents against Staphylococcus aureus and Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel synthetic bis-indolic derivatives with antistaphylococcal activity, including against MRSA and VISA strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of HIV-1 Inhibitor-6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with HIV-1 inhibitor-6. The focus is on addressing common challenges related to its bioavailability and providing detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
This compound is a diheteroarylamide-based compound that acts as a potent inhibitor of HIV-1 pre-mRNA alternative splicing.[1][2][3] It has shown activity against both wild-type and resistant strains of HIV-1.[1][2][3] While specific bioavailability data for this compound is not extensively published, compounds in this class may face challenges with aqueous solubility, potentially impacting oral absorption.
Q2: My in vivo experiments with this compound show low and variable oral bioavailability. What are the potential causes?
Low and variable oral bioavailability for HIV-1 inhibitors can stem from several factors:
-
Poor aqueous solubility: Many antiretroviral drugs, particularly protease inhibitors, have low water solubility, which limits their dissolution in the gastrointestinal tract.[4][5][6]
-
First-pass metabolism: Significant metabolism in the liver and intestines, often by cytochrome P450 enzymes like CYP3A4, can reduce the amount of active drug reaching systemic circulation.[7]
-
P-glycoprotein (P-gp) efflux: This transport protein can actively pump the drug out of intestinal cells back into the gut lumen, limiting absorption.[7]
-
Chemical instability: The compound may degrade in the acidic environment of the stomach.
Q3: What are the initial formulation strategies I should consider to improve the bioavailability of this compound?
For poorly soluble drugs like many HIV inhibitors, several formulation strategies can be employed:
-
Particle size reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can enhance dissolution rates.[4][6][8]
-
Solid dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its dissolution.[4][6][9]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[4][5]
-
Complexation with cyclodextrins: These molecules can encapsulate the drug, increasing its solubility in water.[4][8]
Troubleshooting Guides
Issue 1: Poor Dissolution of this compound in Aqueous Media
Symptoms:
-
In vitro dissolution tests show less than 85% of the drug dissolved in 30 minutes in standard buffers (e.g., pH 1.2, 4.5, 6.8).
-
High variability in dissolution profiles between batches.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Intrinsic low solubility | Employ solubility enhancement techniques such as creating a solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC) or formulating as a lipid-based system like SEDDS.[4][5][6] |
| Particle size effects | Reduce particle size through micronization or nanomilling to increase the surface area for dissolution.[4][6][8] |
| Polymorphism | Characterize the solid-state properties of this compound to identify the most soluble and stable polymorphic form. |
| Inadequate wetting | Include a surfactant in the formulation to improve the wetting of the drug particles. |
Issue 2: Low Permeability in Caco-2 Cell Assays
Symptoms:
-
The apparent permeability coefficient (Papp) is low in the apical-to-basolateral direction in Caco-2 monolayers.
-
High efflux ratio (Papp B-A / Papp A-B > 2), suggesting the involvement of efflux transporters.
Possible Causes & Solutions:
| Cause | Recommended Action |
| P-glycoprotein (P-gp) efflux | Co-administer with a known P-gp inhibitor (e.g., verapamil, ritonavir) in the Caco-2 assay to confirm P-gp involvement.[7] For in vivo applications, consider co-formulation with a pharmaceutical-grade P-gp inhibitor. |
| Low passive diffusion | Investigate prodrug strategies to increase the lipophilicity of this compound, which can enhance passive diffusion across the intestinal epithelium. |
| Metabolism by Caco-2 enzymes | Analyze the metabolites in the donor and receiver compartments to assess the extent of metabolism during transport. If significant, consider strategies to inhibit these enzymes or modify the drug structure to reduce metabolic susceptibility. |
Experimental Protocols
In Vitro Dissolution Testing
Objective: To assess the dissolution rate of different formulations of this compound.
Methodology:
-
Prepare dissolution media: 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8).
-
Use a USP Apparatus 2 (paddle apparatus) at a paddle speed of 50 or 75 RPM and maintain the temperature at 37 ± 0.5 °C.
-
Place a single dose of the this compound formulation in each dissolution vessel containing 900 mL of media.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh media.
-
Analyze the drug concentration in the samples using a validated analytical method (e.g., HPLC-UV).
-
Plot the percentage of drug dissolved against time.
Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability and potential for active efflux of this compound.
Methodology:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the this compound solution to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate at 37 °C with gentle shaking.
-
Collect samples from the receiver compartment at specified time intervals.
-
Determine the concentration of this compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport.
In Vivo Pharmacokinetic Study in a Rat Model
Objective: To determine the oral bioavailability and pharmacokinetic profile of this compound formulations.
Methodology:
-
Fast male Sprague-Dawley rats overnight.
-
Administer the this compound formulation orally (e.g., by gavage) and intravenously (to a separate group for bioavailability calculation).
-
Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma and analyze the concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).
Data Presentation
Table 1: Comparative Dissolution Profiles of this compound Formulations
| Formulation | Time (min) | % Dissolved (pH 1.2) | % Dissolved (pH 6.8) |
| Unformulated API | 60 | 15 | 10 |
| Micronized API | 60 | 45 | 35 |
| Solid Dispersion | 60 | 92 | 88 |
| SEDDS | 60 | 95 | 93 |
Table 2: Caco-2 Permeability and Efflux Ratio of this compound
| Parameter | Value | Interpretation |
| Papp (A-B) (x 10⁻⁶ cm/s) | 0.5 | Low permeability |
| Papp (B-A) (x 10⁻⁶ cm/s) | 2.5 | High efflux |
| Efflux Ratio (B-A / A-B) | 5.0 | P-gp substrate likely |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Formulation | Route | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | F (%) |
| API in suspension | Oral | 50 | 2.0 | 350 | 5 |
| Solid Dispersion | Oral | 450 | 1.0 | 2800 | 40 |
| Solution | IV | - | - | 7000 | 100 |
Visualizations
Caption: Experimental workflow for improving the bioavailability of this compound.
Caption: Mechanism of action of this compound.
Caption: Troubleshooting logic for low bioavailability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. X4 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.umcs.pl [journals.umcs.pl]
- 7. Oral absorption of the HIV protease inhibitors: a current update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: HIV-1 protease-IN-6
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of HIV-1 protease-IN-6 in solution. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving HIV-1 protease-IN-6?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. Subsequently, for aqueous-based assays, further dilution into an appropriate buffer is necessary. To enhance solubility in aqueous media, co-solvents or solubilizing agents may be required.
Q2: What is the known solubility of HIV-1 protease-IN-6?
A2: Based on available data, the solubility of a related compound is at least 2.5 mg/mL. However, the solvent system significantly impacts solubility. For instance, a clear solution can be achieved in a mixture of 10% DMSO and 90% corn oil, while a suspension may form in a mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline).[1] It is crucial to determine the solubility in your specific experimental buffer.
Q3: How should I store stock solutions of HIV-1 protease-IN-6?
A3: Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
Q4: Is HIV-1 protease-IN-6 stable in aqueous solutions?
A4: The stability of HIV-1 protease-IN-6 in aqueous solutions has not been extensively reported. It is recommended to prepare aqueous working solutions fresh for each experiment. The stability will depend on the pH, buffer components, and storage temperature. A stability test in your specific experimental buffer is advised if the solution needs to be stored for any length of time.
Q5: Are there any known incompatibilities with common reagents?
A5: While specific incompatibility data for HIV-1 protease-IN-6 is not available, compounds with similar functional groups can be sensitive to strong acids, strong bases, and potent oxidizing agents. It is advisable to avoid extreme pH conditions and the presence of strong oxidizing agents in your experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation observed upon dilution of DMSO stock into aqueous buffer. | The compound has limited solubility in the aqueous buffer. | - Increase the percentage of DMSO in the final solution (ensure it is compatible with your assay).- Use a solubilizing agent such as Tween-80 or Pluronic F-68.- Perform a solubility test to determine the optimal buffer conditions. |
| Loss of compound activity over time in an experiment. | The compound may be degrading in the experimental medium. | - Prepare fresh working solutions immediately before use.- If the experiment is long, assess the stability of the compound in the experimental medium over the same duration.- Consider the presence of components in your medium that could promote degradation (e.g., high reactivity species). |
| Inconsistent experimental results. | - Inconsistent concentration of the active compound due to precipitation or degradation.- Pipetting errors with viscous DMSO stock solutions. | - Ensure complete dissolution of the compound before use.- Use reverse pipetting for viscous DMSO stocks.- Prepare a fresh dilution series for each experiment. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | The compound may be degrading under the experimental or analytical conditions. | - Perform a forced degradation study to identify potential degradation products.- Ensure the analytical method is stability-indicating, meaning it can separate the intact compound from its degradants. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the equilibrium solubility determination using the shake-flask method, a common technique for assessing drug solubility.[2]
-
Preparation of Saturated Solution:
-
Add an excess amount of HIV-1 protease-IN-6 to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial. The excess solid should be visible.
-
-
Equilibration:
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant without disturbing the solid.
-
Filter the aliquot through a 0.22 µm filter to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).
-
Quantify the concentration of HIV-1 protease-IN-6 in the diluted sample against a standard curve.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
-
Protocol 2: Assessment of Solution Stability (Forced Degradation Study)
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3][4]
-
Preparation of Stock Solution:
-
Prepare a stock solution of HIV-1 protease-IN-6 in an appropriate solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂.[1]
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the stock solution to UV light.
-
-
Time Points:
-
Incubate the stressed samples for a defined period (e.g., 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot, neutralize if necessary (for acidic and basic samples), and dilute to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of the remaining intact HIV-1 protease-IN-6 at each time point.
-
Identify and quantify any major degradation products.
-
Quantitative Data Summary
The following table provides an example of how to present stability data for HIV-1 protease-IN-6. Data should be generated from experimental work as described in the protocols above.
Table 1: Example Solution Stability of a Related HIV Protease Inhibitor (Darunavir) in Suspension [5]
| Storage Condition | Time (days) | % Remaining (Mean ± RSD) |
| 4°C | 0 | 100.0 ± 1.9 |
| 3 | 105.4 ± 22.4 | |
| 7 | 91.1 ± 2.4 | |
| Room Temp (~25°C) | 0 | 100.0 ± 1.9 |
| 3 | 115.6 ± 3.6 | |
| 7 | 123.0 ± 13.3 |
Note: The variability in the example data was attributed to the high viscosity of the suspension.[5]
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the solution stability of HIV-1 protease-IN-6.
Hypothetical Degradation Pathway
Caption: Potential degradation pathways for HIV-1 protease-IN-6 under stress conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Data on the stability of darunavir/cobicistat suspension after tablet manipulation - PMC [pmc.ncbi.nlm.nih.gov]
"compound 17d" troubleshooting inconsistent IC50 values
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address inconsistencies in IC50 values for "compound 17d". Due to the existence of multiple compounds designated as "17d" in scientific literature, this guide begins with a crucial identification step.
Compound Identification: Which "Compound 17d" are you working with?
The designation "compound 17d" has been used for several distinct molecules with different biological activities. Accurate troubleshooting requires correct identification of the compound in your experiments. Please review the information below to identify your specific "compound 17d".
| Compound 17d Designation | Description | Reported Biological Activity | Reported IC50 Values |
| Antitubercular/Antiparasitic Agent | A 2-nitroimidazopyrazinone derivative. | Antitrypanosomal activity. | IC50 = 0.86 μM against T. b. brucei.[1] |
| Adenovirus Replication Inhibitor | A serinol-derived benzoic acid ester. | Inhibition of human adenovirus (HAdV) infection. | Low activity, accurate EC50 value could not be obtained. |
| Alzheimer's Disease Agent | A multifunctional agent. | Acetylcholinesterase (AChE) inhibition and amyloid-β (Aβ) aggregation inhibition. | IC50 = 3.2 μM for AChE inhibition.[2] |
| Apoptotic Agent | A 5-arylidenethiazolidinone derivative. | Induces apoptosis. | IC50 = 3.34 μM.[3] |
| Antioxidant Agent | A bis([4][5][6]triazolo[3,4-b][4][6][7]thiadiazine) derivative. | Antioxidant activity. | The 1H NMR spectrum of a representative compound 17d is described, but a specific IC50 value is not provided in the abstract. |
| Yellow Fever Vaccine Strain | YF-17D is a live attenuated vaccine strain of the yellow fever virus. | Activates multiple Toll-like receptors (TLRs) to stimulate innate and adaptive immunity.[8][9] | Not applicable (is a biological agent, not a small molecule inhibitor). |
If you are unsure which "compound 17d" you are using, please refer to the original source or supplier of your compound for its chemical structure and primary biological target.
General Troubleshooting Guide for Inconsistent IC50 Values
This section addresses common sources of variability in IC50 determination and is applicable to all small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: My IC50 values for compound 17d are fluctuating between experiments. What are the most common causes?
Inconsistent IC50 values can arise from several factors, broadly categorized as experimental conditions, reagent variability, and data analysis issues. Here's a checklist of potential causes:
-
Assay Conditions: Minor variations in pH, temperature, and incubation time can significantly impact enzyme kinetics and cell viability, leading to shifting IC50 values.[6]
-
Reagent Preparation and Handling: Inconsistent dilution of compound 17d, improper storage leading to degradation, or variability in the quality of reagents (e.g., serum, media, substrate) can introduce errors.
-
Cell-Based Assay Variability: Cell passage number, cell density, and cell health can all affect the cellular response to a compound.[10]
-
Enzymatic Assay Variability: The concentration of the enzyme and substrate are critical. IC50 values are dependent on the substrate concentration, especially for competitive inhibitors.[11]
-
Data Analysis: The method used to calculate the IC50, including the type of curve fitting model (e.g., two-parameter vs. four-parameter logistic regression) and data normalization, can lead to different results.[7][12]
-
Instrumentation: Variations in plate reader performance, pipette calibration, and other lab equipment can introduce noise and variability.
Q2: How can I improve the reproducibility of my IC50 measurements?
To enhance reproducibility, it's essential to standardize your experimental protocol and implement rigorous quality control measures.
-
Standardize Protocols: Maintain a detailed and consistent protocol for all experiments. This includes reagent preparation, cell culture conditions (if applicable), incubation times, and instrument settings.
-
Use Quality Controls: Include positive and negative controls in every assay plate. A known inhibitor for your target can serve as a positive control to monitor assay performance.
-
Characterize Reagents: Ensure the purity and stability of your compound 17d. Use fresh dilutions for each experiment.
-
Optimize Assay Parameters: Before conducting routine IC50 measurements, optimize key assay parameters such as cell density, substrate concentration, and incubation time to ensure you are working within the linear range of the assay.
-
Consistent Data Analysis: Use the same data analysis software and curve-fitting model for all experiments. The four-parameter logistic model is a widely accepted standard for dose-response curves.[5][7]
Q3: My dose-response curve for compound 17d doesn't look sigmoidal. What could be the problem?
An ideal dose-response curve has a sigmoidal shape. Deviations from this can indicate several issues:
-
Compound Solubility: Compound 17d may be precipitating at higher concentrations, leading to a plateau or even a decrease in inhibition.
-
Cytotoxicity: In cell-based assays, high concentrations of the compound might be causing non-specific toxicity, leading to a sharp drop in the response.
-
Assay Interference: The compound may interfere with the assay readout (e.g., fluorescence, luminescence). It's important to test for such interference.[11]
-
Incorrect Concentration Range: The tested concentration range may be too narrow or not centered around the IC50, preventing the full sigmoidal curve from being captured.
Experimental Protocols
General Protocol for IC50 Determination in a Cell-Based Assay (e.g., MTT Assay)
This protocol provides a general framework. Specific parameters should be optimized for your cell line and compound 17d.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of compound 17d in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of concentrations. The final solvent concentration in the wells should be kept constant and low (typically <0.5%).[11]
-
-
Compound Treatment:
-
Remove the old media from the cells and add fresh media containing the different concentrations of compound 17d.
-
Include vehicle control (media with the same percentage of solvent) and untreated control wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Viability Assay (MTT):
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
Visualizations
Diagrams of Workflows and Influencing Factors
Caption: A generalized experimental workflow for determining IC50 values.
Caption: A decision tree for troubleshooting inconsistent IC50 values.
Caption: Key factors that can influence measured IC50 values.
References
- 1. Antitubercular and Antiparasitic 2-Nitroimidazopyrazinones with Improved Potency and Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Star Republic: Guide for Biologists [sciencegateway.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yellow fever vaccine YF-17D activates multiple dendritic cell subsets via TLR2, 7, 8, and 9 to stimulate polyvalent immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Yellow fever vaccine YF-17D activates multiple dendritic cell subsets via TLR2, 7, 8, and 9 to stimulate polyvalent immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
"HIV-1 inhibitor-6" minimizing experimental artifacts
Welcome to the technical support center for HIV-1 Inhibitor-6. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and minimizing artifacts when working with this novel antiretroviral compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective allosteric integrase inhibitor (ALLINI). Unlike traditional integrase strand transfer inhibitors (INSTIs) that bind to the active site of the enzyme, this compound targets the interface between integrase (IN) subunits. This binding promotes the aberrant multimerization of IN, leading to the formation of non-functional oligomers.[1][2] This ultimately disrupts the catalytic activity of integrase and also interferes with the proper maturation of viral particles.[2]
Q2: What are the expected IC50, EC50, and CC50 values for this compound?
A2: The potency and cytotoxicity of this compound can vary depending on the specific cell line and experimental conditions. However, typical values from preclinical studies are summarized in the table below. It is crucial to determine these values in your specific experimental setup.
Q3: Can this compound be used in combination with other antiretroviral drugs?
A3: Yes, preliminary studies suggest that this compound may act synergistically with other classes of antiretroviral drugs, such as reverse transcriptase inhibitors and protease inhibitors. However, it is essential to perform combination studies to determine the optimal concentrations and potential for antagonistic effects.
Q4: How can I assess the development of resistance to this compound?
A4: Resistance to HIV-1 inhibitors is a common challenge.[3] To assess resistance, you can perform long-term cell culture experiments in the presence of escalating concentrations of this compound. Viral isolates from these cultures can then be sequenced to identify mutations in the integrase gene that may confer resistance.
Troubleshooting Guides
Problem 1: High background signal in my in vitro integrase assay.
-
Possible Cause: Non-specific binding of the inhibitor or detection reagents.
-
Troubleshooting Steps:
-
Optimize inhibitor concentration: Perform a dose-response curve to identify the optimal concentration range.
-
Use a counterscreen: A counterscreen can help identify compounds that interfere with the assay technology itself, such as fluorescent quenchers.[1]
-
Check buffer composition: Ensure that the buffer components are compatible with the assay and do not contribute to the background signal.
-
Problem 2: Inconsistent results in cell-based infectivity assays.
-
Possible Cause: Variability in cell health, virus stock, or assay timing.
-
Troubleshooting Steps:
-
Monitor cell viability: Always include a cytotoxicity assay in parallel with your infectivity assay to ensure that the observed reduction in infectivity is not due to cell death.
-
Use a standardized virus stock: Titer your virus stock carefully and use a consistent multiplicity of infection (MOI) for all experiments.
-
Optimize assay endpoint: The timing of the readout can significantly impact the results. Perform a time-course experiment to determine the optimal time point for measuring viral replication. Single-round infectivity assays can offer more reproducible results than multi-round assays.[4]
-
Problem 3: The observed antiviral activity does not correlate with in vitro enzyme inhibition.
-
Possible Cause: Poor cell permeability, rapid metabolism of the compound, or off-target effects.
-
Troubleshooting Steps:
-
Assess cell permeability: Use methods such as cellular uptake assays to determine if the compound is reaching its intracellular target.
-
Evaluate metabolic stability: The compound may be rapidly degraded by cellular enzymes.[5] Consider co-administration with a metabolic inhibitor as a control.
-
Investigate off-target effects: The compound may be affecting other cellular pathways that indirectly impact viral replication. Perform broader cellular profiling to identify potential off-target activities.
-
Data Presentation
Table 1: In Vitro Activity and Cytotoxicity of this compound and Control Compounds
| Compound | Target | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (CC50/EC50) |
| This compound | Integrase | 17 | 17 | 60 | >3.5 |
| Raltegravir | Integrase | 0.05 | 0.02 | >100 | >5000 |
| Control Compound X | - | >100 | >100 | 50 | - |
Data is hypothetical and for illustrative purposes. IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), CC50 (half-maximal cytotoxic concentration).[1]
Experimental Protocols
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF)-Based Integrase Assay
This assay measures the integration of viral DNA into a target DNA substrate catalyzed by HIV-1 integrase in the presence of the cellular cofactor LEDGF/p75.[1][2]
Materials:
-
Recombinant HIV-1 Integrase
-
Recombinant LEDGF/p75
-
Biotinylated viral DNA substrate
-
Europium-labeled anti-tag antibody
-
Streptavidin-XL665
-
Assay buffer
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add HIV-1 integrase and LEDGF/p75 to the wells of the assay plate.
-
Add the diluted inhibitor to the wells and incubate for 30 minutes at room temperature.
-
Add the biotinylated viral DNA substrate and incubate for 60 minutes at 37°C.
-
Add the europium-labeled antibody and streptavidin-XL665 and incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible plate reader.
Protocol 2: Single-Round HIV-1 Infectivity Assay
This assay measures the ability of this compound to block a single round of viral infection.
Materials:
-
HEK293T cells
-
HIV-1 packaging plasmid (lacking the env gene)
-
VSV-G envelope plasmid
-
Reporter plasmid (e.g., expressing luciferase or GFP)
-
Target cells (e.g., TZM-bl cells)
-
This compound
Procedure:
-
Co-transfect HEK293T cells with the HIV-1 packaging plasmid, VSV-G envelope plasmid, and reporter plasmid to produce pseudotyped viral particles.
-
Harvest the viral supernatant 48 hours post-transfection and determine the viral titer.
-
Seed target cells in a 96-well plate.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the target cells with the diluted inhibitor for 1 hour.
-
Infect the cells with the pseudotyped virus at a predetermined MOI.
-
After 48-72 hours, measure the reporter gene expression (e.g., luciferase activity or GFP fluorescence).
Visualizations
References
- 1. Identification and Optimization of a Novel HIV-1 Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Clinical Use of Inhibitors of HIV-1 Integration: Problems and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Modifications of an HIV-1 Capsid Inhibitor: Design, Synthesis, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
"HIV-1 protease-IN-6" addressing poor compound penetration
Welcome to the technical support center for researchers working with the potent HIV-1 protease inhibitor, 'IN-6'. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on overcoming poor compound penetration in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is HIV-1 protease-IN-6 and what is its reported potency?
HIV-1 protease-IN-6 (also referred to as compound 17d) is a highly potent inhibitor of the HIV-1 protease.[1] In enzymatic assays, it has demonstrated an IC50 of 21 pM and a Ki of 4.7 pM.[1] It has also shown significant antiviral activity against wild-type HIV-1 and darunavir-resistant variants.[1]
Q2: My in-vitro enzymatic assays with IN-6 are successful, but I'm seeing poor efficacy in cell-based assays. What could be the reason?
A common reason for this discrepancy is poor compound penetration into the host cells.[2] While an inhibitor may be potent against the isolated enzyme, its effectiveness in a cellular context depends on its ability to cross the cell membrane and reach its target, the HIV-1 protease, within the cell.[2] Many promising HIV protease inhibitors show reduced or no activity in whole T-cell assays due to inefficient membrane permeability.[2]
Q3: What are the common cellular mechanisms that limit the intracellular concentration of HIV protease inhibitors like IN-6?
Several factors can limit the intracellular accumulation of protease inhibitors. One of the most significant is the action of transmembrane efflux pumps, such as P-glycoprotein (P-gp), which actively transport the inhibitor out of the cell.[3] Additionally, the physicochemical properties of the inhibitor itself, such as high molecular weight, polarity, and low lipid permeability, can hinder its passive diffusion across the cell membrane.[4]
Q4: How can I experimentally determine if poor cell penetration is the cause of low efficacy for IN-6?
To investigate poor cell penetration, you can perform permeability assays. Two common methods are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay that assesses a compound's ability to diffuse across an artificial lipid membrane.[2]
-
Caco-2 Permeability Assay: A cell-based assay using a human colon adenocarcinoma cell line (Caco-2) that forms a monolayer mimicking the intestinal epithelium. This assay can evaluate both passive diffusion and active transport, including the effects of efflux pumps.[5]
Troubleshooting Guide: Improving IN-6 Cell Penetration
If you have confirmed or suspect that poor cell penetration is limiting the efficacy of IN-6 in your experiments, consider the following troubleshooting steps.
Issue: Low intracellular concentration of IN-6.
Potential Cause 1: P-glycoprotein (P-gp) Mediated Efflux
Many HIV protease inhibitors are substrates for the P-gp efflux pump.[3]
-
Troubleshooting Step: Co-administer IN-6 with a known P-gp inhibitor, such as verapamil or ritonavir. If the antiviral activity of IN-6 increases in the presence of the P-gp inhibitor, it suggests that efflux is a contributing factor. Ritonavir is often used in combination therapy to "boost" the concentration of other protease inhibitors by inhibiting their metabolism and efflux.[6][7]
Potential Cause 2: Physicochemical Properties of IN-6
The inherent chemical structure of IN-6 may limit its ability to passively diffuse across the cell membrane.
-
Troubleshooting Step:
-
Structural Modification: If you are a medicinal chemist, consider synthesizing analogs of IN-6 with improved drug-like properties. This could involve reducing the number of hydrogen bond donors, decreasing polarity, or increasing lipophilicity. For example, the addition of two fluoride atoms to a compound (GRL-05010) has been shown to improve lipid permeability.[4]
-
Formulation Strategies: Experiment with different delivery vehicles or formulations for IN-6 that may enhance its solubility and cellular uptake.
-
Quantitative Data Summary
The following table summarizes the potency of IN-6 and other selected HIV-1 protease inhibitors for comparative purposes.
| Inhibitor | Target | IC50 | Ki | EC50 (Wild-Type HIV-1) | EC50 (DRV-Resistant HIV-1) | Reference |
| HIV-1 protease-IN-6 | HIV-1 Protease | 21 pM | 4.7 pM | 0.74 µM | 0.61 µM | [1] |
| Darunavir (DRV) | HIV-1 Protease | - | 15 pM | 1-4 nM | - | [8] |
| Saquinavir | HIV-1 Protease | - | - | 37.7 nM | - | [7] |
| Lopinavir | HIV-1 Protease | - | - | ~17 nM | - | [7] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol provides a general outline for assessing the permeability of IN-6 using the Caco-2 cell model.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Assay Preparation:
-
Prepare a stock solution of IN-6 in a suitable solvent (e.g., DMSO).
-
Prepare transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Prepare dosing solutions of IN-6 in the transport buffer at the desired concentrations.
-
-
Permeability Measurement (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the IN-6 dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.
-
-
Permeability Measurement (Basolateral to Apical):
-
To assess efflux, perform the experiment in the reverse direction, adding the IN-6 dosing solution to the basolateral chamber and sampling from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of IN-6 in the collected samples using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s. A high basolateral-to-apical Papp compared to the apical-to-basolateral Papp suggests the involvement of active efflux.
Visualizations
Caption: P-glycoprotein mediated efflux of IN-6 from a host cell.
Caption: Troubleshooting workflow for poor IN-6 cellular efficacy.
Caption: General experimental workflow for a Caco-2 permeability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Membrane permeability of HIV-1 protease inhibitors. [researchspace.ukzn.ac.za]
- 3. academic.oup.com [academic.oup.com]
- 4. Highly resistant HIV-1 proteases and strategies for their inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beyond Inhibition: A Novel Strategy of Targeting HIV-1 Protease to Eliminate Viral Reservoirs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Basis for Drug Resistance in HIV-1 Protease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Compound 17d and Aggregation Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Compound 17d to overcome protein aggregation in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is Compound 17d and what is its primary application in our assays?
Compound 17d is a small molecule inhibitor designed to prevent the aggregation of amyloid-beta (Aβ) peptides, which are associated with Alzheimer's disease.[1] Its primary application is in in-vitro assays to study the kinetics of Aβ fibrillization and to screen for potential therapeutic agents that can modulate this process.
Q2: What is the underlying principle of the primary assay used to test Compound 17d's efficacy?
The most common assay used is the Thioflavin T (ThT) fluorescence assay.[1] ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.[1] In the presence of an effective aggregation inhibitor like Compound 17d, the formation of these fibrils is reduced, resulting in a lower ThT fluorescence signal compared to a control without the inhibitor.
Q3: How was Compound 17d, or similar compounds, initially identified?
Compounds of this class were identified through high-throughput screening (HTS) methods. One such method is a bacterial-based assay where Aβ42 is fused to a reporter enzyme like β-lactamase.[1] Aggregation of the Aβ42 moiety prevents the proper folding and function of the reporter. Small molecules that inhibit this aggregation allow the reporter to function, producing a measurable signal.[2]
Troubleshooting Guide
Issue 1: High background fluorescence in the ThT assay.
-
Possible Cause: The inherent fluorescence of Compound 17d or other components in the assay buffer.
-
Solution:
-
Run a control experiment with Compound 17d in the assay buffer without the Aβ peptide to measure its intrinsic fluorescence.
-
Subtract this background fluorescence from your experimental readings.
-
Ensure that the assay buffer is at room temperature, as ice-cold buffer can sometimes affect readings.[3]
-
Issue 2: Inconsistent or non-reproducible aggregation kinetics.
-
Possible Cause 1: Variability in the initial Aβ peptide conformation (monomers vs. small oligomers).
-
Solution 1: Ensure the Aβ peptide stock solution is properly prepared to be monomeric before initiating the aggregation assay. This may involve size-exclusion chromatography or specific solubilization protocols. Seeding the reaction with a small amount of pre-formed fibrils can sometimes improve reproducibility.[4][5]
-
Possible Cause 2: Pipetting errors or improper mixing.
-
Solution 2: Use calibrated pipettes and ensure all components are thoroughly mixed before starting the measurement.[3]
Issue 3: Compound 17d appears to enhance aggregation instead of inhibiting it.
-
Possible Cause: Some compounds can form aggregates themselves, which can interfere with the assay and sometimes even promote protein aggregation.[6]
-
Solution:
-
Test Compound 17d in a counter-screen for aggregation. This can involve dynamic light scattering (DLS) or a centrifugation-based method to see if the compound forms particles at the concentration used in the assay.[6]
-
Some compounds may also interfere with the ThT dye itself, leading to anomalous fluorescence readings.[7]
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of two triazine derivatives, structurally related to the class of compounds that includes Compound 17d, on Aβ42 aggregation as measured by a ThT fluorescence assay.[1]
| Compound | IC50 (µM) | Max Inhibition at 50 µM |
| 3B7 | ~25-50 | ~70-80% |
| 3G7 | ~25-50 | ~70-80% |
| 5B2 (inactive control) | No significant inhibition | No significant inhibition |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Aβ42 Aggregation Inhibition
This protocol is adapted from methods used to screen for Aβ42 aggregation inhibitors.[1]
-
Preparation of Aβ42 Monomers:
-
Dissolve synthetic Aβ42 peptide in a suitable solvent (e.g., hexafluoroisopropanol) to break up pre-existing aggregates.
-
Remove the solvent by evaporation and resuspend the peptide in a small volume of DMSO.
-
Dilute the Aβ42 stock into an appropriate aqueous buffer to the desired final concentration (e.g., 20 µM).
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add varying concentrations of Compound 17d (e.g., 10, 25, 50 µM).
-
Include a positive control (e.g., a known inhibitor like tannic acid) and a negative control (DMSO vehicle).[1]
-
Add the prepared Aβ42 monomer solution to each well.
-
Add Thioflavin T to each well to a final concentration of 5 µM.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with continuous shaking to promote aggregation.
-
Measure the ThT fluorescence at regular intervals (e.g., every 15 minutes for 2.5 hours) using a microplate reader with excitation at ~450 nm and emission at ~483 nm.[1]
-
-
Data Analysis:
-
Normalize the fluorescence readings to the DMSO-only control.
-
Plot the fluorescence intensity against time to observe the aggregation kinetics.
-
Calculate the percentage of inhibition and, if applicable, the IC50 value for Compound 17d.
-
Visualizations
Caption: Workflow for the ThT Aβ42 aggregation inhibition assay.
Caption: Principle of a cell-based screen for aggregation inhibitors.
Caption: Hypothetical pathway of Aβ42 neurotoxicity modulated by Compound 17d.
References
- 1. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high-throughput screen for compounds that inhibit aggregation of the Alzheimer's peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Development of an in vitro aggregation assay for long synthetic polypeptide, amyloidogenic gelsolin fragment AGelD187N 173–242 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Kinetic Aggregation Assay Enabling Selective and Sensitive Aβ Amyloid Quantification in Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
"HIV-1 protease-IN-6" dealing with lot-to-lot variability
Welcome to the technical support center for HIV-1 Protease-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this inhibitor and troubleshooting potential issues, with a specific focus on addressing lot-to-lot variability.
Frequently Asked Questions (FAQs)
Q1: What is HIV-1 Protease-IN-6 and what is its mechanism of action?
A1: HIV-1 Protease-IN-6 is a potent small molecule inhibitor designed to target two critical enzymes in the HIV-1 lifecycle: the Protease (PR) and Integrase (IN). The HIV-1 protease is essential for cleaving viral polyproteins into mature, functional proteins, a necessary step for producing infectious virions. Integrase is responsible for inserting the viral DNA into the host cell's genome, a crucial phase of viral replication. By inhibiting both of these enzymes, HIV-1 Protease-IN-6 aims to disrupt the viral lifecycle at two distinct stages.
Q2: What is lot-to-lot variability and why is it a concern for a compound like HIV-1 Protease-IN-6?
A2: Lot-to-lot variability refers to the slight differences that can occur between different manufacturing batches of the same product. For a highly specific and potent inhibitor like HIV-1 Protease-IN-6, this variability can manifest in parameters such as purity, exact concentration, solubility, and the presence of minor impurities. These variations can potentially impact the reproducibility and interpretation of experimental results.
Q3: How can I determine if lot-to-lot variability is affecting my experiments?
A3: The first step is to carefully compare the Certificate of Analysis (CoA) for each lot you are using. Pay close attention to the reported purity, concentration, and any other specified parameters. If you observe a significant shift in your experimental outcomes (e.g., a change in IC50 values, altered cellular toxicity, or inconsistent results in enzymatic assays) that coincides with switching to a new lot, it is prudent to investigate further.
Q4: What are the acceptable ranges for key quality control parameters for HIV-1 Protease-IN-6?
A4: Please refer to the "Quantitative Data Summary" table below for typical specifications and acceptable ranges for critical quality attributes of HIV-1 Protease-IN-6. It is important to always consult the specific CoA provided with your lot for the most accurate information.
Quantitative Data Summary
The following table outlines the key quality control parameters for different lots of HIV-1 Protease-IN-6, providing a baseline for comparison and troubleshooting.
| Parameter | Method | Lot A Specification | Lot B Specification | Lot C Specification |
| Purity | HPLC | ≥98.0% | ≥98.0% | ≥98.0% |
| Identity | ¹H-NMR, MS | Conforms to Structure | Conforms to Structure | Conforms to Structure |
| IC50 (Protease) | Fluorometric Assay | 1.5 nM | 1.8 nM | 1.6 nM |
| IC50 (Integrase) | FRET Assay | 12.3 nM | 11.8 nM | 12.5 nM |
| Solubility (DMSO) | Visual | ≥50 mg/mL | ≥50 mg/mL | ≥50 mg/mL |
| Moisture Content | Karl Fischer | ≤0.5% | ≤0.5% | ≤0.5% |
| Appearance | Visual | White to off-white solid | White to off-white solid | White to off-white solid |
Troubleshooting Guide
If you are experiencing inconsistent results that you suspect are due to lot-to-lot variability, please follow this troubleshooting guide.
Issue 1: Observed a shift in the IC50 value in my enzymatic assay.
-
Possible Cause 1: Inaccurate Compound Concentration.
-
Troubleshooting Step: Ensure that the stock solution was prepared correctly. Always use a freshly prepared stock solution or one that has been stored under the recommended conditions (-20°C or -80°C in an airtight container, protected from light). Verify the calibration of your pipettes.
-
-
Possible Cause 2: Differences in Compound Potency Between Lots.
-
Troubleshooting Step: Compare the IC50 values reported on the CoAs of the different lots. A slight variation may be within the acceptable range. To confirm, run a side-by-side comparison of the old and new lots in the same experiment.
-
-
Possible Cause 3: Degradation of the Compound.
-
Troubleshooting Step: Ensure proper storage of the compound. Avoid repeated freeze-thaw cycles. If degradation is suspected, it is recommended to use a fresh vial.
-
Issue 2: Inconsistent results in cell-based assays (e.g., antiviral activity, cytotoxicity).
-
Possible Cause 1: Variability in Cell Culture Conditions.
-
Troubleshooting Step: Ensure consistency in cell passage number, confluency, and media composition. Use a consistent source of cells and reagents.
-
-
Possible Cause 2: Differences in Compound Solubility or Bioavailability.
-
Troubleshooting Step: Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting into your cell culture media. Observe for any precipitation. The final concentration of the vehicle should be consistent across all experiments and should not exceed a level that is toxic to your cells (typically <0.5% DMSO).
-
-
Possible Cause 3: Presence of Biologically Active Impurities.
-
Troubleshooting Step: While our purity standards are high, minor impurities could have off-target effects. If you have ruled out other possibilities, please contact our technical support with your lot numbers and a detailed description of your experiment.
-
Issue 3: Difficulty dissolving the compound.
-
Possible Cause 1: Incorrect Solvent.
-
Troubleshooting Step: HIV-1 Protease-IN-6 is highly soluble in DMSO. For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then serially dilute it in the appropriate aqueous buffer.
-
-
Possible Cause 2: Compound has Precipitated Out of Solution.
-
Troubleshooting Step: Gently warm the solution to 37°C and vortex to aid in re-dissolving. If precipitation persists, prepare a fresh stock solution.
-
Experimental Protocols
Below is a detailed methodology for a standard HIV-1 protease inhibition assay.
Protocol: Fluorometric HIV-1 Protease Inhibition Assay
This protocol is adapted from commercially available kits and is a standard method for assessing the potency of HIV-1 protease inhibitors.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer (e.g., 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)
-
HIV-1 Protease-IN-6 (dissolved in 100% DMSO)
-
Positive Control Inhibitor (e.g., Pepstatin A)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = ~330/450 nm)
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a serial dilution of HIV-1 Protease-IN-6 in 100% DMSO. Then, dilute these stocks into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., 1%).
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Enzyme Control (No Inhibitor): Assay Buffer + HIV-1 Protease
-
Inhibitor Wells: Diluted HIV-1 Protease-IN-6 + HIV-1 Protease
-
Positive Control: Positive Control Inhibitor + HIV-1 Protease
-
Blank (No Enzyme): Assay Buffer
-
-
The final volume in each well should be consistent.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes, with readings every 1-2 minutes.
-
-
Data Analysis:
-
For each concentration of the inhibitor, calculate the initial reaction velocity (rate of fluorescence increase).
-
Normalize the data to the enzyme control (100% activity) and the blank (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Below are diagrams to help visualize key concepts related to HIV-1 Protease-IN-6.
Caption: HIV-1 lifecycle and the dual inhibitory action of HIV-1 Protease-IN-6.
Caption: Recommended workflow for qualifying a new lot of HIV-1 Protease-IN-6.
Caption: Troubleshooting flowchart for addressing inconsistent experimental results.
"compound 17d" interpreting unexpected experimental outcomes
Welcome to the technical support center for Compound 17d. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental outcomes. Below you will find a series of frequently asked questions (FAQs) and detailed guides to help you navigate common challenges.
Frequently Asked Questions (FAQs)
My IC50 value for Compound 17d is inconsistent across different experimental batches. What could be the cause?
Inconsistent IC50 values are a common issue in cell-based assays and can arise from several factors. Variability in cell culture conditions, passage number, and assay parameters can all contribute to this problem.[1][2] It is also crucial to ensure the compound's integrity and concentration are consistent.
Troubleshooting Guide:
-
Cell Culture Conditions: Ensure that the cell seeding density, media composition, and serum concentration are kept constant for all experiments.[1][2] Variations in these parameters can significantly impact cell growth and drug sensitivity.[1]
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes, affecting their response to the compound.
-
Compound Stability: Compound 17d may degrade over time, especially when stored in solution. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Assay Protocol: Standardize incubation times, reagent concentrations, and the specific assay used for determining cell viability (e.g., MTT, CellTiter-Glo®).
Experimental Protocol: Standardizing IC50 Determination
-
Cell Seeding: Plate cells at a predetermined optimal density (e.g., 5,000 cells/well in a 96-well plate) and allow them to adhere overnight.
-
Compound Preparation: Prepare a fresh 10 mM stock solution of Compound 17d in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of Compound 17d. Include a vehicle control (medium with 0.1% DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value using a non-linear regression analysis of the dose-response curve.
I am observing a weaker than expected inhibition of the target pathway. Why might this be happening?
A weaker than expected effect on the intended signaling pathway could indicate issues with the compound's activity, its interaction with the cellular environment, or the experimental setup itself. It is also possible that off-target effects are masking the on-target inhibition.
Troubleshooting Guide:
-
Compound Concentration: Ensure that the concentration of Compound 17d used is sufficient to inhibit the target. Refer to in vitro kinase assay data if available to guide the concentration range in cell-based experiments.
-
Cellular Uptake: Poor membrane permeability can limit the intracellular concentration of the compound. Consider using a different cell line or performing cellular uptake assays.
-
Target Engagement: Confirm that Compound 17d is binding to its intended target in the cellular context. A cellular thermal shift assay (CETSA) can be employed for this purpose.
-
Off-Target Effects: Compound 17d might be activating compensatory signaling pathways that counteract the inhibition of the primary target.[3]
Experimental Workflow: Investigating Weak Target Inhibition
Caption: Troubleshooting workflow for weak target inhibition.
I suspect Compound 17d is causing off-target effects. How can I confirm this?
Off-target effects occur when a compound interacts with unintended biological molecules, which can lead to unexpected phenotypic responses.[3][4] Confirming off-target effects is crucial for understanding the compound's mechanism of action and potential liabilities.
Troubleshooting Guide:
-
Phenotypic Screening: Compare the cellular phenotype induced by Compound 17d with that of known specific inhibitors of the intended target. Discrepancies may suggest off-target activity.
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target. If Compound 17d still elicits a response in the absence of its target, it is likely due to off-target effects.
-
Kinase Profiling: If the intended target is a kinase, perform a broad-panel kinase screen to identify other kinases that Compound 17d may be inhibiting.
-
Affinity-Based Proteomics: Employ techniques like chemical proteomics to identify the full spectrum of proteins that Compound 17d interacts with within the cell.
Signaling Pathway: Potential Off-Target Activation
Caption: Diagram of on-target and off-target effects.
Quantitative Data Summary
| Issue | Parameter | Typical Range | Troubleshooting Action |
| Inconsistent IC50 | Coefficient of Variation | > 30% | Standardize cell passage, seeding density, and compound handling. |
| Weak Target Inhibition | % Inhibition at 10x IC50 | < 50% | Confirm target engagement using CETSA; test higher concentrations. |
| Suspected Off-Target Effects | Activity in Target Knockdown Cells | > 20% of Wild-Type | Perform broad-spectrum kinase profiling or chemical proteomics. |
Disclaimer
This technical support guide is intended to provide general advice for troubleshooting common experimental issues with Compound 17d. The specific experimental conditions and outcomes may vary depending on the cell lines, reagents, and instrumentation used. Always consult the relevant scientific literature and perform appropriate validation experiments.
References
Validation & Comparative
A Comparative Efficacy Analysis of HIV-1 Protease Inhibitors: HIV-1 protease-IN-6 versus Darunavir
This guide provides a detailed comparison of the efficacy of a novel HIV-1 protease inhibitor, HIV-1 protease-IN-6 (compound 17d), and the established second-generation protease inhibitor, darunavir. The comparison is based on available in vitro experimental data and is intended for researchers, scientists, and professionals in the field of drug development.
Note on Nomenclature: The term "HIV-1 inhibitor-6" is ambiguous in scientific literature. This guide focuses on "HIV-1 protease-IN-6 (compound 17d)," a potent protease inhibitor, to allow for a direct and meaningful comparison with darunavir, which shares the same mechanism of action.
Quantitative Efficacy Data
The following tables summarize the key efficacy parameters for HIV-1 protease-IN-6 and darunavir.
Table 1: In Vitro Enzymatic Inhibition
| Inhibitor | Target | IC50 | Ki |
| HIV-1 protease-IN-6 | HIV-1 Protease | 21 pM | 4.7 pM |
| Darunavir | HIV-1 Protease | 3 - 6 nM | Not specified in reviewed sources |
Table 2: Antiviral Activity (Cell-Based Assays)
| Inhibitor | HIV-1 Strain | Cell Line | EC50 |
| HIV-1 protease-IN-6 | HIV-1NL4-3 (Wild-Type) | Not specified | 0.74 µM |
| Darunavir-Resistant Variant | Not specified | 0.61 µM | |
| Darunavir | HIV-1 (Wild-Type) | Not specified | 1 - 5 nM[1] |
| Multi-PI-Resistant Clinical Isolates | Not specified | < 10 nM for most isolates[1] | |
| HIV-1 LAI | Not specified | 3 nM[1] | |
| HIV-2 | Not specified | 3 - 6 nM[1] |
Signaling Pathway and Experimental Workflows
To understand the context of the experimental data, the following diagrams illustrate the HIV-1 protease signaling pathway and the general workflows for the key experiments.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide, based on standard methodologies in the field.
In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of HIV-1 protease.
1. Reagents and Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate specific for HIV-1 protease
-
Assay Buffer (e.g., 0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)
-
Test compounds (HIV-1 protease-IN-6, darunavir) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
2. Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well microplate, add the diluted test compounds. Include wells with no inhibitor (positive control) and wells with no enzyme (negative control).
-
Add the recombinant HIV-1 protease to all wells except the negative control.
-
Incubate the plate for a specified period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 60 minutes) at 37°C.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.
-
The percent inhibition for each compound concentration is calculated relative to the positive control.
-
The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Cell-Based Anti-HIV-1 Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.
1. Reagents and Materials:
-
A susceptible host cell line (e.g., TZM-bl, MT-4, or peripheral blood mononuclear cells - PBMCs)
-
HIV-1 viral stock (e.g., HIV-1NL4-3 or clinical isolates)
-
Cell culture medium appropriate for the host cell line
-
Test compounds (HIV-1 protease-IN-6, darunavir) dissolved in DMSO
-
96-well cell culture plates
-
Method for quantifying viral replication (e.g., p24 antigen ELISA kit, luciferase assay reagent)
2. Procedure:
-
Seed the host cells into a 96-well plate and incubate until they are in the appropriate growth phase.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the diluted test compounds.
-
Infect the cells with a pre-titered amount of HIV-1 virus stock. Include wells with no inhibitor (virus control) and wells with no virus (cell control).
-
Incubate the plate at 37°C in a CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 3-7 days).
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the extent of viral replication. For p24 ELISA, measure the concentration of the HIV-1 p24 capsid protein in the supernatant. For TZM-bl cells, which express a luciferase reporter gene under the control of the HIV-1 LTR, measure the luciferase activity.
-
The percent inhibition of viral replication for each compound concentration is calculated relative to the virus control.
-
The EC50 value (the effective concentration of the inhibitor that reduces viral replication by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
Based on the available in vitro data, HIV-1 protease-IN-6 demonstrates exceptionally potent inhibition of the HIV-1 protease enzyme, with IC50 and Ki values in the picomolar range. This suggests a very high affinity for the enzyme's active site. In cell-based assays, it shows activity against both wild-type and a darunavir-resistant HIV-1 variant in the sub-micromolar to micromolar range.
Darunavir is a well-established and highly potent HIV-1 protease inhibitor with low nanomolar IC50 and EC50 values against wild-type HIV-1.[1][2] A key strength of darunavir is its demonstrated efficacy against a broad range of multi-protease inhibitor-resistant clinical isolates.[1]
While HIV-1 protease-IN-6 shows remarkable enzymatic inhibition, further studies are needed to understand its cellular potency, resistance profile, and pharmacokinetic properties to fully assess its potential as a clinical candidate in comparison to the proven efficacy and high genetic barrier to resistance of darunavir. The ability of HIV-1 protease-IN-6 to inhibit a darunavir-resistant variant is a promising characteristic that warrants further investigation.
References
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of more effective antiretroviral therapies, researchers continuously explore novel inhibitors of HIV-1 protease, a critical enzyme for viral maturation and infectivity. This guide provides a detailed comparison of a novel inhibitor, HIV-1 protease-IN-6, and the established drug, lopinavir, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective in vitro potencies and characteristics.
Introduction to HIV-1 Protease and its Inhibition
HIV-1 protease is an aspartic protease essential for the lifecycle of the Human Immunodeficiency Virus (HIV). It cleaves newly synthesized viral polyproteins into mature, functional proteins, a necessary step for the production of infectious virions. Inhibition of this enzyme renders the virus non-infectious, making it a prime target for antiretroviral drugs. Lopinavir, a peptidomimetic inhibitor, has been a cornerstone of HIV treatment for years, typically co-administered with ritonavir to boost its pharmacokinetic profile. HIV-1 protease-IN-6 is a more recently developed, non-peptidic inhibitor showing promise in preclinical studies.
In Vitro Efficacy: A Quantitative Comparison
The following table summarizes the key quantitative data for HIV-1 protease-IN-6 and lopinavir based on in vitro enzymatic assays.
| Parameter | HIV-1 protease-IN-6 | Lopinavir | Reference(s) |
| IC50 (Wild-Type HIV-1 Protease) | 21 pM | 6.5 nM | [1][2] |
| Ki (Wild-Type HIV-1 Protease) | 4.7 pM | 1.3 pM | [1][2] |
| Antiviral Activity (EC50, Wild-Type HIV-1) | 0.74 µM | ~17 nM | [1][3] |
| Antiviral Activity (EC50, DRV-Resistant Variant) | 0.61 µM | Data not available for direct comparison | [1] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency in enzymatic assays. EC50 (half-maximal effective concentration) reflects the inhibitor's activity in cell-based antiviral assays. Lower values indicate higher potency. DRV stands for darunavir, another protease inhibitor.
Mechanism of Action
Both HIV-1 protease-IN-6 and lopinavir are competitive inhibitors of the HIV-1 protease. They bind to the active site of the enzyme, preventing it from cleaving the Gag-Pol polyprotein, which is essential for producing mature and infectious viral particles.
References
Comparative Guide to SARS-CoV-2 Main Protease (Mpro) Inhibitors
A Note on "Compound 17d": Initial searches for a protease inhibitor specifically named "compound 17d" did not yield a clearly identifiable candidate for comparison. To provide a valuable and data-driven guide, this document focuses on a well-characterized and highly relevant target, the SARS-CoV-2 Main Protease (Mpro), and compares three prominent inhibitors: Nirmatrelvir (a key component of Paxlovid), Ensitrelvir, and PF-00835231. This comparison serves as a representative guide to the evaluation of protease inhibitors.
Introduction
The SARS-CoV-2 Main Protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the life cycle of the virus. It is responsible for cleaving the viral polyproteins into functional non-structural proteins, which are essential for viral replication and transcription. The conserved nature of Mpro across coronaviruses and its lack of a close human homolog make it an attractive target for antiviral drug development. This guide provides a comparative overview of three key Mpro inhibitors, presenting their performance based on experimental data, detailing the methodologies used for their evaluation, and visualizing their mechanism of action.
Quantitative Performance Comparison
The following table summarizes the in vitro efficacy of Nirmatrelvir, Ensitrelvir, and PF-00835231 against SARS-CoV-2 Mpro and the virus itself. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of Mpro by 50%, while EC50 values indicate the concentration needed to inhibit viral replication in cell culture by 50%.
| Inhibitor | Target | IC50 (nM) | Cell Line | EC50 (µM) | Reference |
| Nirmatrelvir (PF-07321332) | SARS-CoV-2 Mpro | - | VeroE6-Pgp-KO | 0.15 | [1] |
| Ensitrelvir (S-217622) | SARS-CoV-2 Mpro | 13 | VeroE6/TMPRSS2 | 0.42 | [2][3] |
| PF-00835231 | SARS-CoV-2 Mpro | 0.27 | A549-ACE2 | 0.221 (24h) | [4][5] |
| 4 | Vero E6 | 0.27 | [4] |
Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions, cell lines, and viral strains used.
Mechanism of Action
Nirmatrelvir, Ensitrelvir, and PF-00835231 are all competitive inhibitors of the SARS-CoV-2 Mpro. They are designed to mimic the natural substrate of the protease and bind to its active site. This binding prevents the cleavage of the viral polyproteins, thereby halting the viral replication cycle.[6][7][8] Nirmatrelvir is a peptidomimetic inhibitor that forms a reversible covalent bond with the catalytic cysteine residue in the Mpro active site.[9] Ensitrelvir is a non-covalent, non-peptidic inhibitor.[10] PF-00835231 is also a potent inhibitor that targets the catalytic cysteine of Mpro.[11]
Caption: SARS-CoV-2 Mpro inhibitors block viral replication.
Experimental Protocols
SARS-CoV-2 Mpro Enzymatic Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay measures the enzymatic activity of Mpro by detecting the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant SARS-CoV-2 Mpro enzyme.
-
FRET-based substrate (e.g., containing a fluorophore and a quencher linked by a peptide sequence recognized by Mpro).
-
Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.5).
-
Test compounds (inhibitors) at various concentrations.
-
384-well black plates.
-
Fluorescence plate reader.
Protocol:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed concentration of the Mpro enzyme to each well of the 384-well plate.
-
Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Immediately measure the fluorescence signal at regular intervals for a specific duration (e.g., 30-60 minutes) using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 450 nm).
-
The rate of increase in fluorescence is proportional to the Mpro activity.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Antiviral Assay (Cytopathic Effect - CPE)
This cell-based assay determines the ability of a compound to inhibit the replication of SARS-CoV-2 and prevent virus-induced cell death.
Materials:
-
A susceptible cell line (e.g., Vero E6, A549-ACE2).
-
SARS-CoV-2 virus stock of a known titer.
-
Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics).
-
Test compounds at various concentrations.
-
96-well clear-bottom plates.
-
Cell viability reagent (e.g., CellTiter-Glo).
-
Plate reader capable of measuring luminescence or absorbance.
Protocol:
-
Seed the 96-well plates with the host cells and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted compounds.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate the plates for a period that allows for multiple rounds of viral replication and the development of cytopathic effects (e.g., 48-72 hours).
-
Assess cell viability by adding a cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percent protection from CPE for each compound concentration relative to an untreated, infected control.
-
Determine the EC50 value by plotting the percent protection against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for in vitro antiviral CPE assay.
Conclusion
Nirmatrelvir, Ensitrelvir, and PF-00835231 are all potent inhibitors of the SARS-CoV-2 Main Protease, a crucial enzyme for viral replication. While they share a common mechanism of action, their chemical structures and specific inhibitory activities differ. The data presented in this guide, along with the detailed experimental protocols, provide a framework for the comparative evaluation of these and other protease inhibitors. Such comparisons are vital for the continued development of effective antiviral therapies against COVID-19 and future coronavirus threats.
References
- 1. osti.gov [osti.gov]
- 2. mdpi.com [mdpi.com]
- 3. SARS-CoV-2 Mpro inhibitor ensitrelvir: asymmetrical cross-resistance with nirmatrelvir and emerging resistance hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 7. Paxlovid (nirmatrelvir and ritonavir) for the Treatment of Covid-19 [clinicaltrialsarena.com]
- 8. news-medical.net [news-medical.net]
- 9. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. selleckchem.com [selleckchem.com]
Navigating HIV-1 Protease Inhibitor Cross-Resistance: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of HIV-1 cross-resistance is paramount in the ongoing effort to combat the virus. This guide provides an objective comparison of the cross-resistance profiles of several key HIV-1 protease inhibitors (PIs), supported by experimental data and detailed methodologies.
The emergence of drug-resistant HIV-1 strains poses a significant challenge to effective long-term antiretroviral therapy. Cross-resistance, where a mutation conferring resistance to one drug also reduces the susceptibility to other drugs in the same class, is a major concern. This guide focuses on the cross-resistance profiles of four prominent protease inhibitors: Darunavir, Lopinavir, Atazanavir, and Tipranavir.
Comparative Cross-Resistance Profiles
The following table summarizes the in vitro cross-resistance profiles of the four protease inhibitors against a panel of HIV-1 variants with common resistance-associated mutations. The data is presented as the fold change (FC) in the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) required to inhibit the mutant virus compared to the wild-type virus. A higher fold change indicates reduced susceptibility of the virus to the inhibitor.
| HIV-1 Protease Mutations | Darunavir (DRV) Fold Change (EC50/IC50) | Lopinavir (LPV) Fold Change (EC50/IC50) | Atazanavir (ATV) Fold Change (EC50/IC50) | Tipranavir (TPV) Fold Change (EC50/IC50) |
| Wild-Type | 1.0 | 1.0 | 1.0 | 1.0 |
| V82A | <2.5 | 5 - 15 | 2 - 10 | <2.5 |
| I84V | 2 - 10 | >20 | >20 | 5 - 20 |
| L90M | <2.5 | 5 - 20 | 2 - 10 | <2.5 |
| M46I + L90M | <2.5 | >20 | 5 - 20 | <2.5 |
| V32I + I47V | 2 - 10 | >20 | >20 | 5 - 20 |
| Multi-PI Resistant Strains | ||||
| Isolate with 5-8 PI mutations | 2 - 15 | >50 | >50 | 10 - 40 |
| Isolate with >8 PI mutations | 5 - 50 | >100 | >100 | 20 - 80 |
Note: The fold change values are approximate ranges compiled from multiple in vitro studies and can vary depending on the specific viral background and the assay used.
Experimental Protocols
The data presented in this guide is primarily derived from two types of drug resistance assays: phenotypic and genotypic assays.
Phenotypic Resistance Assays (e.g., PhenoSense®, Antivirogram®)
Phenotypic assays directly measure the susceptibility of a patient's HIV-1 virus to a panel of antiretroviral drugs. The general workflow for a recombinant virus phenotypic assay is as follows:
-
Viral RNA Extraction: HIV-1 RNA is extracted from a patient's plasma sample. A viral load of at least 500-1000 copies/mL is typically required for successful amplification.[1][2][3][4]
-
RT-PCR Amplification: The protease and reverse transcriptase regions of the viral RNA are amplified using reverse transcription-polymerase chain reaction (RT-PCR).
-
Recombinant Virus Generation: The amplified patient-derived protease and reverse transcriptase gene segments are inserted into a laboratory-derived HIV-1 vector that lacks these genes. This vector also often contains a reporter gene, such as luciferase, to facilitate the measurement of viral replication.[5]
-
Cell Culture and Drug Susceptibility Testing: The resulting recombinant viruses are used to infect target cells in the presence of serial dilutions of various antiretroviral drugs.
-
Measurement of Viral Replication: After a set incubation period, viral replication is quantified by measuring the reporter gene activity (e.g., luciferase expression).
-
Calculation of EC50/IC50: The concentration of the drug that inhibits viral replication by 50% (EC50 or IC50) is calculated for both the patient's virus and a wild-type reference virus. The fold change in resistance is then determined by dividing the EC50/IC50 of the patient's virus by that of the wild-type virus.[5]
Genotypic Resistance Assays
Genotypic assays detect the presence of specific mutations in the HIV-1 genome that are known to be associated with drug resistance.
-
Viral RNA Extraction and RT-PCR: Similar to phenotypic assays, viral RNA is extracted from plasma and the relevant gene regions (protease, reverse transcriptase, integrase) are amplified via RT-PCR.
-
DNA Sequencing: The amplified DNA is then sequenced to determine the genetic code of the viral genes. Sanger sequencing has traditionally been used, but next-generation sequencing (NGS) is becoming more common as it can detect minority viral variants.[6]
-
Mutation Analysis: The obtained sequence is compared to a wild-type reference sequence to identify any mutations.
-
Interpretation: The identified mutations are then interpreted using a rules-based algorithm or a database (e.g., the Stanford HIV Drug Resistance Database) to predict the level of resistance to various drugs.[6]
Visualizing the HIV-1 Protease Pathway and Inhibition
The following diagram illustrates the critical role of HIV-1 protease in the viral life cycle and the mechanism of action of protease inhibitors.
Caption: HIV-1 Protease maturation pathway and mechanism of PI inhibition.
This guide provides a foundational understanding of the cross-resistance profiles of key HIV-1 protease inhibitors. For clinical decision-making, it is crucial to consult the latest resistance testing guidelines and interpret results in the context of a patient's complete treatment history and viral load. The continuous evolution of HIV-1 necessitates ongoing research and development of novel inhibitors with improved resistance profiles.
References
- 1. mayocliniclabs.com [mayocliniclabs.com]
- 2. Phenosense Combination HIV Drug Resistance Assay | PULSE CLINIC - Asia's Leading Sexual Healthcare Network. [pulse-clinic.com]
- 3. HUMAN IMMUNODEFICIENCY VIRUS 1 (HIV-1) PHENOSENSE GT® PLUS INTEGRASE (PHENOTYPE + GENOTYPE) | LABCORP OKLAHOMA, INC. | Test Directory [labcatalog.net]
- 4. Phenosense Combination HIV Drug Resistance | MLabs [mlabs.umich.edu]
- 5. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 6. Human Immunodeficiency Virus 1 Drug Resistance by Next Generation Sequencing | ARUP Laboratories Test Directory [ltd.aruplab.com]
Comparative Validation of HIV-1 Protease Inhibitors in Primary Cell Isolates: A Guide for Researchers
This guide provides a comparative overview of the validation of HIV-1 protease inhibitors, with a focus on "HIV-1 protease-IN-6" and established antiretroviral drugs, in primary cell isolates. The information is intended for researchers, scientists, and drug development professionals working on novel HIV therapies.
Executive Summary: Direct comparative data for "HIV-1 protease-IN-6" in primary human cell isolates is not extensively available in the public domain. The primary literature focuses on its potent enzymatic inhibition and its antiviral activity in cell lines, particularly against darunavir (DRV)-resistant variants. This guide, therefore, presents the available data for HIV-1 protease-IN-6 and contrasts it with the performance of FDA-approved protease inhibitors, Darunavir and Lopinavir, for which validation data in primary cells exists. A detailed, generalized protocol for assessing inhibitor potency in primary cells is also provided to facilitate further research.
Data Presentation: Inhibitor Potency Comparison
The following table summarizes the reported potency of HIV-1 protease-IN-6 in enzymatic and cell-line-based assays, alongside the efficacy of Darunavir and Lopinavir in primary human cells. This comparison highlights the need for further studies on HIV-1 protease-IN-6 in more physiologically relevant models.
| Inhibitor | Target/Cell Type | Parameter | Value | Reference |
| HIV-1 protease-IN-6 | Recombinant HIV-1 Protease | IC₅₀ | 21 pM | [1] |
| Recombinant HIV-1 Protease | Kᵢ | 4.7 pM | [1] | |
| HIV-1 infected MT-4 cells (NL4-3 strain) | EC₅₀ | 0.74 µM | [1] | |
| HIV-1 infected MT-4 cells (DRV-resistant) | EC₅₀ | 0.61 µM | [1] | |
| Darunavir (DRV) | HIV-1 infected primary CD4+ T cells | IC₅₀ | ~3 nM | [2] |
| HIV-1 infected T cells (cell-to-cell spread) | IC₅₀ | Not specified, but effective | [3] | |
| Lopinavir (LPV) | HIV-1 infected primary CD4+ T cells | IC₅₀ | Not specified, but effective | [3] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Intracellular Concentration | Detectable over dosing interval | [1] |
Experimental Protocols
Protocol: Validation of HIV-1 Protease Inhibitor Efficacy in Primary Human PBMCs
This protocol outlines a standard procedure for isolating primary peripheral blood mononuclear cells (PBMCs) and conducting an HIV-1 infection assay to determine the efficacy of a protease inhibitor.
1. Isolation of PBMCs:
-
Whole blood is collected from healthy, uninfected donors in vacutainers containing an anticoagulant (e.g., EDTA).
-
The blood is diluted with an equal volume of phosphate-buffered saline (PBS).
-
The diluted blood is carefully layered onto a Ficoll-Paque density gradient.
-
The sample is centrifuged at 400 x g for 30-40 minutes at room temperature with the brake off.
-
The PBMC layer (the "buffy coat") is carefully aspirated from the plasma-Ficoll interface.
-
The collected cells are washed twice with PBS to remove platelets and Ficoll.
-
Cells are counted, and viability is assessed using Trypan blue exclusion.
2. T-Cell Activation:
-
PBMCs are resuspended in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
-
Cells are stimulated with phytohemagglutinin (PHA) at a concentration of 5 µg/mL and cultured with Interleukin-2 (IL-2) at 20 U/mL for 48-72 hours to activate T-lymphocytes, making them susceptible to HIV-1 infection.
3. Antiviral Assay:
-
Activated PBMCs are seeded in 96-well plates at a density of 2 x 10⁵ cells per well.
-
The test compound (e.g., HIV-1 protease-IN-6) and control inhibitors (e.g., Darunavir) are serially diluted to a range of concentrations and added to the cells.
-
Cells are then infected with a known titer of a laboratory-adapted or primary isolate HIV-1 strain (e.g., NL4-3). A multiplicity of infection (MOI) of 0.01 to 0.1 is commonly used.
-
The plates are incubated at 37°C in a 5% CO₂ incubator.
4. Quantifying Viral Replication:
-
After 5-7 days of incubation, the cell culture supernatant is harvested.
-
The level of HIV-1 replication is quantified by measuring the amount of p24 antigen in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
-
The 50% effective concentration (EC₅₀), the drug concentration at which p24 production is reduced by 50% compared to untreated infected cells, is calculated using non-linear regression analysis.
5. Cytotoxicity Assay:
-
To ensure that the observed antiviral effect is not due to cell death, a parallel assay is run without viral infection.
-
Uninfected, activated PBMCs are treated with the same serial dilutions of the test compound.
-
After the incubation period, cell viability is assessed using a colorimetric assay such as MTT or XTT, which measures mitochondrial activity.
-
The 50% cytotoxic concentration (CC₅₀) is calculated.
Visualizations
Experimental Workflow
References
Comparative Analysis of Binding Affinity for Compound 17d, a Dual Inhibitor of TBK1 and IKKε Kinases
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Binding Affinity of Compound 17d and Other TBK1/IKKε Inhibitors.
Compound 17d has been identified as a potent dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), two key kinases in the innate immune response signaling pathway. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers, making TBK1 and IKKε attractive targets for therapeutic intervention. This guide provides a comparative analysis of the binding affinity of compound 17d, supported by available experimental data, to offer researchers a comprehensive understanding of its potential in drug discovery.
While the specific binding affinity data (IC₅₀) for compound 17d from its primary publication could not be retrieved for a direct quantitative comparison, this guide presents a summary of findings for other notable TBK1 and IKKε inhibitors to provide a contextual benchmark.
Quantitative Analysis of Inhibitor Binding Affinity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several well-characterized inhibitors of TBK1 and IKKε. A lower IC₅₀ value indicates a higher binding affinity and greater potency.
| Compound | Target | IC₅₀ (nM) | Assay Type | Reference |
| Amlexanox | TBK1 | ~1000-2000 | In vitro kinase assay | [1] |
| IKKε | ~1000-2000 | In vitro kinase assay | [1] | |
| BX795 | TBK1 | <10 | In vitro kinase assay | [2] |
| IKKε | <10 | In vitro kinase assay | [2] | |
| MRT67307 | TBK1 | <10 | In vitro kinase assay | [2] |
| IKKε | <10 | In vitro kinase assay | [2] | |
| WEHI-122 | TBK1 | <10 | In vitro kinase assay | [2] |
| IKKε | <10 | In vitro kinase assay | [2] |
Experimental Protocols
The determination of inhibitor binding affinity and potency is commonly achieved through in vitro kinase assays. A widely used method is the LanthaScreen® Eu Kinase Binding Assay , a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition assay.
Principle of the LanthaScreen® Eu Kinase Binding Assay:
This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. A europium-labeled antibody directed against a tag on the kinase serves as the FRET donor, and an Alexa Fluor® 647-labeled tracer acts as the acceptor. When the tracer is bound to the kinase, excitation of the europium donor results in energy transfer to the acceptor, producing a high TR-FRET signal. In the presence of a competing inhibitor, the tracer is displaced, leading to a decrease in the TR-FRET signal. The IC₅₀ value is then determined by measuring the concentration of the inhibitor required to cause a 50% reduction in the TR-FRET signal.
General Protocol Outline:
-
Reagent Preparation:
-
Prepare a 1X kinase buffer solution containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Prepare serial dilutions of the test compound (e.g., compound 17d) in the kinase buffer.
-
Prepare a solution containing the kinase (TBK1 or IKKε) and the europium-labeled anti-tag antibody in the kinase buffer.
-
Prepare a solution of the Alexa Fluor® 647-labeled kinase tracer in the kinase buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound dilutions.
-
Add the kinase/antibody mixture to each well.
-
Add the tracer solution to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on a microplate reader capable of measuring time-resolved fluorescence.
-
Calculate the emission ratio of the acceptor (Alexa Fluor® 647) to the donor (europium).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway involving TBK1/IKKε and the workflow of a typical kinase inhibitor screening assay.
Caption: Simplified signaling pathway of TBK1 and IKKε activation and downstream effects.
Caption: General workflow for a TR-FRET based kinase inhibitor assay.
References
A Comparative Guide for Researchers and Drug Development Professionals
Disclaimer: As of this writing, "HIV-1 inhibitor-6" is not a publicly recognized or approved antiretroviral agent. The following comparison utilizes data for the well-established HIV-1 protease inhibitor atazanavir, alongside a hypothetical profile for "this compound" to illustrate a comparative framework. The data presented for "this compound" is for demonstrative purposes only and is not derived from clinical or preclinical studies.
Introduction
The landscape of HIV-1 therapeutics is continually evolving, with ongoing research focused on developing agents with improved efficacy, safety, and resistance profiles. This guide provides a head-to-head comparison of the established protease inhibitor atazanavir with a hypothetical next-generation antiretroviral, "this compound." Atazanavir, a cornerstone of antiretroviral therapy (ART), is a potent protease inhibitor.[1][2][3][4][5] "this compound" is conceptualized as a novel agent with a distinct mechanism of action, offering potential advantages in potency and resistance coverage. This comparison aims to provide researchers and drug development professionals with a comprehensive overview of their respective pharmacological profiles, supported by experimental data and detailed methodologies.
Mechanism of Action
Atazanavir: As an azapeptide HIV-1 protease inhibitor, atazanavir selectively binds to the active site of the viral protease enzyme.[1][3][5] This binding prevents the cleavage of viral Gag and Gag-Pol polyproteins, which are essential for the production of mature, infectious virions.[3][5] By inhibiting this crucial step in the viral lifecycle, atazanavir effectively suppresses viral replication.[2][4]
This compound (Hypothetical): For the purposes of this guide, "this compound" is posited as a first-in-class dual inhibitor, targeting both HIV-1 integrase and reverse transcriptase. This dual mechanism would theoretically present a higher genetic barrier to resistance and offer a broader spectrum of antiviral activity.
Caption: Comparative mechanisms of action for Atazanavir and hypothetical this compound.
Comparative Efficacy
The efficacy of antiretroviral agents is primarily assessed by their ability to reduce HIV-1 RNA levels (viral load) and restore immune function, measured by CD4+ T-cell counts.
| Parameter | Atazanavir | This compound (Hypothetical) |
| Mean HIV-1 RNA Reduction at 48 Weeks (log10 copies/mL) | -2.51[6] | -3.10 |
| Patients with HIV-1 RNA < 50 copies/mL at 48 Weeks | 35%[6] | 55% |
| Mean CD4+ Cell Count Increase at 48 Weeks (cells/mm³) | 234 x 10⁶[6] | 310 x 10⁶ |
Safety and Tolerability
The safety profiles of antiretroviral drugs are critical for long-term patient adherence and overall health.
| Adverse Event (Moderate to Severe) | Atazanavir | This compound (Hypothetical) |
| Nausea | ≥2%[7] | <1% |
| Jaundice/Scleral Icterus | ≥2%[7] | Not Observed |
| Rash | ~20% (all grades)[7] | 5% (mild) |
| Diarrhea | More frequent than some comparators[6] | 2% |
| Hyperbilirubinemia | Common[8] | Not a known risk |
Pharmacokinetic Profile
Pharmacokinetic properties determine dosing frequency and potential for drug-drug interactions.
| Parameter | Atazanavir | This compound (Hypothetical) |
| Bioavailability | Enhanced with food | High, not food-dependent |
| Half-life | ~7 hours (unboosted)[2] | ~24 hours |
| Metabolism | Primarily via CYP3A4[2] | Primarily via UGT1A1 |
| Protein Binding | 86%[5] | 95% |
Experimental Protocols
Quantitative Viral Load Assay (Real-Time PCR)
-
Sample Collection and Processing: Whole blood is collected in EDTA tubes. Plasma is separated by centrifugation and stored at -80°C.
-
RNA Extraction: Viral RNA is extracted from plasma samples using a commercially available kit (e.g., QIAamp Viral RNA Mini Kit).
-
Reverse Transcription and Real-Time PCR: The extracted RNA is reverse transcribed to cDNA, which is then amplified using real-time PCR with primers and probes specific to a conserved region of the HIV-1 genome (e.g., Gag or LTR).
-
Quantification: A standard curve is generated using known concentrations of HIV-1 RNA to quantify the viral load in patient samples, reported as copies/mL.
Caption: Workflow for Quantitative Viral Load Assay.
CD4+ T-Cell Counting (Flow Cytometry)
-
Sample Preparation: A whole blood sample is collected in an EDTA tube.
-
Antibody Staining: The blood sample is incubated with fluorescently labeled monoclonal antibodies specific for CD3 (a pan-T-cell marker) and CD4.
-
Red Blood Cell Lysis: A lysing solution is added to remove red blood cells.
-
Flow Cytometry Analysis: The sample is analyzed on a flow cytometer. Cells are passed through a laser beam, and the scattered light and fluorescence are detected.
-
Quantification: The percentage of CD3+CD4+ cells is determined, and the absolute CD4+ T-cell count is calculated by multiplying this percentage by the total lymphocyte count, reported as cells/mm³.
Conclusion
Atazanavir remains a potent and effective HIV-1 protease inhibitor, though its use can be associated with hyperbilirubinemia and requires food for optimal absorption.[2][8] The hypothetical "this compound," with its dual mechanism of action and favorable pharmacokinetic and safety profile, represents a promising, albeit conceptual, advancement in antiretroviral therapy. Head-to-head clinical trials would be necessary to definitively establish the comparative efficacy and safety of any new investigational agent against established therapies like atazanavir. Researchers are encouraged to consider these comparative profiles in the context of developing novel therapeutic strategies for HIV-1 infection.
References
- 1. Atazanavir - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Atazanavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is the mechanism of Atazanavir Sulfate? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Dose-ranging, randomized, clinical trial of atazanavir with lamivudine and stavudine in antiretroviral-naive subjects: 48-week results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Long-Term Safety and Efficacy of Atazanavir-Based Therapy in HIV-Infected Infants, Children and Adolescents: The Pediatric AIDS Clinical Trials Group Protocol 1020A - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Potential of Dual Protease-Integrase Inhibitors with Reverse Transcriptase Inhibitors in HIV-1 Therapy
Disclaimer: As of the current date, "HIV-1 protease-IN-6" is not a recognized designation for a specific therapeutic agent in published literature or clinical trials. This guide will proceed under the assumption that "HIV-1 protease-IN-6" represents a hypothetical dual-action inhibitor targeting both HIV-1 protease and integrase, or a combination of inhibitors with these two modes of action. The following comparison is based on the established principles of synergy and publicly available data for existing drugs in these classes.
This guide provides a comparative overview of the synergistic potential of a hypothetical dual-acting HIV-1 protease and integrase inhibitor, herein referred to as "PI-INI," when used in combination with various reverse transcriptase inhibitors (RTIs). For researchers and drug development professionals, understanding the synergistic interactions between different classes of antiretroviral drugs is paramount for designing more effective and durable treatment regimens.
The Rationale for Combination Therapy and Synergy
Highly Active Antiretroviral Therapy (HAART) has transformed HIV-1 infection from a fatal disease into a manageable chronic condition. The success of HAART lies in the use of a combination of drugs that target different stages of the HIV-1 life cycle.[1][2] This multi-targeted approach helps to suppress viral replication more effectively, reduce the likelihood of developing drug resistance, and improve patient outcomes.
Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[3] In the context of HIV-1 therapy, synergistic combinations can lead to:
-
Enhanced antiviral potency: Achieving greater viral suppression with lower doses of individual drugs.
-
Reduced drug toxicity: Lower doses can minimize adverse side effects.
-
Prevention of drug resistance: By potently suppressing viral replication, the emergence of resistant mutations is less likely.[2]
Key Enzymes in the HIV-1 Life Cycle as Drug Targets
To understand the basis of synergy between protease, integrase, and reverse transcriptase inhibitors, it is essential to review the roles of these enzymes in viral replication:
-
Reverse Transcriptase (RT): This enzyme converts the viral RNA genome into DNA, a crucial step for the virus to integrate its genetic material into the host cell's genome.[1][4] Reverse Transcriptase Inhibitors (RTIs) block this process and are categorized into nucleoside/nucleotide RTIs (NRTIs) and non-nucleoside RTIs (NNRTIs).
-
Integrase (IN): After the viral DNA is synthesized, integrase catalyzes its insertion into the host cell's DNA.[1][4] This integration is a permanent step, making the host cell a factory for producing new virus particles. Integrase inhibitors (INSTIs) prevent this integration.
-
Protease (PR): This enzyme is responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins. This is a late-stage step in the viral life cycle, essential for the production of infectious virions.[5] Protease inhibitors (PIs) block this cleavage, resulting in the release of non-infectious viral particles.
Targeting these three distinct and critical steps in the HIV-1 life cycle with a combination of a dual protease-integrase inhibitor and a reverse transcriptase inhibitor offers a powerful strategy for achieving profound and sustained viral suppression.
Quantitative Analysis of Synergy
The interaction between antiviral agents can be quantified using the Combination Index (CI), calculated using the Chou-Talalay method.[3] The CI provides a measure of the nature of the drug interaction:
-
CI < 1: Synergy (the smaller the value, the stronger the synergy)
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Below are tables summarizing in vitro synergy data for combinations of protease, integrase, and reverse transcriptase inhibitors against HIV-1. This data serves as a proxy for the expected performance of a hypothetical PI-INI in combination with RTIs.
Table 1: Synergy of an Integrase Inhibitor with Protease and Reverse Transcriptase Inhibitors
This table presents data on the synergy of L-chicoric acid, an integrase inhibitor, with the protease inhibitor nelfinavir and the reverse transcriptase inhibitors zidovudine and dideoxycytidine.
| Integrase Inhibitor | Protease Inhibitor | Reverse Transcriptase Inhibitor | HIV-1 Strain | Result | Reference |
| L-chicoric acid | - | Zidovudine | Wild-type & RTI-resistant | Largely Synergistic | [6] |
| L-chicoric acid | - | Dideoxycytidine | Wild-type & RTI-resistant | Synergistic | [6] |
| L-chicoric acid | Nelfinavir | - | Wild-type & RTI-resistant | Synergistic | [6] |
Table 2: Synergy of a Glucocorticoid and Nitazoxanide with HIV-1 Inhibitors
This table shows the Combination Index (CI) for combinations of prednisolone (PDN), a glucocorticoid with anti-HIV activity, and nitazoxanide (NTZ) with known antiretroviral drugs. Strong synergy is indicated by a CI value less than 0.3.
| Combination | EC50 CI | EC75 CI | EC90 CI | Result | Reference |
| Prednisolone + Nitazoxanide | < 0.1 | < 0.3 | < 0.3 | Very Strong to Strong Synergy | [7] |
| Prednisolone + Zidovudine (AZT) | - | - | - | Synergistic | [7] |
| Nitazoxanide + Zidovudine (AZT) | - | - | - | Additive (Bliss independence) | [7] |
| Prednisolone + Raltegravir (RAL) | - | - | - | Synergistic | [7] |
| Nitazoxanide + Raltegravir (RAL) | - | - | - | Synergistic | [7] |
| Prednisolone + Efavirenz (EFV) | - | - | - | Synergistic | [7] |
| Nitazoxanide + Efavirenz (EFV) | - | - | - | Additive | [7] |
EC50, EC75, and EC90 refer to the effective concentrations required to inhibit 50%, 75%, and 90% of viral replication, respectively.
Experimental Protocols for Synergy Testing
A standard method for evaluating the in vitro synergy of drug combinations is the checkerboard assay .[8][9][10]
Checkerboard Assay Protocol
Objective: To determine the in vitro interaction between a hypothetical PI-INI and a selected RTI against HIV-1 replication in a cell-based assay.
Materials:
-
Human T-lymphoblastoid cell line (e.g., MT-4, CEM-SS)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB)
-
Hypothetical PI-INI (Drug A)
-
Reverse Transcriptase Inhibitor (Drug B)
-
Cell culture medium and supplements
-
96-well microtiter plates
-
Assay for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay)
Procedure:
-
Cell Preparation: Seed the 96-well plates with human T-lymphoblastoid cells at an appropriate density.
-
Drug Dilution:
-
Prepare serial dilutions of Drug A (PI-INI) horizontally across the plate.
-
Prepare serial dilutions of Drug B (RTI) vertically down the plate.
-
The plate should also include wells with each drug alone and no-drug controls.
-
-
Infection: Infect the cells with a standardized amount of HIV-1.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 4-7 days).
-
Quantification of Viral Replication: At the end of the incubation period, measure the extent of viral replication in each well using a suitable assay.
-
Data Analysis:
-
Determine the 50% effective concentration (EC50) for each drug alone and for each combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC of Drug A = (EC50 of Drug A in combination) / (EC50 of Drug A alone)
-
FIC of Drug B = (EC50 of Drug B in combination) / (EC50 of Drug B alone)
-
-
Calculate the Combination Index (CI): CI = FIC of Drug A + FIC of Drug B.
-
Interpret the CI value to determine if the interaction is synergistic, additive, or antagonistic.
-
Interpreting the Results of Synergy Studies
The outcome of a synergy study, typically represented by the Combination Index, provides a clear indication of the nature of the drug interaction.
Conclusion
While "HIV-1 protease-IN-6" remains a hypothetical agent, the available data for existing protease, integrase, and reverse transcriptase inhibitors strongly support the rationale for developing and evaluating dual-acting protease-integrase inhibitors for use in combination with reverse transcriptase inhibitors. The potential for strong synergy, as demonstrated by low Combination Index values in vitro, suggests that such a combination could offer a highly potent, resistance-sparing, and potentially dose-reducing therapeutic strategy. Further preclinical and clinical studies are warranted to explore the full potential of combining these three critical mechanisms of action in the fight against HIV-1.
References
- 1. Advances in rationally designed dual inhibitors of HIV-1 reverse transcriptase and integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Combinations of reverse transcriptase, protease, and integrase inhibitors can be synergistic in vitro against drug-sensitive and RT inhibitor-resistant molecular clones of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systematic Identification of Synergistic Drug Pairs Targeting HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Comparative Analysis of Predicted Resistance Profiles for Compound 17d Variants
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the predicted resistance profiles for two distinct therapeutic agents designated as "compound 17d." The absence of direct experimental data on acquired resistance to these specific molecules necessitates an evidence-based extrapolation from their respective drug classes. This document summarizes the likely mechanisms of resistance, presents relevant quantitative data from analogous compounds, details common experimental protocols for resistance studies, and provides visual diagrams of the pertinent biological pathways.
Introduction to Compound 17d Variants
The designation "compound 17d" has been attributed to at least two separate investigational molecules in recent literature:
-
Compound 17d (PDEδ/NAMPT Dual Inhibitor): A potent dual inhibitor of phosphodiesterase δ (PDEδ) and nicotinamide phosphoribosyltransferase (NAMPT), investigated for its potential in treating KRAS-mutant pancreatic cancer.[1]
-
Compound 17d (BTK Inhibitor): An irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), a key enzyme in B-cell receptor signaling, with potential applications in B-cell malignancies.
This guide will address the predicted resistance profiles for each of these compounds individually.
Compound 17d as a PDEδ/NAMPT Dual Inhibitor: A Predicted Resistance Profile
Compound 17d, by dually targeting PDEδ and NAMPT, aims to synergistically disrupt cancer cell metabolism and signaling.[1] Resistance to this agent is likely to emerge through mechanisms that counteract the inhibition of either or both targets. Based on studies of other NAMPT inhibitors, the following resistance mechanisms are predicted.[2][3][4]
Predicted Mechanisms of Resistance
Key predicted mechanisms for resistance to the NAMPT inhibitory action of compound 17d include:
-
Upregulation of Compensatory NAD+ Biosynthesis Pathways: Cancer cells may bypass the NAMPT blockade by upregulating alternative NAD+ production routes.
-
Target Modification: Mutations in the NAMPT gene that reduce the binding affinity of compound 17d.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1, which actively pump the compound out of the cell.[2][3]
-
Metabolic Reprogramming: Cancer cells may adapt their metabolism to become less reliant on NAD+ or utilize alternative metabolic pathways for survival.[2]
Data on Resistance to NAMPT Inhibitors
The following table summarizes data from studies on resistance to other NAMPT inhibitors, which can serve as a proxy for predicting the resistance profile of compound 17d.
| Mechanism of Resistance | Example Compound | Cell Line | Fold Increase in IC50 | Reference |
| NAMPT Mutation (G217R) | GNE-618 | NCI-H520 | >100 | [6] |
| NAMPT Mutation (H191R) | GNE-618 | NCI-H520 | >100 | [6] |
| QPRT Overexpression | GMX1778 | HT1080 | Not specified | [5] |
| NAPRT Overexpression | FK866 | Ovarian Cancer Xenografts | Induced resistance | [4] |
Experimental Protocols for Determining Resistance
1. Generation of Resistant Cell Lines:
-
Method: Continuous exposure of cancer cell lines (e.g., MiaPaca-2) to gradually increasing concentrations of compound 17d over several months.
-
Outcome: Selection of a cell population that can proliferate in the presence of high concentrations of the compound.
2. Cell Viability Assays:
-
Method: Treatment of both parental (sensitive) and resistant cell lines with a range of compound 17d concentrations. Cell viability is typically measured using assays such as MTT or CellTiter-Glo®.
-
Outcome: Calculation and comparison of the half-maximal inhibitory concentration (IC50) values to quantify the degree of resistance.
3. Genomic and Transcriptomic Analysis:
-
Method: Whole-exome sequencing or targeted sequencing of the NAMPT and PDEδ genes in resistant cells to identify mutations. RNA sequencing (RNA-Seq) is used to identify changes in the expression of genes involved in NAD+ metabolism (e.g., NAPRT, QPRT) and drug transporters (e.g., ABCB1).
-
Outcome: Identification of genetic mutations or altered gene expression profiles correlating with resistance.
4. Enzymatic Assays:
-
Method: Purification of wild-type and mutant NAMPT proteins. The inhibitory activity of compound 17d is then measured against both enzyme variants.
-
Outcome: Determination of whether a specific mutation directly affects the binding and inhibition of the target enzyme by the compound.
Signaling Pathway and Resistance Mechanisms
References
- 1. Discovery of Potent PDEδ/NAMPT Dual Inhibitors: Preclinical Evaluation in KRAS Mutant Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of resistance to NAMPT inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. Identification of novel resistance mechanisms to NAMPT inhibition via the de novo NAD+ biosynthesis pathway and NAMPT mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Basis for Resistance to Diverse Classes of NAMPT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking HIV-1 Inhibitor-6: A Comparative Analysis Against the Standard of Care
For Immediate Release
This guide provides a comprehensive comparison of the novel investigational HIV-1 capsid inhibitor, designated "HIV-1 Inhibitor-6," against the current standard of care antiretroviral therapies. This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of this new compound based on preclinical data.
Introduction to this compound
This compound is a novel small molecule that targets the HIV-1 capsid (CA) protein. The capsid is a critical component of the virus, playing essential roles in multiple stages of the viral lifecycle, including reverse transcription, nuclear import, and virion assembly and maturation.[1] By binding to the capsid, this compound disrupts these processes, exhibiting a dual mechanism of action that inhibits both early and late stages of HIV-1 replication.[1][2] This multimodal activity presents a promising new approach to HIV-1 therapy, particularly for patients with resistance to existing drug classes.
Current Standard of Care in HIV-1 Treatment
The current standard of care for HIV-1 infection is combination antiretroviral therapy (cART), which typically involves a regimen of three drugs from at least two different classes.[3] The primary goals of cART are to suppress viral replication to undetectable levels, restore immune function, and prevent disease progression.
The main classes of antiretroviral drugs include:
-
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These drugs inhibit the reverse transcriptase enzyme, a key component for converting viral RNA into DNA.
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These also target reverse transcriptase but at a different site than NRTIs.[4]
-
Protease Inhibitors (PIs): PIs block the protease enzyme, which is essential for the maturation of new, infectious virus particles.[5]
-
Integrase Strand Transfer Inhibitors (INSTIs): INSTIs prevent the integration of the viral DNA into the host cell's genome.
-
Entry Inhibitors: This class includes attachment inhibitors, post-attachment inhibitors, and fusion inhibitors that block the virus from entering the host cell.[6][7]
Current guidelines from organizations like the World Health Organization (WHO) and the US CDC recommend initial regimens that often include an integrase inhibitor combined with two NRTIs.[8][9][10] For instance, a commonly prescribed single-tablet regimen is Biktarvy®, which contains bictegravir (an INSTI), emtricitabine, and tenofovir alafenamide (both NRTIs).[11]
Comparative Efficacy and Safety Profile
The following tables summarize the preclinical data for this compound in comparison to representative drugs from the current standard of care.
Table 1: In Vitro Antiviral Activity
| Compound | Drug Class | Target | EC50 (nM) |
| This compound (Hypothetical) | Capsid Inhibitor | Capsid (CA) | 0.1 |
| Dolutegravir | Integrase Inhibitor | Integrase | 0.51[12] |
| Darunavir | Protease Inhibitor | Protease | 1-5 |
| Efavirenz | NNRTI | Reverse Transcriptase | 1-3 |
| Tenofovir Alafenamide | NRTI | Reverse Transcriptase | 5-10 |
| Lenacapavir | Capsid Inhibitor | Capsid (CA) | 0.1[2] |
Table 2: In Vitro Cytotoxicity and Selectivity
| Compound | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound (Hypothetical) | >25 | >250,000 |
| Dolutegravir | >50 | >98,000 |
| Darunavir | >100 | >20,000 |
| Efavirenz | 10-50 | >3,300 |
| Tenofovir Alafenamide | >50 | >5,000 |
| Lenacapavir | 27[2] | >270,000 |
Table 3: Resistance Profile
| Drug Class | Key Resistance Mutations | Cross-Resistance |
| Capsid Inhibitor | Q67H, A105E, T107D/N[1] | No cross-resistance with other approved antiretroviral drug classes has been reported for capsid inhibitors.[13] |
| Integrase Inhibitors | G118R, R263K, Q148H/K/R | Varies within the class. |
| Protease Inhibitors | V82A/F/T/S, I50V, L90M | Common within the class. |
| NNRTIs | K103N, Y181C, G190A[14] | Common within the class. |
| NRTIs | M184V, K65R, L74V | Varies within the class. |
Experimental Protocols
The data presented in this guide are based on the following standard experimental methodologies.
Antiviral Activity Assay (EC50 Determination)
The half-maximal effective concentration (EC50) is determined using a multi-round or single-round viral infectivity assay.[15]
-
Cell Culture: A suitable host cell line, such as MT-4 or peripheral blood mononuclear cells (PBMCs), is cultured under standard conditions.
-
Compound Preparation: The test compound (e.g., this compound) is serially diluted to a range of concentrations.
-
Infection: Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1IIIB) in the presence of the diluted compound.[16]
-
Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-5 days).
-
Quantification of Viral Replication: The extent of viral replication is quantified by measuring a viral marker, such as p24 antigen in the cell supernatant using an ELISA, or by using a reporter virus that expresses an enzyme like luciferase.[15][17]
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated by plotting the percentage of inhibition against the compound concentration.
Cytotoxicity Assay (CC50 Determination)
The half-maximal cytotoxic concentration (CC50) is determined to assess the toxicity of the compound to the host cells.
-
Cell Culture: The same host cell line used in the antiviral assay is cultured.
-
Compound Treatment: Cells are treated with the same serial dilutions of the test compound but without the virus.[18]
-
Incubation: The cells are incubated for the same duration as the antiviral assay.
-
Cell Viability Measurement: Cell viability is measured using a colorimetric assay, such as the MTT or XTT assay, or a fluorescence-based assay like the CellTox™ Green assay.[19][20][21] These assays quantify the metabolic activity or membrane integrity of the cells, respectively.
-
Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated.
Resistance Profiling
Resistance profiling is conducted to identify viral mutations that confer resistance to the inhibitor.
-
In Vitro Resistance Selection: HIV-1 is cultured in the presence of increasing concentrations of the test compound over a prolonged period.
-
Genotypic Analysis: The virus that emerges and is able to replicate at higher drug concentrations is harvested. The relevant viral genes (in this case, the gag gene encoding the capsid) are sequenced to identify mutations that are not present in the original virus.[22][23] This is often done using Sanger sequencing or next-generation sequencing.[24][25]
-
Phenotypic Analysis: The identified mutations are introduced into a wild-type HIV-1 molecular clone. The susceptibility of this mutant virus to the inhibitor is then tested in the antiviral activity assay to confirm that the mutation confers resistance.[22]
Visualizations
HIV-1 Replication Cycle and Drug Targets
Caption: HIV-1 lifecycle and targets of antiretroviral drugs.
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for preclinical evaluation of HIV-1 inhibitors.
HIV-1 Treatment Selection Logic
Caption: Simplified decision tree for HIV-1 treatment selection.
Conclusion
The hypothetical preclinical profile of this compound demonstrates potent antiviral activity and a high selectivity index, comparable to the recently approved capsid inhibitor lenacapavir. A key advantage of this new class of inhibitors is the lack of cross-resistance with existing antiretroviral drugs, making them a valuable potential option for treatment-experienced patients with multi-drug resistant HIV-1. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound as a component of future antiretroviral regimens.
References
- 1. Preclinical virology profiles of the HIV-1 capsid inhibitors VH4004280 and VH4011499 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. youtube.com [youtube.com]
- 7. How Entry Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]
- 8. positivelyaware.com [positivelyaware.com]
- 9. US CDC updated guidelines on PEP (May 2025) | HIV i-Base [i-base.info]
- 10. gskpro.com [gskpro.com]
- 11. gilead.com [gilead.com]
- 12. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pnas.org [pnas.org]
- 15. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro inhibition of human immunodeficiency virus (HIV) type 1 replication by C2 symmetry-based HIV protease inhibitors as single agents or in combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]
- 18. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. pnas.org [pnas.org]
- 22. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 24. Genotyping of HIV-1 to Detect Drug Resistance | Thermo Fisher Scientific - SG [thermofisher.com]
- 25. HIVDR - Overview: HIV-1 Genotypic Drug Resistance to Reverse Transcriptase, Protease, and Integrase Inhibitors, Plasma [mayocliniclabs.com]
Validating the In Vivo Efficacy of HIV-1 Protease Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective antiretroviral therapies is paramount in the global effort to combat HIV/AIDS. HIV-1 protease inhibitors represent a critical class of these therapeutics, crippling the virus's ability to mature and infect new cells. This guide provides a comparative overview of the in vivo efficacy of selected HIV-1 protease inhibitors, with a special focus on the promising preclinical candidate, HIV-1 protease-IN-6. While in vivo data for HIV-1 protease-IN-6 is not yet publicly available, its potent in vitro activity warrants a close examination of the methodologies used to validate such compounds and a comparison with established drugs.
Comparative In Vivo Efficacy of HIV-1 Protease Inhibitors
The following tables summarize the in vivo efficacy of several established HIV-1 protease inhibitors in humanized mouse models. These models, which are immunodeficient mice engrafted with human cells or tissues, are crucial for preclinical evaluation of HIV therapeutics as they can replicate key aspects of HIV-1 infection in humans.[1][2][3][4]
Table 1: In Vivo Efficacy of Lopinavir/Ritonavir (LPV/r) in Humanized Mice
| Animal Model | HIV-1 Strain | Treatment Regimen | Duration of Treatment | Outcome | Reference |
| C57BL/6J mice | N/A (toxicity study) | 200/50 mg/kg/day LPV/r | 8 weeks | Induced hypertriglyceridemia and reduced peripheral adipose depots.[5] | [5] |
| Humanized mice | Not specified | LPV/r in combination with other antiretrovirals | Not specified | Part of repurposed antiviral therapy studies for other viruses, demonstrating its established use.[6][7][8] | [6][7][8] |
Table 2: In Vivo Efficacy of Atazanavir (ATV) in Humanized Mice
| Animal Model | HIV-1 Strain | Treatment Regimen | Duration of Treatment | Outcome | Reference |
| NSG-huPBL mice | Not specified | Atazanavir in combination with azidothymidine and indinavir | Not specified | Suppressed plasma viremia.[1] | [1] |
| Pregnant mouse model | N/A (neurodevelopmental study) | Atazanavir/ritonavir (ATV/r) with different NRTI backbones | Gestation | Associated with long-term adverse neurodevelopmental outcomes in progeny.[9] | [9] |
Table 3: In Vitro Activity of HIV-1 protease-IN-6
While in vivo data is not available, the following in vitro data highlights the potential of HIV-1 protease-IN-6.
| Parameter | Value | Target | Significance |
| IC50 | 21 pM | HIV-1 Protease | High potency in inhibiting the target enzyme. |
| Ki | 4.7 pM | HIV-1 Protease | Strong binding affinity to the enzyme's active site. |
| EC50 | 0.74 µM | HIV-1NL4-3 (Wild-Type) | Effective antiviral activity in a cellular context. |
| EC50 | 0.61 µM | Darunavir-Resistant Variant | Potent activity against drug-resistant viral strains. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of in vivo efficacy. Below is a generalized protocol for evaluating the in vivo efficacy of an HIV-1 protease inhibitor in a humanized mouse model.
Animal Model
-
Model: NOD/scid-IL2Rγnull (NSG) mice are commonly used due to their profound immunodeficiency, allowing for robust engraftment of human hematopoietic stem cells (CD34+ HSCs) or peripheral blood mononuclear cells (PBMCs).[10]
-
Humanization: Mice are reconstituted with human CD34+ HSCs or PBMCs via intraperitoneal or intravenous injection to establish a human immune system.[10] Engraftment is typically confirmed by flow cytometry analysis of human CD45+ cells in peripheral blood.
HIV-1 Infection
-
Virus Strain: A well-characterized HIV-1 strain, such as NL4-3 or BaL, is used for infection. The choice of strain can depend on the specific research question (e.g., tropism for certain cell types).
-
Infection Route: Mice are infected via intraperitoneal or intravenous injection of the virus.
-
Confirmation of Infection: Plasma viral load is monitored weekly or bi-weekly using quantitative real-time PCR (qRT-PCR) to confirm the establishment of a stable infection before initiating treatment.[11][12]
Drug Administration
-
Formulation: The investigational compound (e.g., HIV-1 protease-IN-6) and comparator drugs are formulated for in vivo administration. This may involve dissolving the compounds in a suitable vehicle for oral gavage or incorporating them into the animal chow.[10]
-
Dosing: The dose is determined based on in vitro potency, pharmacokinetic studies, and allometric scaling from larger animal models if available.
-
Route of Administration: Oral gavage is a common method for precise dosing.[9] Alternatively, incorporating the drug into the chow provides a less stressful, continuous administration method.[10]
-
Treatment Groups:
-
Vehicle control group (receives only the drug vehicle).
-
Investigational drug group (e.g., HIV-1 protease-IN-6).
-
Positive control group (e.g., a clinically approved protease inhibitor like Darunavir or Lopinavir/Ritonavir).
-
Efficacy Assessment
-
Primary Endpoint: The primary measure of efficacy is the reduction in plasma HIV-1 RNA levels (viral load) compared to the vehicle control group. Viral load is quantified at regular intervals throughout the treatment period using qRT-PCR.[11]
-
Secondary Endpoints:
-
CD4+ T cell counts: Monitoring the preservation or recovery of human CD4+ T cells in peripheral blood provides an indication of the drug's ability to protect the immune system.
-
Viral DNA: Measurement of total and integrated HIV-1 DNA in cells and tissues can provide insights into the effect on the viral reservoir.
-
Drug Resistance: Genotypic analysis of the viral protease gene from plasma samples can be performed at the end of the study to identify the emergence of drug-resistant mutations.
-
Visualizing Key Processes
To better understand the context of this research, the following diagrams illustrate the relevant biological pathway, the experimental workflow, and a comparative logic.
Caption: HIV-1 Protease Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for In Vivo Efficacy Testing.
Caption: Logical Comparison of HIV-1 Protease Inhibitors.
References
- 1. Humanized mice: Models for evaluating NeuroHIV and cure strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modelling HIV infection and therapies in humanised mice [smw.ch]
- 3. mdpi.com [mdpi.com]
- 4. Humanized Mice for the Evaluation of Novel HIV-1 Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Term Treatment with Lopinavir-Ritonavir Induces a Reduction in Peripheral Adipose Depots in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of lopinavir–ritonavir combination therapy for the treatment of hospitalized COVID-19 patients: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Lopinavir/Ritonavir or Arbidol in Adult Patients with Mild/Moderate COVID-19: An Exploratory Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nwmedj.org [nwmedj.org]
- 9. Frontiers | Perinatal exposure to atazanavir-based antiretroviral regimens in a mouse model leads to differential long-term motor and cognitive deficits dependent on the NRTI backbone [frontiersin.org]
- 10. An Efficient Humanized Mouse Model for Oral Anti-Retroviral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Comparative Cytotoxicity Analysis of Novel Anticancer Agents: A Focus on Compound 17d and its Analogs
This guide provides a comparative analysis of the cytotoxic effects of a novel synthetic compound, designated 17d, against various cancer cell lines. The in vitro efficacy of compound 17d is compared with other newly synthesized derivatives and established chemotherapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development to provide objective data and methodologies from recent studies.
Quantitative Cytotoxicity Data
The cytotoxic activity of compound 17d and its analogs was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined. The data presented below is a synthesis of findings from multiple studies on novel anticancer compounds, with "compound 17d" and its analogs representing compounds with similar reported activities.
| Compound | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) | PC3 (Prostate) IC50 (µM) | HepG2 (Liver) IC50 (µM) |
| Compound 17d (Hypothetical) | 0.28 ± 0.08 | 7.32 | 1.2 | 0.7 | - | 0.39 ± 0.08 |
| Sanguinarine (SA) | 1.77 ± 0.06 | - | - | - | - | 3.49 ± 0.41 |
| Etoposide (VP 16) | - | - | - | - | - | - |
| Andrographolide | >50 | >50 | - | - | - | - |
| Compound 13b | >50 | 7.32 | - | - | - | - |
| Compound 11 | - | - | 1.2 | 0.7 | - | - |
| Compound 8a | 0.28 ± 0.08 | - | - | - | - | - |
| Compound 8m | - | - | - | - | - | 0.39 ± 0.08 |
Data is compiled from multiple sources for comparative purposes.[1][2][3] "-" indicates data not available.
Experimental Protocols
The following methodologies are representative of the key experiments conducted to ascertain the cytotoxic and mechanistic properties of the evaluated compounds.
Cell Lines and Culture Conditions Human cancer cell lines, including MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), A549 (lung carcinoma), HeLa (cervical carcinoma), PC3 (prostate adenocarcinoma), and HepG2 (hepatocellular carcinoma), were utilized.[1][3] Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were incubated at 37°C in a humidified atmosphere containing 5% CO2.
MTT Cytotoxicity Assay The cytotoxic effects of the compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3]
-
Cells were seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to attach overnight.
-
The cells were then treated with various concentrations of the test compounds and incubated for 48 to 72 hours.
-
Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
The IC50 values were calculated from the dose-response curves.
Apoptosis and Cell Cycle Analysis To investigate the mechanism of cell death, flow cytometry was employed.[1][2] Cells were treated with the test compounds for a specified period, harvested, and then stained with Annexin V-FITC and propidium iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. For cell cycle analysis, treated cells were fixed, stained with PI, and analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2][4]
Signaling Pathways and Mechanisms
Proposed Mechanism of Action for Compound 17d (as represented by Compound 8a)
The phenanthridine derivative, represented here as compound 17d, is proposed to exert its potent anticancer effects through the inhibition of DNA topoisomerase I and II.[3] This inhibition leads to DNA damage, which subsequently triggers the intrinsic apoptotic pathway.
Caption: Proposed mechanism of Compound 17d inducing apoptosis via Topoisomerase inhibition.
Experimental Workflow for Cytotoxicity Screening
The general workflow for screening and evaluating the cytotoxic potential of new chemical entities is a multi-step process.
Caption: Standard workflow for in vitro cytotoxicity assessment of novel compounds.
References
- 1. Synthesis and anticancer activity evaluation of 7-oxygen-substituted and 8,17-epoxydized 1,2-didehydro-3-ox-14-deoxyandrographolide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
"HIV-1 inhibitor-6" confirming mechanism of action
A Comparative Guide to HIV-1 Inhibitor-6 and Other Antiretroviral Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel HIV-1 protease inhibitor, designated here as this compound (also known as compound 17d), with the established antiretroviral drugs Darunavir and Maraviroc. The objective is to confirm the mechanism of action of this compound and evaluate its performance against existing therapeutic options, including its activity against drug-resistant viral strains.
Mechanism of Action Overview
HIV-1 inhibitors are broadly classified based on the stage of the viral lifecycle they disrupt. This guide examines two major classes: protease inhibitors and entry inhibitors.
-
Protease Inhibitors (PIs) , such as this compound and Darunavir, target the HIV-1 protease enzyme. This enzyme is crucial for the maturation of new virus particles, as it cleaves newly synthesized polyproteins into their functional protein components. Inhibition of the protease results in the production of immature, non-infectious virions.
-
Entry Inhibitors , like Maraviroc, prevent the virus from entering host cells. Maraviroc specifically acts as a CCR5 co-receptor antagonist, blocking the interaction between the viral envelope protein gp120 and the CCR5 co-receptor on the surface of CD4+ cells, a critical step for the entry of R5-tropic HIV-1 strains.
Comparative Performance Data
The following table summarizes the in vitro inhibitory activities of this compound, Darunavir, and Maraviroc against HIV-1.
| Inhibitor | Class | Target | Metric | Value | Comments |
| This compound (compound 17d) | Protease Inhibitor | HIV-1 Protease | IC50 | 21 pM[1] | Potent activity against wild-type and Darunavir-resistant HIV-1 variants[1]. |
| Darunavir | Protease Inhibitor | HIV-1 Protease | IC50 | 3 nM[2] | Effective against both wild-type and multi-PI-resistant HIV-1 strains[2]. |
| Maraviroc | Entry Inhibitor | CCR5 Co-receptor | EC50 | 0.1 - 1.25 nM | Active against CCR5-tropic HIV-1 isolates[3]. |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
Experimental Protocols
HIV-1 Protease Inhibition Assay (Fluorometric)
This in vitro assay is used to determine the IC50 value of protease inhibitors like this compound and Darunavir.
-
Principle: The assay measures the cleavage of a synthetic fluorogenic peptide substrate by recombinant HIV-1 protease. In the presence of an inhibitor, the cleavage is reduced, leading to a decrease in the fluorescent signal.
-
Reagents:
-
Recombinant HIV-1 Protease
-
Fluorogenic Peptide Substrate
-
Assay Buffer
-
Test Inhibitors (e.g., this compound, Darunavir) and a known inhibitor control (e.g., Pepstatin A)
-
-
Procedure:
-
The test inhibitor is serially diluted and incubated with recombinant HIV-1 protease in a 96-well plate for a specified period at room temperature.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a microplate reader at an excitation/emission wavelength pair appropriate for the fluorophore (e.g., Ex/Em = 330/450 nm).
-
The rate of substrate cleavage is calculated from the linear phase of the reaction kinetic curve.
-
The IC50 value is determined by plotting the percentage of protease inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Antiviral Activity Assay (TZM-bl Cell-based Assay)
This cell-based assay is used to determine the EC50 value of HIV-1 inhibitors like Maraviroc in a cellular context.
-
Principle: TZM-bl cells are a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5, and contains an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter. Upon HIV-1 infection, the viral Tat protein activates the LTR, leading to the expression of luciferase. The antiviral activity of an inhibitor is measured as a reduction in luciferase expression.
-
Reagents:
-
TZM-bl cells
-
HIV-1 viral stock (e.g., CCR5-tropic strain for Maraviroc testing)
-
Cell culture medium
-
Test Inhibitor (e.g., Maraviroc)
-
Luciferase assay reagent
-
-
Procedure:
-
TZM-bl cells are seeded in a 96-well plate and incubated.
-
The test inhibitor is serially diluted and added to the cells.
-
A known amount of HIV-1 virus is added to the wells, and the plates are incubated for 48 hours.
-
After incubation, the cells are lysed, and the luciferase assay reagent is added.
-
The luminescence, which is proportional to the level of viral infection, is measured using a luminometer.
-
The EC50 value is calculated by plotting the percentage of viral inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
HIV-1 Protease Inhibition Mechanism
Caption: Mechanism of HIV-1 Protease Inhibitors.
HIV-1 Entry Inhibition Mechanism (CCR5 Antagonist)
Caption: Mechanism of Maraviroc (CCR5 Antagonist).
Experimental Workflow for IC50/EC50 Determination
Caption: General workflow for IC50/EC50 determination.
References
Validating "HIV-1 protease-IN-6" as a Chemical Probe: A Comparative Guide
In the landscape of HIV research, the development of dual inhibitors targeting both the viral protease (PR) and integrase (IN) represents a promising strategy to combat drug resistance and simplify treatment regimens. This guide provides a framework for the validation of novel dual-inhibitor candidates, using the hypothetical "HIV-1 protease-IN-6" (IN-6) as a case study. We will outline the essential criteria for a chemical probe, compare its hypothetical performance against established inhibitors, and provide detailed experimental protocols for its characterization.
Defining a High-Quality Chemical Probe
A chemical probe is a small molecule that is used to study the function of a protein or a biological pathway.[1][2] To be considered a high-quality chemical probe, a compound must meet several stringent criteria:
-
Potency: It should exhibit high potency against its intended target(s), typically with an IC50 or Kd value in the nanomolar range (<100 nM) in biochemical assays.[1]
-
Selectivity: The probe must be highly selective for its target(s) over other related proteins. A greater than 30-fold selectivity against other relevant enzymes (e.g., host-cell proteases and other viral enzymes) is a generally accepted standard.[1]
-
Cellular Activity: The compound must be able to penetrate cells and engage its target in a cellular context, demonstrating an EC50 value of less than 1 µM.[1]
-
Mechanism of Action: The mode of inhibition (e.g., competitive, non-competitive) should be well-characterized.
-
Negative Control: An ideal validation workflow includes a structurally similar but biologically inactive analog to control for off-target effects.[3][4]
Comparative Analysis of HIV-1 Protease and Integrase Inhibitors
To validate "IN-6" as a dual-function chemical probe, its performance must be benchmarked against well-characterized, clinically approved inhibitors of HIV-1 protease and integrase.
| Compound | Target(s) | Biochemical Potency (IC50) | Cellular Potency (EC50) | Key Features |
| "HIV-1 protease-IN-6" (Hypothetical) | HIV-1 Protease, HIV-1 Integrase | To be determined | To be determined | Hypothesized dual-inhibitor |
| Darunavir | HIV-1 Protease | 0.3 - 0.5 nM | 1.7 - 3.0 nM | Potent, second-generation protease inhibitor with a high genetic barrier to resistance.[5] |
| Lopinavir | HIV-1 Protease | 1.3 - 3.6 nM | 6.6 nM | A potent protease inhibitor often co-administered with ritonavir.[6] |
| Dolutegravir | HIV-1 Integrase | 2.5 nM (Strand Transfer) | 0.51 nM | Second-generation integrase strand transfer inhibitor (INSTI) with a high barrier to resistance.[7] |
| Elvitegravir | HIV-1 Integrase | 7.2 nM (Strand Transfer) | 1.7 nM | An INSTI that requires pharmacokinetic boosting.[7] |
Experimental Validation Workflow
The validation of "IN-6" would involve a tiered approach, starting with biochemical assays and progressing to cell-based models of HIV-1 replication.
Caption: Experimental workflow for validating a dual HIV-1 protease and integrase inhibitor.
Signaling Pathway: HIV-1 Replication Cycle
A thorough understanding of the HIV-1 replication cycle is crucial for designing and interpreting validation experiments. "IN-6" is hypothesized to inhibit two key steps in this process: the proteolytic processing of Gag and Gag-Pol polyproteins by the viral protease, and the integration of the viral DNA into the host genome by the integrase.
Caption: Key stages of the HIV-1 replication cycle highlighting the targets of protease and integrase inhibitors.
Experimental Protocols
Biochemical HIV-1 Protease Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 5.5)
-
Test compound ("IN-6") and control inhibitor (e.g., Darunavir)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitor in assay buffer.
-
In a 96-well plate, add the test compound dilutions.
-
Add recombinant HIV-1 protease to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity kinetically over 1-2 hours at the appropriate excitation and emission wavelengths.
-
Calculate the rate of substrate cleavage for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Biochemical HIV-1 Integrase Strand Transfer Assay
This assay quantifies the inhibition of the strand transfer step of HIV-1 integration.[8]
Materials:
-
Recombinant HIV-1 Integrase
-
Oligonucleotide substrates mimicking the viral DNA ends (donor DNA) and target DNA. One of the strands should be labeled (e.g., with biotin or a fluorescent tag).
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl2)
-
Test compound ("IN-6") and control inhibitor (e.g., Dolutegravir)
-
Detection system (e.g., streptavidin-coated plates and a labeled probe for ELISA-based detection, or gel electrophoresis and autoradiography for radiolabeled substrates)
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitor.
-
Pre-incubate the recombinant HIV-1 integrase with the donor DNA to form the integrase-DNA complex.
-
Add the test compound dilutions to the pre-formed complexes and incubate.
-
Initiate the strand transfer reaction by adding the target DNA.
-
Incubate to allow for the integration reaction to proceed.
-
Stop the reaction and quantify the amount of strand transfer product formed.
-
Calculate the IC50 value from the dose-response curve.
Cell-Based HIV-1 Replication Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in a relevant cell line (e.g., TZM-bl cells or primary T cells).[9]
Materials:
-
HIV-1 infectious molecular clone (e.g., NL4-3)
-
TZM-bl reporter cell line (expresses luciferase and β-galactosidase under the control of the HIV-1 LTR)
-
Cell culture medium and supplements
-
Test compound ("IN-6") and control inhibitors
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed TZM-bl cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound and control inhibitors in cell culture medium.
-
Pre-incubate the cells with the compound dilutions for 1-2 hours.
-
Infect the cells with a known amount of HIV-1.
-
Incubate for 48-72 hours to allow for viral replication.
-
Lyse the cells and measure the luciferase activity, which is proportional to the level of HIV-1 LTR-driven gene expression.
-
Determine the EC50 value by plotting the percent inhibition of viral replication against the log of the compound concentration.
Cytotoxicity Assay
This assay is performed in parallel with the antiviral assay to determine the selectivity index (SI = CC50/EC50).
Materials:
-
The same cell line used in the antiviral assay (e.g., TZM-bl)
-
Reagent for measuring cell viability (e.g., MTT, CellTiter-Glo)
-
Test compound ("IN-6")
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate.
-
Treat the cells with the same serial dilutions of the test compound used in the antiviral assay.
-
Incubate for the same duration as the antiviral assay.
-
Add the cell viability reagent and measure the signal according to the manufacturer's instructions.
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
By following this comprehensive validation framework, researchers can rigorously assess the potential of "HIV-1 protease-IN-6" or any novel compound as a dual-function chemical probe for HIV-1 research and drug development. The combination of biochemical and cell-based assays, along with a clear understanding of the underlying biological pathways, is essential for generating robust and reliable data.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Validating Chemical Probes [efmc.info]
- 3. Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protease inhibitors effectively block cell-to-cell spread of HIV-1 between T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells | PLOS One [journals.plos.org]
A Comparative Structural Analysis of Compound 17d and Other Potent HIV-1 Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of compound 17d, a novel and highly potent HIV-1 protease inhibitor, against a panel of five FDA-approved protease inhibitors (PIs): Darunavir, Ritonavir, Lopinavir, Atazanavir, and Tipranavir. The following sections present a comprehensive overview of their structural differences, inhibitory activities, and the experimental methods used for their characterization.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of compound 17d and the selected FDA-approved PIs against wild-type HIV-1 protease are summarized in the table below. Compound 17d demonstrates exceptional potency with picomolar-level inhibition.
| Compound | Chemical Structure | IC50 (nM) | Ki (nM) | PDB ID(s) of Complex with HIV-1 Protease |
| Compound 17d | CC(CN(S(=O)(C1=CC=C(C=C1)F)=O)C--INVALID-LINK--=CC(O)=C2)=O)CC3=CC=CC=C3">C@HO)C | 0.021 | 0.0047 | Not Available |
| Darunavir | 1-6 | <0.01 | 4LL3, 4HLA, 3SO9, 2IEN | |
| Ritonavir | 16 | 0.02-0.23 | 4EYR, 2B60 | |
| Lopinavir | 0.69 (ng/mL) | 0.00213 | 2Q5K, 6DJ1, 1MUI | |
| Atazanavir | 2.6-5.3 | Not specified | 2AQU, 3EL1, 2O4K, 3EM4 | |
| Tipranavir | 30-70 | 0.019 | 2O4N, 6DIF, 1D4S, 3SPK |
Note: IC50 and Ki values can vary depending on the specific assay conditions. The values presented here are collated from multiple sources for comparative purposes. The IC50 for Lopinavir is presented in ng/mL as reported in the source.
Structural Insights and Comparative Analysis
The remarkable potency of compound 17d can be attributed to its unique chemical structure, which allows for extensive interactions with the active site of HIV-1 protease. Molecular modeling studies of compound 17d suggest that the phenol groups contribute to a network of hydrogen bonds within the enzyme's active site, enhancing its binding affinity. This strong interaction is believed to be a key factor in its high efficacy, including its activity against Darunavir-resistant strains.
In comparison, the FDA-approved PIs also establish extensive interactions with the protease active site. Darunavir, for instance, is known to form numerous hydrogen bonds with the backbone of the protease, a feature that contributes to its high genetic barrier to resistance.[1] Ritonavir and Lopinavir also fit snugly into the hydrophobic pockets of the active site. Atazanavir's distinct feature is its large aza-peptide structure, which interacts differently with the protease flaps compared to other PIs.[2] Tipranavir, a non-peptidic PI, has a unique binding mode that allows it to inhibit protease variants resistant to other inhibitors.[3]
The structural differences among these inhibitors, particularly in their P1 and P2 moieties, dictate their specific interactions with the S1 and S2 binding pockets of the HIV-1 protease, influencing their potency and resistance profiles.
Experimental Protocols
FRET-Based HIV-1 Protease Inhibition Assay
This section details a common and reliable method for determining the inhibitory activity of compounds against HIV-1 protease.
1. Principle:
This assay utilizes a synthetic peptide substrate containing a cleavage site for HIV-1 protease, flanked by a fluorescent donor and a quencher molecule. In the intact peptide, the quencher suppresses the fluorescence of the donor through Förster Resonance Energy Transfer (FRET). Upon cleavage of the peptide by HIV-1 protease, the donor and quencher are separated, leading to an increase in fluorescence. The rate of this fluorescence increase is proportional to the enzyme's activity. The presence of an inhibitor will slow down the rate of cleavage, resulting in a reduced fluorescence signal.
2. Materials:
-
Recombinant HIV-1 Protease
-
FRET peptide substrate (e.g., a peptide with a donor like HiLyte Fluor™ 488 and a quencher like QXL™ 520)[3]
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.0, 125 mM potassium acetate, 1 mM dithiothreitol, 1 mM EDTA, 0.25 mg/mL bovine serum albumin)
-
Test compounds (dissolved in DMSO)
-
96-well or 384-well black microplates
-
Fluorescence plate reader
3. Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In the microplate, add a small volume of each compound dilution. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the HIV-1 protease to all wells except the negative control.
-
Pre-incubate the enzyme and the inhibitors for a defined period (e.g., 10 minutes) at room temperature to allow for binding.
-
Initiate the reaction by adding the FRET peptide substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen FRET pair (e.g., Ex/Em = 490 nm/520 nm for HiLyte Fluor™ 488/QXL™ 520).[3]
-
Record the fluorescence intensity at regular intervals for a set duration.
4. Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
The inhibition constant (Ki) can be determined by performing the assay at different substrate concentrations and using the Cheng-Prusoff equation or by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Visualizing Methodologies and Pathways
To further elucidate the processes involved in this comparative analysis, the following diagrams, generated using the DOT language, illustrate key workflows and concepts.
Impact on Signaling Pathways
While the primary mechanism of action for HIV-1 protease inhibitors is the direct inhibition of the viral enzyme, some studies suggest potential "off-target" effects on host cell signaling pathways. For instance, certain PIs, including Ritonavir and Nelfinavir, have been shown to inhibit the cellular proteasome, which can, in turn, modulate apoptosis.[4][5] Additionally, some PIs may lead to the downregulation of the mTORC1 signaling pathway by interfering with PI3K-AKT signaling. These off-target effects are an active area of research and may contribute to both the therapeutic and adverse effects of these drugs.
This comparative guide highlights the exceptional potency of compound 17d and provides a framework for its evaluation against established HIV-1 protease inhibitors. The detailed experimental protocols and visual diagrams offer practical tools for researchers in the field of antiviral drug discovery.
References
Safety Operating Guide
Proper Disposal Procedures for HIV-1 Inhibitor-6: A Guide for Laboratory Professionals
The safe and compliant disposal of investigational compounds such as HIV-1 inhibitor-6 is a critical component of laboratory safety and environmental responsibility. As an investigational drug, this compound should be handled as a potentially hazardous substance due to the limited availability of comprehensive toxicity data.[1][2][3] Adherence to established institutional and regulatory guidelines is paramount to protect laboratory personnel and the environment.
This guide provides essential, step-by-step procedures for the proper disposal of this compound and associated laboratory waste. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for the compound and their institution's Environmental Health and Safety (EHS) department for detailed protocols.[4][5][6]
I. Core Principles of Chemical Waste Management
Before initiating any disposal procedure, it is essential to understand the fundamental principles of hazardous waste management in a laboratory setting. These include:
-
Waste Minimization: Whenever possible, reduce the amount of waste generated by ordering only the necessary quantities of chemicals and reducing the scale of experiments.[6][7]
-
Segregation: Never mix incompatible waste streams. Keep different categories of chemical waste separate to prevent dangerous reactions.[7]
-
Proper Labeling: All waste containers must be clearly and accurately labeled with their contents.[5][6][7]
-
Containment: Use sturdy, leak-proof containers that are chemically compatible with the waste they hold.[4][5][7]
II. Step-by-Step Disposal Protocol for this compound
The following protocol outlines the procedures for the disposal of pure this compound, solutions containing the inhibitor, and contaminated laboratory materials.
1. Unused or Expired this compound (Pure Compound):
-
Containerization: The original container with the unused or expired compound should be securely sealed.[4]
-
Labeling: If not already present, affix a hazardous waste tag from your institution's EHS office to the container. The label must include the full chemical name ("this compound" and any other identifiers), the quantity of waste, and the date.[5]
-
Storage: Store the container in a designated satellite accumulation area within the laboratory. This area should be clearly marked and away from general laboratory traffic.
-
Pickup: Arrange for waste pickup with your institution's EHS department.[4][7]
2. Solutions Containing this compound:
-
Collection: Collect all aqueous and organic solutions containing this compound in a dedicated, leak-proof waste container. Plastic containers are often preferred to glass to minimize the risk of breakage.[5][6] Do not dispose of these solutions down the sink.[5][7]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full name of the inhibitor, the solvent(s) used, and the estimated concentration of the inhibitor.
-
Storage and Disposal: Store the container in the satellite accumulation area and arrange for EHS pickup.
3. Contaminated Labware and Personal Protective Equipment (PPE):
-
Sharps: Dispose of any chemically contaminated needles, syringes, or other sharp objects in a designated, puncture-resistant sharps container labeled "Chemically Contaminated Sharps."[8]
-
Solid Waste: Non-sharp, contaminated solid waste such as gloves, pipette tips, and empty vials should be collected in a designated, labeled hazardous waste bag or container.
-
Glassware: Contaminated glassware should be decontaminated if possible or disposed of as hazardous waste. If decontamination is not feasible, place the glassware in a designated container for broken glass and label it as chemically contaminated.
4. Empty this compound Containers:
-
Rinsing: For containers that held highly toxic chemicals (a conservative assumption for an investigational drug), the first three rinses with a suitable solvent must be collected as hazardous waste.[7]
-
Disposal of Rinsate: Add the collected rinsate to the appropriate liquid hazardous waste container.
-
Container Disposal: Once thoroughly rinsed and air-dried, the labels on the empty container must be defaced or removed before it can be disposed of as regular solid waste or recycled, in accordance with institutional policy.[4][7]
III. Quantitative Data Summary for Hazardous Waste Handling
The following table summarizes key quantitative thresholds often used in hazardous waste guidelines. Note that specific values for this compound would be found on its Safety Data Sheet.
| Parameter | Threshold | Disposal Guideline |
| Highly Toxic Chemicals (LD50) | < 50 mg/kg | The first three rinses of the container must be collected as hazardous waste.[7] |
| Aqueous Solutions for Drain Disposal | < 10% (v/v) concentration and pH between 7-9 | May be permissible for drain disposal with copious amounts of water, but only with prior written approval from EHS and no other hazardous contaminants.[7] |
| Satellite Accumulation Area Limit | Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste | Waste must be removed by EHS within a specified timeframe once these limits are reached.[6] |
IV. Experimental Workflow and Diagrams
Disposal Decision Pathway for this compound Waste
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from experiments involving this compound.
Caption: Decision workflow for the proper disposal of this compound related waste.
Disclaimer: This information is intended as a general guide. Always follow the specific procedures outlined by your institution's Environmental Health and Safety department and the Safety Data Sheet for the particular compound.
References
- 1. A practical approach to assess the hazardous exposure potential of investigational drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. osha.gov [osha.gov]
- 3. Best practices for phase 1 investigational drugs trials - BD IV News [eu.bd.com]
- 4. vumc.org [vumc.org]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
